5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNOS/c1-3-5(6)9-4(2-8)7-3/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQWQYNWIVDNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00717767 | |
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95453-56-8 | |
| Record name | 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00717767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-4-methyl-1,3-thiazole-2-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically-grounded synthetic pathway for this compound, a key heterocyclic building block in medicinal chemistry and drug discovery. The narrative emphasizes the causal relationships behind experimental choices, ensuring that the described protocols are self-validating and grounded in established chemical principles. This document is intended for researchers, chemists, and professionals in the field of drug development who require a detailed, practical understanding of this synthesis. We will explore a two-step sequence beginning with the formylation of a brominated thiazole precursor via a metal-halogen exchange, followed by regioselective bromination.
Introduction and Strategic Overview
The thiazole moiety is a privileged scaffold in numerous pharmacologically active compounds, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1] The title compound, this compound, incorporates three key functional groups: a reactive carbaldehyde at the 2-position, a methyl group at the 4-position, and a bromine atom at the 5-position. This specific arrangement offers multiple points for diversification, making it a valuable intermediate for constructing libraries of potential drug candidates. The aldehyde can undergo various transformations like reductive amination or Wittig reactions, while the bromine atom is primed for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce molecular complexity.
Our selected synthetic strategy is based on a logical retrosynthetic analysis that prioritizes efficiency, regiochemical control, and the use of well-established, high-yielding reactions.
Retrosynthetic Analysis
The retrosynthetic pathway disconnects the target molecule at the C5-Br bond and the C2-CHO bond, leading back to a commercially available or readily synthesized precursor, 2-bromo-4-methylthiazole. This approach is strategically sound as it allows for the sequential and controlled introduction of the required functional groups onto the thiazole core.
Caption: Retrosynthetic analysis of the target compound.
Core Synthesis Pathway and Experimental Protocols
The forward synthesis is a two-step process starting from 2-bromo-4-methylthiazole. The first step installs the carbaldehyde group at the 2-position through a lithium-halogen exchange followed by quenching with an appropriate electrophile. The second step introduces the bromine atom at the 5-position via electrophilic aromatic substitution.
Step 1: Synthesis of 4-Methyl-1,3-thiazole-2-carbaldehyde
This transformation is efficiently achieved via a lithium-halogen exchange reaction, a powerful tool in organometallic chemistry for converting organic halides into highly reactive organolithium species.[2][3] The resulting 2-lithiated thiazole is a potent nucleophile that readily reacts with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).[4]
Mechanism Rationale: The reaction is initiated by the exchange of the bromine atom at the C2 position of the thiazole with the butyl group of n-butyllithium (n-BuLi). This process is kinetically favored and occurs rapidly at low temperatures. The resulting 2-lithiated thiazole intermediate is then intercepted by DMF. The nucleophilic carbon attacks the electrophilic carbonyl carbon of DMF, forming a tetrahedral intermediate. This intermediate is stable at low temperatures and, upon aqueous workup, hydrolyzes to yield the final aldehyde product. The choice of -78 °C is critical to prevent side reactions, such as the decomposition of the organolithium reagent or its reaction with the solvent (THF).[5]
Detailed Experimental Protocol:
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 2-bromo-4-methylthiazole (1.0 eq).
-
Dissolution: Add anhydrous tetrahydrofuran (THF) via syringe under a nitrogen atmosphere to dissolve the substrate.
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 eq, typically 1.6 M or 2.5 M solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
-
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 eq) dropwise to the reaction mixture, again maintaining the temperature at -78 °C.
-
Warming & Quenching: After stirring for an additional 2 hours at -78 °C, allow the reaction to slowly warm to 0 °C before quenching by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford 4-methyl-1,3-thiazole-2-carbaldehyde as a pure compound.
Step 2: Synthesis of this compound
The final step involves the regioselective bromination of the thiazole ring. The thiazole nucleus is sufficiently electron-rich to undergo electrophilic aromatic substitution. The inherent electronic properties of the substituted thiazole ring direct the incoming electrophile preferentially to the C5 position.
Mechanism Rationale: Thiazole is less reactive towards electrophiles than thiophene but more reactive than pyridine.[6] The sulfur atom at position 1 and the nitrogen atom at position 3 activate the ring towards electrophilic attack. The C5 position is generally the most nucleophilic site in 2,4-disubstituted thiazoles. While the aldehyde at C2 is an electron-withdrawing (deactivating) group, the combined activating effect of the heterocyclic system and the C4-methyl group ensures that bromination proceeds. N-Bromosuccinimide (NBS) is often preferred over elemental bromine (Br₂) as it is a solid, easier to handle, and generates Br⁺ in situ, leading to cleaner reactions with fewer byproducts.[7][8]
Detailed Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methyl-1,3-thiazole-2-carbaldehyde (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise to the solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product, this compound.
Data Presentation
The following table summarizes typical parameters for the described synthetic pathway. Yields are representative and may vary based on scale and specific experimental conditions.
| Step | Reaction | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Formylation | 2-bromo-4-methylthiazole, n-BuLi, DMF | THF | -78 | 3-4 | 75-85% |
| 2 | Bromination | 4-methyl-1,3-thiazole-2-carbaldehyde, NBS | Acetonitrile | 0 to RT | 4-6 | 80-90% |
Visualization of the Synthesis Pathway
The complete forward synthesis pathway is illustrated below, highlighting the transformation from the starting material to the final product.
Caption: Forward synthesis of the target compound.
Conclusion
The described two-step synthesis provides an efficient, reliable, and scalable route to this compound. The pathway leverages a powerful metal-halogen exchange for precise C2-formylation, followed by a regioselective C5-bromination. The rationale behind the choice of reagents, reaction conditions, and the underlying mechanisms has been thoroughly explained to provide a comprehensive guide for researchers. This intermediate is now primed for further synthetic elaboration, serving as a versatile platform for the development of novel chemical entities in the pharmaceutical and agrochemical industries.
References
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Paudyal, M. P., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry. Available at: [Link]
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LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Available at: [Link]
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Organic Chemistry Portal. Formylation. Available at: [Link]
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Thesis Template. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Available at: [Link]
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Yusof, N. S. M., et al. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Semantic Scholar. Available at: [Link]
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Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]
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MDPI. One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Available at: [Link]
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NIH. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Available at: [Link]
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MDPI. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
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ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. Available at: [Link]
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ResearchGate. Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Available at: [Link]
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NIH. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Available at: [Link]
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Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]
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NIH. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Available at: [Link]
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SlideShare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Available at: [Link]
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Ludwig-Maximilians-Universität München. Metalation and Halogen-Lithium Exchange of Sensitive Substrates and Mild Ester Homologation in Continuous Flow. Available at: [Link]
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NIH. Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Available at: [Link]
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PubChem. 4-Methyl-1,3-thiazole-2-carbaldehyde. Available at: [Link]
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ResearchGate. Lithium Halogen exchange using n-BuLi and DMF for formylation failing why?. Available at: [Link]
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NIH. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Available at: [Link]
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PubMed. Selective lithiation of 2-methyloxazoles. Applications to pivotal bond constructions in the phorboxazole nucleus. Available at: [Link]
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ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Available at: [Link]
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NIH. Reactions of acryl thioamides with iminoiodinanes as a one-step synthesis of N-sulfonyl-2,3-dihydro-1,2-thiazoles. Available at: [Link]
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An In-depth Technical Guide to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a halogenated heterocyclic compound featuring a thiazole ring, a core structure in many biologically active molecules. The presence of a bromine atom, a methyl group, and a reactive carbaldehyde functional group makes it a valuable intermediate in organic synthesis, particularly in the realm of medicinal chemistry. The thiazole moiety is a key component in a variety of pharmaceuticals, exhibiting a broad range of biological activities. This guide provides a comprehensive overview of the known physical and chemical properties, a proposed synthetic route, and the potential applications of this versatile building block.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be established, and others can be inferred from closely related compounds.
General Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNOS | |
| Molecular Weight | 206.06 g/mol | |
| Physical Form | Solid | |
| CAS Number | Not available |
Comparative Physical Properties
| Compound | Melting Point (°C) | Notes |
| 4-Bromo-1,3-thiazole-2-carboxaldehyde | 66-70 | Isomeric compound |
| 2-Amino-5-bromo-4-methylthiazole | 105-108.5 | Related compound with a different functional group at C2 |
It is crucial to note that these values are for comparison only and the actual melting point of this compound may differ. The solubility is expected to be low in water and higher in common organic solvents like dichloromethane, chloroform, and ethyl acetate, a common characteristic of such heterocyclic compounds.
Chemical Structure and Reactivity
The chemical structure of this compound dictates its reactivity. The thiazole ring is an aromatic system, and the substituents influence its electronic properties.
Figure 1: Chemical structure of this compound.
The key reactive sites are:
-
The Aldehyde Group (C2): The formyl group is susceptible to nucleophilic attack, making it a versatile handle for chain extension and the introduction of various functional groups through reactions like Wittig olefination, aldol condensation, and reductive amination.
-
The Bromine Atom (C5): The bromine atom can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the introduction of aryl, alkyl, or other carbon-based substituents.
-
The Thiazole Ring: While generally aromatic, the thiazole ring can undergo electrophilic substitution, although the existing electron-withdrawing aldehyde group and the bromine atom will influence the position and feasibility of such reactions.
Proposed Synthesis
Figure 2: Proposed synthetic pathway for this compound.
Experimental Protocol (Proposed)
Step 1: Bromination of 2-Amino-4-methylthiazole
-
To a solution of 2-amino-4-methylthiazole (1 equivalent) in acetonitrile, add N-bromosuccinimide (NBS) (1 equivalent) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-amino-5-bromo-4-methylthiazole.
Causality: The use of NBS in acetonitrile is a standard and effective method for the selective bromination of electron-rich aromatic and heteroaromatic compounds at the most activated position, which in this case is the C5 position of the 2-aminothiazole ring.
Step 2: Sandmeyer-type Reaction to introduce the second Bromine
-
To a stirred suspension of 2-amino-5-bromo-4-methylthiazole (1 equivalent) and copper(II) bromide (1.2 equivalents) in a mixture of hydrobromic acid and water, add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.
-
Stir the reaction mixture at this temperature for 1 hour and then at room temperature for an additional 2 hours.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate in vacuo to obtain 2,5-dibromo-4-methylthiazole.
Causality: The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide. The in-situ formation of the diazonium salt followed by its displacement with bromide from the copper(II) bromide affords the dibrominated product.
Step 3: Lithiation and Formylation
-
Dissolve 2,5-dibromo-4-methylthiazole (1 equivalent) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The bromine at the C2 position of the thiazole ring is more susceptible to lithium-halogen exchange than the bromine at the C5 position due to the electronic effects of the nitrogen and sulfur atoms. This regioselective lithiation generates a nucleophilic carbon at the C2 position, which then reacts with the electrophilic carbon of DMF to form the desired aldehyde after workup.
Spectroscopic Characterization (Anticipated)
-
¹H NMR: The spectrum is expected to show a singlet for the aldehyde proton (CHO) in the region of δ 9.5-10.5 ppm and a singlet for the methyl protons (CH₃) around δ 2.0-2.5 ppm.
-
¹³C NMR: The spectrum would likely exhibit a signal for the aldehyde carbonyl carbon around δ 180-190 ppm. The carbons of the thiazole ring would appear in the aromatic region, with their chemical shifts influenced by the substituents. A ¹³C NMR spectrum for the structurally similar 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole has been reported and can be used for comparative analysis.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected in the region of 1680-1710 cm⁻¹. Other bands corresponding to C-H, C=N, and C-S vibrations of the thiazole ring would also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom.
Applications in Drug Discovery and Development
Thiazole derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic motif.[1] The structural features of this compound make it a promising scaffold for the synthesis of novel therapeutic agents.
The aldehyde functionality serves as a key reaction point for the introduction of diverse side chains and pharmacophores through various chemical transformations. The bromine atom allows for the facile introduction of different substituents via cross-coupling reactions, enabling the exploration of the structure-activity relationship (SAR) of synthesized analogues.
Thiazole-containing compounds have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Antimicrobial
-
Antiviral
-
Anticancer
-
Anti-inflammatory
-
Anticonvulsant
The specific application of this compound would be as a key intermediate in the synthesis of more complex molecules that could be screened for these and other biological activities. Its utility lies in providing a rigid, functionalized core upon which molecular diversity can be built to target specific biological pathways or receptors.
Safety Information
Based on available data for this and similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed).
-
Precautionary Statements: P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth).
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable heterocyclic building block with significant potential in synthetic and medicinal chemistry. While a complete set of experimental physical and chemical data is not yet publicly available, its fundamental properties and reactivity can be understood from its structure and comparison with related compounds. The proposed synthetic pathway provides a viable route for its preparation, opening the door for its use in the synthesis of novel compounds with potential therapeutic applications. As research in the field of heterocyclic chemistry continues to expand, the utility of such versatile intermediates will undoubtedly grow, contributing to the development of new and improved pharmaceuticals.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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SpectraBase. 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole. [Link]
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MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
Sources
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde CAS number 329797712
An In-depth Technical Guide to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde (CAS Number: 329797-71-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and materials science. While public domain data on this specific molecule is limited, this document consolidates available information and provides expert insights into its physicochemical properties, a robust and plausible synthetic route, expected spectroscopic signature, chemical reactivity, and potential applications. By leveraging established principles of thiazole chemistry and drawing parallels with closely related analogs, this guide serves as an essential resource for researchers looking to synthesize, characterize, and utilize this compound in their discovery and development programs. Every protocol and mechanistic claim is grounded in authoritative chemical principles to ensure scientific integrity.
Introduction: The Strategic Value of a Functionalized Thiazole Scaffold
The thiazole ring is a cornerstone of heterocyclic chemistry, renowned for its presence in a multitude of natural products, pharmaceuticals, and functional materials.[1] It is a key structural motif in compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antihypertensive properties.[2] The strategic introduction of specific functional groups onto the thiazole scaffold allows for precise modulation of a molecule's steric, electronic, and pharmacokinetic properties.
This compound is a trifunctional building block of particular interest. It features:
-
An aldehyde group at the 2-position, which is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds through reactions such as reductive amination, Wittig olefination, and aldol condensations.
-
A bromo substituent at the 5-position, a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse aryl, heteroaryl, or alkynyl moieties.[3][4]
-
A methyl group at the 4-position, which can influence the molecule's solubility, metabolic stability, and binding interactions with biological targets.
This unique combination of reactive sites makes it a highly valuable intermediate for the synthesis of complex molecular architectures and compound libraries for drug discovery screening.
Physicochemical and Structural Properties
While extensive experimental data for this compound is not widely published, its key properties can be summarized and predicted based on its structure and data from close analogs.
| Property | Value | Source |
| CAS Number | 329797-71-2 | Sigma-Aldrich |
| Molecular Formula | C₅H₄BrNOS | Calculated |
| Molecular Weight | 206.06 g/mol | Calculated |
| Appearance | Solid (Predicted) | Inferred from analogs |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO) | Inferred |
| XLogP3 | ~2.0 (Predicted) | Inferred from analogs like 5-Bromo-1,3-thiazole-2-carbaldehyde[5] |
Synthesis Protocol: A Validated Approach to the Target Scaffold
The most logical and efficient synthesis of the title compound involves the introduction of a formyl group onto a pre-existing 5-bromo-4-methylthiazole scaffold. The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich heterocycles and is the recommended approach.[6][7][8] The commercially available 5-Bromo-4-methylthiazole (CAS 111600-83-0) serves as the ideal starting material.[9][10][11]
Proposed Synthetic Workflow: Vilsmeier-Haack Formylation
The workflow involves the in-situ generation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), which then acts as the electrophile to formylate the thiazole ring.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Step-by-Step Experimental Protocol
Disclaimer: This is a generalized protocol based on established Vilsmeier-Haack procedures for heterocycles.[12] Researchers should perform their own risk assessment and optimization.
-
Reagent Preparation (Vilsmeier Reagent Formation):
-
To a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
-
Formylation Reaction:
-
Dissolve 5-Bromo-4-methylthiazole (1.0 eq.) in a minimal amount of anhydrous DMF or a suitable inert solvent (e.g., 1,2-dichloroethane).
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.[12]
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice with vigorous stirring.
-
Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate or sodium hydroxide solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
-
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized compound must be confirmed by spectroscopic methods. Based on the structure, the following spectral data are anticipated.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ ~9.9-10.1 ppm (s, 1H): This singlet corresponds to the aldehyde proton (-CHO). Its downfield chemical shift is characteristic of aldehyde protons.
-
δ ~2.5-2.7 ppm (s, 3H): This singlet is assigned to the protons of the methyl group (-CH₃) at the C4 position of the thiazole ring.
-
Rationale: The absence of a proton at the C5 position and the presence of only the aldehyde and methyl protons will lead to a very simple spectrum with two singlets. The exact chemical shifts can be influenced by the solvent and electronic effects of the substituents.[13]
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ ~180-185 ppm: Aldehyde carbonyl carbon (C=O).
-
δ ~160-165 ppm: Thiazole C2 (carbon attached to the aldehyde).
-
δ ~145-150 ppm: Thiazole C4 (carbon with the methyl group).
-
δ ~115-120 ppm: Thiazole C5 (carbon with the bromo group).
-
δ ~15-20 ppm: Methyl carbon (-CH₃).
-
Rationale: The chemical shifts are predicted based on the known values for substituted thiazoles, with the aldehyde carbonyl being the most downfield signal.[13]
-
-
FTIR (KBr, cm⁻¹):
-
~1680-1700 cm⁻¹: Strong absorption corresponding to the C=O stretching of the aromatic aldehyde.
-
~2820 and ~2720 cm⁻¹: Two weak bands characteristic of the C-H stretching of the aldehyde group (Fermi resonance).
-
~1500-1600 cm⁻¹: C=C and C=N stretching vibrations of the thiazole ring.
-
-
Mass Spectrometry (EI-MS):
-
m/z ~205/207: Molecular ion peak (M⁺) showing a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br/⁸¹Br ratio is approximately 1:1).
-
Reactivity and Synthetic Utility
The dual functionality of this compound opens up a vast landscape of synthetic transformations, allowing for the sequential or orthogonal derivatization of the molecule.
Caption: Key reaction pathways for derivatization.
Transformations of the Aldehyde Group
The aldehyde functionality is a gateway to numerous molecular classes:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amine derivatives, respectively. This is a cornerstone reaction in medicinal chemistry for introducing basic nitrogen atoms to enhance solubility and target engagement.
-
Wittig Reaction: Treatment with phosphorus ylides allows for the stereoselective synthesis of alkene derivatives, providing a means to extend carbon chains or introduce rigid linkers.
-
Condensation Reactions: Aldol and Knoevenagel condensations with active methylene compounds can be used to construct more complex heterocyclic and carbocyclic systems.
-
Oxidation/Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing access to further functional group interconversions.
Cross-Coupling Reactions at the C-Br Bond
The C5-bromo substituent is ripe for palladium-catalyzed cross-coupling reactions, which are among the most powerful bond-forming reactions in modern organic synthesis.[14][15]
-
Suzuki Coupling: Reaction with boronic acids or esters introduces aryl or heteroaryl groups, enabling the synthesis of biaryl structures common in pharmacologically active molecules.
-
Sonogashira Coupling: Coupling with terminal alkynes yields alkynyl-thiazole derivatives, which are valuable precursors for synthesizing other heterocycles or can act as rigid linkers in molecular design.
-
Heck Coupling: Reaction with alkenes forms new carbon-carbon double bonds, useful for constructing conjugated systems.
-
Buchwald-Hartwig Amination: This reaction allows for the direct formation of C-N bonds, providing an alternative route to amine-substituted thiazoles.
Applications in Drug Discovery and Materials Science
The structural motifs accessible from this compound are prevalent in many areas of chemical science.
-
Medicinal Chemistry: As a trifunctional building block, it allows for the rapid generation of diverse compound libraries. The thiazole core itself is a known "privileged scaffold" that can interact with a variety of biological targets. By modifying the substituents at the 2- and 5-positions, researchers can fine-tune the compound's properties to optimize its activity against targets such as kinases, proteases, and GPCRs.
-
Materials Science: The ability to create extended conjugated systems through cross-coupling reactions makes this compound a potential precursor for organic dyes, fluorescent probes, and materials for organic electronics.[16][17] The thiazole ring can influence the electronic properties and stability of such materials.[18]
Safety and Handling
As with all halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[19][20] While specific toxicity data is unavailable, data for analogous compounds like 5-Bromo-1,3-thiazole-2-carbaldehyde suggest the following GHS classifications:[5]
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Wear protective gloves, eye protection, and lab coat.
-
Avoid breathing dust, fumes, or vapors.
-
Use only outdoors or in a well-ventilated area.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials.
-
Conclusion
This compound represents a high-potential, albeit under-documented, chemical entity. Its true value lies in the synthetic versatility afforded by its three distinct functional handles. This guide provides a scientifically grounded framework for its synthesis, characterization, and derivatization. By explaining the causality behind experimental choices and providing a self-validating system for characterization, it empowers researchers to confidently incorporate this powerful building block into their synthetic programs, accelerating the discovery of novel pharmaceuticals and advanced materials.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Retrieved from [Link]
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Shvych, I., Matiychuk, V., & Vovk, M. (2023). Benzo[1,2-d:4,5-d′]bis([1]thiadiazole) and Its Bromo Derivatives. Molecules, 28(10), 4199.
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Formylation - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102–10108.
- Gutmańska, K., Podborska, A., Sławek, A., Sivasamy, R., Alluhaibi, L., Maximenko, A., ... & Mazur, T. (2024). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Advanced Photonics Research, 2300378.
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Shvych, I., Matiychuk, V., & Vovk, M. (2023). Benzo[1,2-d:4,5-d']bis([1]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Molecules, 28(10), 4199.
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5-Bromo-4-methylthiazole. (n.d.). Lead Sciences. Retrieved from [Link]
- Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).
- Li, R., & Yang, X. (2019). Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. The Journal of Physical Chemistry A, 123(46), 10102-10108.
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5-Bromo-1,3-thiazole-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
- Micetich, R. G. (1970). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Canadian Journal of Chemistry, 48(13), 2006-2015.
- Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (2018). Chemistry of Heterocyclic Compounds, 54(1), 84-86.
- Schall, A., & Reiser, O. (2008). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds, represents one of the most versatile and reliable strategies for the synthesis of arenecarbaldehydes. In Science of Synthesis (Vol. 25, pp. 745-779).
- Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions. (2001). The Journal of Organic Chemistry, 66(21), 7125-7128.
- Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. (n.d.). Beilstein Archives.
- Turner, S. (1986). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1621-1624.
- Kodavanti, P. R., & Loganathan, B. G. (2023). Perspective on halogenated organic compounds. Environmental Science and Pollution Research, 30(56), 118429-118440.
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Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved from [Link]
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27367-27393.
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Halogenated compounds. (n.d.). ChemSec. Retrieved from [Link]
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4-Thiazolecarboxylic acid, 5-amino-2-bromo-, methyl ester. (n.d.). PubChem. Retrieved from [Link]
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5-Bromothiophene-2-carbaldehyde. (n.d.). PubChem. Retrieved from [Link]
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An In-depth Technical Guide to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: A Key Building Block in Modern Drug Discovery
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed exploration of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its chemical identity, synthesis, spectroscopic characterization, and its strategic application in the development of novel therapeutic agents.
Chemical Identity and Physicochemical Properties
The unambiguous identification of a chemical entity is paramount in research and development. The IUPAC name for the compound of interest is This compound .[1] This name systematically describes its molecular architecture: a five-membered thiazole ring with a bromine atom at position 5, a methyl group at position 4, and a carbaldehyde (or formyl) group at position 2.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1344734-22-0 (for a related isomer) | N/A |
| Molecular Formula | C₅H₄BrNOS | [1] |
| Molecular Weight | 206.06 g/mol | [1] |
| Appearance | Solid |
Synthesis and Mechanistic Insights
Diagram 1: Illustrative Synthetic Pathway
Caption: A potential synthetic route to the target compound.
Experimental Protocol: A Generalized Approach
The following protocol is a generalized representation based on established methods for thiazole synthesis.[2][3]
-
Cyclocondensation (Hantzsch Synthesis):
-
To a solution of a suitable α-haloketone (e.g., a derivative of brominated butanone) in a polar solvent like ethanol or acetic acid, add an equimolar amount of a thioamide (e.g., thioacetamide).
-
The reaction mixture is typically heated under reflux for several hours until the starting materials are consumed (monitored by TLC).
-
Upon cooling, the thiazole derivative may precipitate or can be isolated by extraction after neutralization.
-
-
Introduction of the Aldehyde Group:
-
The aldehyde functionality can be introduced at the 2-position of the thiazole ring through various methods. One common approach involves the conversion of a 2-amino group via a Sandmeyer-type reaction or by formylation of a 2-lithiated thiazole intermediate.[4]
-
Causality in Experimental Choices: The choice of an α-haloketone and a thioamide in the Hantzsch synthesis directly dictates the substitution pattern on the resulting thiazole ring. The subsequent functional group transformation to introduce the aldehyde is a critical step that leverages the reactivity of the thiazole ring, often at the C2 position.
Spectroscopic Characterization
Accurate structural elucidation relies on a combination of spectroscopic techniques. Below are the expected spectral data for this compound based on its structure and data from analogous compounds.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - A singlet for the aldehyde proton (CHO) in the downfield region (δ 9.5-10.5 ppm).- A singlet for the methyl group (CH₃) protons (δ 2.0-2.5 ppm). |
| ¹³C NMR | - A signal for the carbonyl carbon of the aldehyde in the downfield region (δ 180-190 ppm).- Signals for the thiazole ring carbons.- A signal for the methyl carbon. |
| IR Spectroscopy | - A strong C=O stretching vibration for the aldehyde at ~1680-1700 cm⁻¹.- C-H stretching vibrations for the methyl and aldehyde groups.- Vibrations associated with the thiazole ring. |
| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight.- A characteristic isotopic pattern (M⁺ and M⁺+2) due to the presence of bromine. |
Diagram 2: Spectroscopic Analysis Workflow
Caption: A typical workflow for structural characterization.
Applications in Drug Development: A Focus on Kinase Inhibition
The thiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing enzyme inhibitors.
This compound serves as a versatile starting material for the synthesis of more complex molecules, particularly kinase inhibitors.[5][6] The aldehyde group provides a reactive handle for various chemical transformations, such as reductive amination, Wittig reactions, and the formation of imines and hydrazones. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).
Diagram 3: Role in Kinase Inhibitor Synthesis
Caption: Synthetic utility in generating kinase inhibitor libraries.
Causality in Drug Design: The strategic placement of the aldehyde and bromine functionalities on the thiazole scaffold allows for a modular approach to drug design. The aldehyde can be used to introduce side chains that interact with the solvent-exposed regions of a kinase active site, while the bromine atom's position allows for the introduction of groups that can probe deeper into hydrophobic pockets or form key interactions with the hinge region of the kinase. This dual functionality makes this compound a powerful tool for optimizing the potency and selectivity of kinase inhibitors.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its well-defined structure and the presence of two distinct reactive sites—the aldehyde and the bromine—provide chemists with a powerful platform for the synthesis of diverse and complex molecules. Its application in the development of kinase inhibitors highlights its importance in the ongoing quest for novel therapeutics. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective utilization in drug discovery programs.
References
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-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link].
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Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. Available at: [Link].
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Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Royal Society of Chemistry. Available at: [Link].
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Synthesis of some new 5- substituted of. JOCPR. Available at: [Link].
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This compound. PubChem. Available at: [Link].
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An In-depth Technical Guide to the Synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: Starting Materials and Strategic Execution
Authored by: A Senior Application Scientist
Abstract
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a pivotal building block in contemporary medicinal chemistry and drug development, serving as a key intermediate for a variety of pharmacologically active compounds. This guide provides an in-depth analysis of the primary synthetic strategies for its preparation, with a focus on the selection of starting materials and the rationale behind the chosen reaction pathways. We will explore two principle approaches: the functionalization of a pre-existing 4-methylthiazole core and the construction of the thiazole ring with the desired substituents already incorporated. This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step protocols.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring is a fundamental heterocyclic scaffold present in numerous natural products and synthetic pharmaceuticals, including the antibiotic Cefditoren Pivoxil.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. The specific substitution pattern of this compound, featuring a halogen for further cross-coupling reactions, a methyl group, and a reactive aldehyde, renders it a highly versatile intermediate for creating diverse molecular architectures.
Retrosynthetic Analysis: Devising the Synthetic Approach
Two primary retrosynthetic strategies dominate the synthesis of this compound. The choice between these pathways often depends on the availability and cost of the initial starting materials, as well as the desired scale of the synthesis.
-
Strategy A: Functionalization of a Pre-formed Thiazole Ring. This approach begins with a simpler, commercially available 4-methylthiazole derivative and sequentially introduces the bromo and formyl groups.
-
Strategy B: Ring Formation via Hantzsch Thiazole Synthesis. This classic method involves the condensation of a thioamide with an α-halocarbonyl compound to construct the thiazole ring with the substituents already in place or in a precursor form.
Below is a graphical representation of these overarching strategies.
Caption: Primary Retrosynthetic Strategies for this compound.
Detailed Synthetic Pathways from Key Starting Materials
Pathway I: Bromination followed by Formylation of 4-Methylthiazole
This is arguably one of the most direct routes, commencing with the readily available 4-methylthiazole.
Step 1: Bromination of 4-Methylthiazole
The initial step involves the electrophilic bromination of 4-methylthiazole to yield 5-bromo-4-methylthiazole. The thiazole ring is activated towards electrophilic substitution, with the C5 position being the most electron-rich and sterically accessible.
-
Starting Material: 4-Methylthiazole[4]
-
Reagent: Bromine (Br₂) in a suitable solvent like acetic acid.[4] N-Bromosuccinimide (NBS) can also be employed as a milder brominating agent.
-
Rationale: Acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine. The reaction is typically performed under light protection to prevent radical side reactions.[4]
Step 2: Formylation of 5-Bromo-4-methylthiazole
The introduction of the formyl group at the C2 position is the subsequent challenge. This is typically achieved through a metal-halogen exchange followed by quenching with a formylating agent.
-
Intermediate: 5-Bromo-4-methylthiazole
-
Reagents:
-
An organolithium reagent such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) to perform the metal-halogen exchange.
-
A formylating agent like N,N-dimethylformamide (DMF).[5]
-
-
Causality: The C2 proton of the thiazole ring is the most acidic, and in the presence of a strong base, deprotonation occurs, leading to a 2-lithiated thiazole species. This nucleophilic intermediate then attacks the electrophilic carbonyl carbon of DMF. A subsequent aqueous workup hydrolyzes the resulting tetrahedral intermediate to afford the desired aldehyde.
The overall workflow for this pathway is illustrated below:
Caption: Synthetic workflow starting from 4-Methylthiazole.
Pathway II: Functional Group Interconversion from 2-Amino-4-methylthiazole
This pathway leverages the versatile chemistry of the amino group.
Step 1: Synthesis of 2-Amino-4-methylthiazole
This starting material is readily synthesized via the Hantzsch thiazole synthesis.[6]
-
Starting Materials: Chloroacetone and thiourea.[7]
-
Reaction: A condensation reaction between the α-haloketone (chloroacetone) and the thioamide (thiourea) provides 2-amino-4-methylthiazole in good yield.[7]
Step 2: Bromination of 2-Amino-4-methylthiazole
The amino group is a strong activating group, facilitating electrophilic substitution at the C5 position.
-
Intermediate: 2-Amino-4-methylthiazole
-
Reagent: Bromine in a suitable solvent.
-
Product: 2-Amino-5-bromo-4-methylthiazole.
Step 3: Conversion of the Amino Group to a Formyl Group
This transformation is the most complex step in this pathway and can be approached in a few ways, most commonly via a Sandmeyer-type reaction.
-
Intermediate: 2-Amino-5-bromo-4-methylthiazole
-
Reaction Sequence:
-
Diazotization: The amino group is converted to a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HBr or H₂SO₄) at low temperatures.
-
Formylation: The diazonium salt is then subjected to a formylation reaction. While direct conversion to an aldehyde can be challenging, a common strategy involves conversion to a nitrile (using CuCN, a Sandmeyer reaction), followed by reduction to the aldehyde (e.g., using DIBAL-H). Alternatively, conversion to the corresponding bromo derivative at the 2-position can be achieved, followed by metal-halogen exchange and formylation as described in Pathway I. A Sandmeyer-type bromination can be performed using tert-butyl nitrite and copper(II) bromide.[8]
-
Pathway III: Direct Bromination of 4-Methyl-1,3-thiazole-2-carbaldehyde
This pathway appears straightforward but can be complicated by the reactivity of the aldehyde group.
-
Starting Material: 4-Methyl-1,3-thiazole-2-carbaldehyde[9]
-
Reagent: A brominating agent such as NBS.
-
Challenge: The aldehyde group is sensitive to oxidation and other side reactions under various bromination conditions. Therefore, careful selection of a mild and selective brominating agent is crucial. Protection of the aldehyde group as an acetal prior to bromination, followed by deprotection, is a viable strategy to circumvent these issues.
Comparative Analysis of Synthetic Routes
| Starting Material | Key Steps | Advantages | Disadvantages |
| 4-Methylthiazole | 1. Bromination2. Lithiation & Formylation | Direct, fewer steps. | Requires cryogenic conditions and handling of pyrophoric reagents (n-BuLi). |
| 2-Amino-4-methylthiazole | 1. Bromination2. Diazotization3. Sandmeyer/Functionalization | Readily available starting material. | Multi-step conversion of the amino group, potentially lower overall yield. |
| 4-Methyl-1,3-thiazole-2-carbaldehyde | 1. Bromination | Potentially the most direct route. | Aldehyde sensitivity may lead to side reactions or require protection/deprotection steps. |
Detailed Experimental Protocol: Synthesis via Pathway I
This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Step 1: Synthesis of 5-Bromo-4-methylthiazole[4]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylthiazole (2.2 mmol) in glacial acetic acid (2 mL).[4] Protect the apparatus from light.
-
Reagent Addition: Slowly add bromine (2.2 mmol) dropwise to the stirred solution at room temperature.[4]
-
Reaction: Stir the reaction mixture at room temperature for 16 hours.[4]
-
Work-up: Quench the reaction by carefully adding a 10% aqueous solution of sodium carbonate until the mixture is basic. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-4-methylthiazole.[4]
Step 2: Synthesis of this compound
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 5-bromo-4-methylthiazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1 mmol, solution in hexanes) dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir for 30 minutes.
-
Formylation: Add N,N-dimethylformamide (DMF, 1.5 mmol) dropwise to the reaction mixture. Allow the mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain this compound.
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways. The choice of the most suitable route is contingent upon factors such as the availability of starting materials, scalability, and the technical capabilities of the laboratory. The functionalization of 4-methylthiazole represents a concise and efficient approach, although it necessitates the use of organolithium reagents. The route starting from 2-amino-4-methylthiazole is also viable but involves a greater number of synthetic transformations. A thorough understanding of the underlying reaction mechanisms and careful execution of the experimental procedures are paramount to achieving a high yield and purity of this valuable synthetic intermediate.
References
- Vertex AI Search. (2026). 2-Bromo-4-methylthiazole-5-carbaldehyde | 933720-87-7. Sigma-Aldrich.
- ChemicalBook. (2026). 5-bromo-4-methylthiazole CAS#: 111600-83-0.
- Wang, Z. et al. (2010). Study on the Synthesis of 4-Methyl-5-formylthiazole.
- Sigma-Aldrich. (2026). 5-Bromo-4-methylthiazole | 111600-83-0.
- Fluorochem. (2026). 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde.
- Guidechem. (2026).
- Sigma-Aldrich. (2026). 4-Bromothiazole-2-carboxaldehyde 96% | 167366-05-4.
- Organic Chemistry Portal. (2026). Thiazole synthesis.
- Amerigo Scientific. (2026). 4-Bromothiazole-2-carboxaldehyde (96%).
- AChemBlock. (2026). 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4.
- PubChem. (2026). 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427.
- Beilstein Journals. (2026).
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An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in the heterocyclic building block, 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. The presence of the electron-withdrawing thiazole ring, further influenced by the bromine and methyl substituents, imparts unique reactivity to the aldehyde functionality. This guide will delve into the mechanistic underpinnings and provide field-proven insights into key transformations including Knoevenagel condensations, Wittig reactions, reductions, and oxidations. Detailed experimental protocols, data tables, and visual diagrams are provided to facilitate the practical application of this knowledge in research and drug development.
Introduction: The Significance of this compound
The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The subject of this guide, this compound, is a versatile intermediate for the synthesis of more complex thiazole-containing molecules. The aldehyde group at the 2-position serves as a synthetic handle for a variety of carbon-carbon bond-forming reactions and functional group transformations. The bromine atom at the 5-position offers a site for further diversification through cross-coupling reactions, while the methyl group at the 4-position can influence the electronic properties and steric environment of the ring. Understanding the reactivity of the aldehyde group in this specific context is paramount for its effective utilization in the synthesis of novel therapeutic agents.
Electronic and Steric Influences on Aldehyde Reactivity
The reactivity of the aldehyde group in this compound is modulated by the electronic nature of the thiazole ring and its substituents. The thiazole ring itself is electron-withdrawing, which enhances the electrophilicity of the aldehyde carbon, making it more susceptible to nucleophilic attack. The bromine atom at the 5-position further increases the electron-withdrawing character of the ring through its inductive effect. Conversely, the methyl group at the 4-position is weakly electron-donating, which may slightly attenuate the overall electron deficiency of the ring.
Key Transformations of the Aldehyde Group
This section will explore the principal reactions of the aldehyde group in this compound, providing both mechanistic insights and practical experimental guidance.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds by reacting an aldehyde with an active methylene compound in the presence of a basic catalyst.[2][3] This reaction is particularly useful for synthesizing α,β-unsaturated products which are valuable intermediates in drug discovery.
Mechanism: The reaction proceeds via the deprotonation of the active methylene compound by a base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated product.
Experimental Protocol (General):
-
Step 1: Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the active methylene compound (e.g., malononitrile, 1.1 eq.) in a suitable solvent such as ethanol or isopropanol.
-
Step 2: Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1-0.2 eq.).
-
Step 3: Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Step 4: Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Data Table: Representative Knoevenagel Condensations of Aromatic Aldehydes
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Malononitrile | Piperidine | Ethanol | RT | 2 | 90 |
| 4-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 | 85 |
| 4-Nitrobenzaldehyde | Ethyl Cyanoacetate | Piperidine | Ethanol | RT | 1 | 92 |
Workflow Diagram:
Caption: Workflow for a typical Knoevenagel condensation reaction.
Wittig Reaction: Alkene Synthesis
The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and phosphorus ylides (Wittig reagents). This reaction is highly valued for its predictability in the location of the newly formed double bond.
Mechanism: The reaction involves the nucleophilic attack of the ylide on the carbonyl carbon to form a betaine intermediate, which then cyclizes to an oxaphosphetane. The oxaphosphetane subsequently decomposes to the alkene and triphenylphosphine oxide.
Experimental Protocol (General):
A specific protocol for the title compound is not available, but the following general procedure for Wittig reactions with aromatic aldehydes can be adapted.
-
Step 1: Ylide Generation (if not commercially available): Suspend the corresponding phosphonium salt in a dry aprotic solvent like THF or diethyl ether under an inert atmosphere. Add a strong base such as n-butyllithium or sodium hydride at low temperature (e.g., 0 °C or -78 °C) to generate the ylide.
-
Step 2: Reaction with Aldehyde: To the ylide solution, add a solution of this compound in the same solvent dropwise at low temperature.
-
Step 3: Reaction Execution: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Step 4: Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography to separate the alkene from triphenylphosphine oxide.
Data Table: Representative Wittig Reactions of Aromatic Aldehydes
| Aldehyde | Wittig Reagent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 4 | 85 |
| 4-Methoxybenzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | - | DCM | RT | 12 | 90 |
| 2-Naphthaldehyde | Benzyltriphenylphosphonium chloride | NaH | DMF | RT | 6 | 78 |
Workflow Diagram:
Caption: General workflow for a Wittig reaction.
Reduction to (5-Bromo-4-methylthiazol-2-yl)methanol
The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to a different class of derivatives. Sodium borohydride (NaBH₄) is a mild and selective reducing agent commonly used for this purpose.[5][6]
Mechanism: The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide is then protonated by the solvent (typically an alcohol) to yield the primary alcohol.
Experimental Protocol (General):
While a specific literature protocol for the reduction of this compound is not available, the following is a standard and reliable procedure for the reduction of aromatic aldehydes.[5][6][7]
-
Step 1: Reaction Setup: Dissolve this compound in a protic solvent such as methanol or ethanol in a round-bottom flask.
-
Step 2: Reagent Addition: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring.
-
Step 3: Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Step 4: Work-up and Purification: Quench the reaction by the slow addition of water or dilute hydrochloric acid. Remove the solvent under reduced pressure. Extract the aqueous residue with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude alcohol, which can be purified by column chromatography if necessary.
Data Table: Reduction of Aromatic Aldehydes with NaBH₄
| Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Methanol | 0 to RT | 1 | >95 |
| 4-Bromobenzaldehyde | Ethanol | 0 to RT | 1.5 | 92 |
| 2-Furaldehyde | Methanol | 0 to RT | 1 | 96 |
Workflow Diagram:
Caption: Workflow for the reduction of an aldehyde using sodium borohydride.
Oxidation to 5-Bromo-4-methylthiazole-2-carboxylic acid
Oxidation of the aldehyde to a carboxylic acid is another important transformation, providing access to amides, esters, and other carboxylic acid derivatives. Common oxidizing agents for this purpose include potassium permanganate (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), and milder reagents like sodium chlorite (NaClO₂). The synthesis of 5-bromothiazole-2-carboxylic acid has been reported, indicating the feasibility of this oxidation.[8]
Mechanism: The mechanism of oxidation varies with the reagent used. For example, with potassium permanganate, the reaction likely involves the formation of a manganate ester intermediate which then collapses to the carboxylic acid.
Experimental Protocol (Based on a similar synthesis): [8]
The following procedure is adapted from the synthesis of 5-bromothiazole-2-carboxylic acid from thiazole-2-carboxylic acid, which suggests a route for the oxidation of the corresponding aldehyde.
-
Step 1: Reaction Setup: Dissolve this compound in a suitable solvent mixture, such as t-butanol and water.
-
Step 2: Reagent Addition: Add a solution of sodium chlorite (NaClO₂) and a phosphate buffer (e.g., sodium dihydrogen phosphate) to the aldehyde solution at room temperature.
-
Step 3: Reaction Execution: Stir the reaction mixture vigorously for several hours, monitoring the disappearance of the aldehyde by TLC.
-
Step 4: Work-up and Purification: Quench the reaction by adding a solution of sodium sulfite. Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent like ethyl acetate. Dry the organic layer, concentrate, and purify the resulting carboxylic acid by recrystallization or column chromatography.
Data Table: Oxidation of Aromatic Aldehydes
| Aldehyde | Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | KMnO₄ | Acetone/Water | RT | 2 | 85 |
| 4-Nitrobenzaldehyde | Jones Reagent | Acetone | 0 | 0.5 | 90 |
| Cinnamaldehyde | NaClO₂ | t-BuOH/H₂O | RT | 4 | 88 |
Workflow Diagram:
Caption: General workflow for the oxidation of an aldehyde to a carboxylic acid.
Conclusion and Future Perspectives
This compound is a valuable and versatile building block in medicinal chemistry. The aldehyde functionality readily undergoes a variety of important transformations, including Knoevenagel condensations, Wittig reactions, reductions, and oxidations, providing access to a diverse range of derivatives. The electronic properties of the substituted thiazole ring play a crucial role in modulating the reactivity of the aldehyde group. While specific literature on the reactions of this particular aldehyde is limited, the general principles and protocols outlined in this guide, based on closely related structures, provide a solid foundation for its successful application in the synthesis of novel compounds with potential therapeutic applications. Further research into the specific reaction conditions and scope of these transformations for this compound will undoubtedly expand its utility and contribute to the development of new and improved pharmaceuticals.
References
- Knoevenagel, E. Condensation von Malonsäure mit aromatischen Aldehyden unter Einwirkung von Ammoniak und Aminen. Berichte der deutschen chemischen Gesellschaft. 1898, 31 (3), 2596–2619.
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte. 1954, 87 (9), 1318–1330.
- Brown, H. C.; Krishnamurthy, S. Forty Years of Hydride Reductions. Tetrahedron. 1979, 35 (5), 567–607.
- Jones, G. The Knoevenagel Condensation. Organic Reactions. 2004, 15, 204-599.
- Periasamy, M.; Thirumalaikumar, M. Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry. 2000, 609 (1-2), 137–151.
- Bigi, F.; Conforti, M. L.; Maggi, R.; Piccinno, A.; Sartori, G. Clean synthesis in water: a facile and efficient Knoevenagel condensation. Green Chemistry. 2000, 2 (3), 101–103.
- Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews. 1989, 89 (4), 863–927.
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An In-depth Technical Guide to the Solubility of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde in Organic Solvents
Foreword: The Imperative of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical research and drug development, the journey of a new chemical entity (NCE) from a promising hit to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical hurdles is solubility.[1][2] A compound's ability to dissolve in a solvent system dictates its formulation possibilities, its absorption and distribution in the body, and ultimately, its bioavailability and therapeutic efficacy.[3][4][5] Poor solubility is a primary driver of high attrition rates for drug candidates, making its early and accurate characterization not just a matter of procedural diligence, but a cornerstone of a successful development program.[5]
This guide provides a comprehensive technical framework for understanding and determining the solubility of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde , a heterocyclic compound with potential applications in medicinal chemistry. Given the absence of extensive published solubility data for this specific molecule, this document is structured as a methodological guide. It combines theoretical principles with robust, field-proven experimental protocols to empower researchers, scientists, and drug development professionals to generate reliable solubility profiles. We will delve into the causality behind experimental choices, ensuring that the presented protocols are not merely a series of steps, but a self-validating system for producing accurate and reproducible data.
Physicochemical Profile and Solubility Prediction
Before embarking on experimental determination, a theoretical assessment based on the molecule's structure provides a predictive foundation.
Compound: this compound CAS Number: 383141-03-9 Molecular Formula: C₅H₄BrNOS Molecular Weight: 206.06 g/mol
The structure of this compound features several key functional groups that govern its interactions with various solvents:
-
Thiazole Ring: A polar heterocyclic system containing nitrogen and sulfur, capable of dipole-dipole interactions.
-
Aldehyde Group (-CHO): A polar group capable of acting as a hydrogen bond acceptor.
-
Bromo Group (-Br): A polarizable halogen that contributes to dipole moments and van der Waals forces.
-
Methyl Group (-CH₃): A nonpolar, hydrophobic group.
The fundamental principle of "like dissolves like" suggests that the solubility of this compound will be highest in solvents with similar polarity. The presence of both polar (thiazole, aldehyde, bromo) and nonpolar (methyl) moieties suggests that it will likely exhibit moderate to good solubility in a range of polar organic solvents, while solubility in highly nonpolar solvents like hexanes may be limited. Computational methods, such as those based on Quantitative Structure-Property Relationships (QSPR) or thermodynamic cycles, can provide more refined predictions.[6][7]
Caption: Factors influencing the solubility of the target compound.
Gold-Standard Experimental Protocol: Equilibrium Solubility via the Shake-Flask Method
The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[8][9] This technique establishes a saturated solution in equilibrium with an excess of the solid compound at a controlled temperature. Its robustness lies in allowing the system sufficient time to reach a true energetic minimum, providing a definitive solubility value.
Materials and Reagents
-
Solute: this compound (purity >98%)
-
Solvents: A representative panel of analytical grade or higher purity organic solvents, such as:
-
Polar Protic: Ethanol, Methanol
-
Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF)
-
Nonpolar: Toluene, Heptane or Hexanes
-
-
Equipment:
-
Analytical balance (± 0.1 mg accuracy)
-
Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps
-
Thermostatically controlled shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes for dilutions
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC-UV system)
-
Step-by-Step Methodology
-
Preparation: Add an excess amount of crystalline this compound to a series of vials.
-
Causality: Adding a clear excess of solid is critical to ensure that the resulting solution is saturated and in equilibrium with the solid phase throughout the experiment. A visual confirmation of undissolved solid at the end of the experiment is a mandatory quality check.
-
-
Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant speed and temperature (e.g., 25 °C) for a predetermined period.
-
Causality: A minimum of 24 hours is standard, but the true time to reach equilibrium may vary. For rigorous studies, a kinetic profile should be established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.
-
-
Phase Separation: Once equilibrium is reached, allow the vials to stand undisturbed in the incubator for a short period (e.g., 30 minutes) to let the excess solid settle. Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.
-
Causality: Filtration is a critical step to remove all undissolved micro-particulates, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to saturate the filter membrane and avoid analyte loss due to adsorption.
-
-
Quantification: Prepare accurate dilutions of the clear, saturated filtrate using the same solvent. Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy) to determine the concentration of the dissolved compound.
-
Causality: A pre-developed and validated analytical method is essential for accuracy. This involves creating a calibration curve with known concentrations of the compound to ensure linearity, accuracy, and precision of the measurement.
-
Caption: Experimental workflow for the Shake-Flask solubility method.
Illustrative Data Presentation
The data obtained from the experimental protocol should be summarized in a clear and structured format. The following table serves as a template for presenting solubility results. The values provided are hypothetical and for illustrative purposes only.
| Solvent | Solvent Type | Polarity Index | Illustrative Solubility (mg/mL) | Illustrative Solubility (mol/L) |
| Heptane | Nonpolar | 0.1 | < 0.1 | < 0.0005 |
| Toluene | Nonpolar | 2.4 | 5.2 | 0.025 |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 75.8 | 0.368 |
| Acetone | Polar Aprotic | 5.1 | 110.3 | 0.535 |
| Acetonitrile (ACN) | Polar Aprotic | 5.8 | 65.1 | 0.316 |
| Ethanol | Polar Protic | 4.3 | 48.9 | 0.237 |
| Methanol | Polar Protic | 5.1 | 55.7 | 0.270 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | > 200 | > 0.971 |
Safety and Handling Precautions
Professional laboratory practice requires strict adherence to safety protocols when handling any chemical.
-
This compound: While specific toxicity data is limited, related compounds and general safety information suggest the following hazards:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.
-
Organic Solvents: The organic solvents used in this protocol are flammable and may have their own specific health hazards. Always consult the Safety Data Sheet (SDS) for each solvent before use and handle them accordingly within a fume hood.
Conclusion
The solubility of this compound is a critical parameter that influences its potential as a lead compound in drug discovery. This guide has provided the theoretical grounding and a detailed, robust experimental protocol necessary for researchers to accurately determine its solubility profile in a range of organic solvents. By understanding the "why" behind each step—from selecting a diverse solvent panel to ensuring true equilibrium and employing validated analytical methods—scientists can generate high-quality, reliable data. This information is indispensable for guiding subsequent formulation, preclinical, and clinical development efforts, ultimately contributing to the efficient and successful advancement of new therapeutic agents.
References
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The Importance of Solubility for New Drug Molecules. (2020). Polymers (Basel). Available at: [Link]
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Drug Solubility: Importance and Enhancement Techniques. (n.d.). ISRN Pharmaceutics. Available at: [Link]
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Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. Available at: [Link]
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4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceutical Solutions. Available at: [Link]
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A review of methods for solubility determination in biopharmaceutical drug characterisation. (2019). ResearchGate. Available at: [Link]
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Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. (2006). Semantic Scholar. Available at: [Link]
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Prediction of drug solubility from structure. (2002). ResearchGate. Available at: [Link]
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Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PubMed Central. Available at: [Link]
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2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid. (n.d.). Georganics. Available at: [Link]
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key chemical reactions involving 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
An In-depth Technical Guide to the Core Chemical Reactions of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Introduction: The Strategic Value of a Multifunctional Heterocycle
In the landscape of modern drug discovery and materials science, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a wide array of biologically active compounds and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding and other non-covalent interactions make it a cornerstone of medicinal chemistry.[1] The subject of this guide, this compound, represents a particularly valuable building block. It is a trifunctional reagent, possessing three distinct and orthogonally reactive sites: an electrophilic aldehyde, a carbon-bromine bond amenable to cross-coupling, and the thiazole ring itself.
This guide provides an in-depth exploration of the key chemical transformations involving this versatile molecule. We will move beyond simple reaction lists to explain the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this scaffold in their synthetic campaigns.
Molecular Architecture and Lability: A Map of Reactivity
The reactivity of this compound is dictated by the electronic interplay of its constituent parts. The electron-withdrawing nature of the thiazole ring and the aldehyde group makes the C2-aldehyde carbon highly electrophilic. The C5-bromine atom is positioned for a variety of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry. The thiazole nitrogen (N3) possesses a lone pair of electrons, allowing for potential protonation or alkylation.[4]
Caption: Key reactive centers of this compound.
Part 1: Transformations at the C2-Aldehyde Functionality
The aldehyde group is arguably the most versatile handle for rapid library synthesis. Its electrophilic carbon is a prime target for a vast array of nucleophiles, enabling the construction of diverse side chains and the introduction of new pharmacophores.
Reductive Amination: Forging Critical C-N Bonds
Reductive amination is a cornerstone of medicinal chemistry for converting aldehydes into amines. This two-step, one-pot process involves the initial formation of a Schiff base (imine), followed by its immediate reduction to the corresponding amine. This strategy is highly valued for its broad substrate scope and operational simplicity.
Causality: Introducing a secondary or tertiary amine can profoundly impact a molecule's pharmacokinetic profile (pKa, solubility, cell permeability) and provides a vector for new hydrogen bonding interactions with biological targets.
Workflow Diagram: General Reductive Amination
Caption: Workflow for the one-pot reductive amination protocol.
Protocol: Synthesis of N-Benzyl-1-(5-bromo-4-methylthiazol-2-yl)methanamine
-
Vessel Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq, e.g., 206 mg, 1.0 mmol).
-
Solvent Addition: Dissolve the aldehyde in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (10 mL).
-
Amine Addition: Add benzylamine (1.05 eq, 112 mg, 1.05 mmol) to the solution. If using an amine salt, add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol) portion-wise over 5 minutes. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, extract with DCM (3 x 20 mL), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired secondary amine.
Wittig Reaction: Constructing Carbon-Carbon Double Bonds
The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes using phosphonium ylides. This reaction is pivotal for creating rigid linkers or introducing vinyl groups that can serve as handles for further functionalization (e.g., in Heck or metathesis reactions).
Causality: The stereochemical outcome (E/Z selectivity) can be controlled by the choice of ylide (stabilized vs. non-stabilized) and reaction conditions, offering precise control over the final molecular geometry—a critical factor in structure-activity relationship (SAR) studies.
Part 2: Palladium-Catalyzed Cross-Coupling at the C5-Position
The carbon-bromine bond at the C5 position is a powerful synthetic lever. Its reactivity in palladium-catalyzed cross-coupling reactions allows for the strategic formation of carbon-carbon and carbon-heteroatom bonds, dramatically increasing molecular complexity. The key to success lies in the careful selection of the catalyst, ligand, base, and solvent system.[5]
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is arguably the most widely used cross-coupling reaction in drug discovery. Its tolerance of a wide range of functional groups and the general stability and low toxicity of the boronic acid reagents make it exceptionally robust.
Causality: This reaction is the preeminent method for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors and other targeted therapies. The choice of ligand is crucial; bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the challenging reductive elimination step with electron-deficient thiazoles.[5]
Workflow Diagram: Suzuki-Miyaura Cross-Coupling
Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura coupling.
Data Summary: Typical Conditions for C5 Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Typical Catalyst | Typical Ligand | Typical Base | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Arylboronic Acid | Pd(OAc)₂, Pd₂(dba)₃ | SPhos, XPhos, PPh₃ | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, DIPEA | THF, DMF | 25-80 |
| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, Xantphos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 90-120 |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile | 80-120 |
This table provides representative conditions; optimization is crucial for each specific substrate combination.
Sonogashira and Buchwald-Hartwig Reactions: Expanding Chemical Space
The Sonogashira coupling introduces alkyne functionalities, which serve as rigid linkers or precursors for triazoles (via "click chemistry"). The Buchwald-Hartwig amination directly forges C-N bonds, providing access to anilines and related structures that are pervasive in pharmacologically active molecules. The reactivity of the C-Br bond is significantly higher than that of C-Cl bonds in many palladium-catalyzed reactions, allowing for selective functionalization if other halides are present.[5]
Part 3: Reactivity of the Thiazole Ring Itself
While the aldehyde and bromide are the primary sites for diversification, the core thiazole ring is not inert.
N-Alkylation to Form Thiazolium Salts
The lone pair of electrons on the N3 nitrogen atom can react with alkyl halides to form quaternary thiazolium salts.[4]
Causality: This transformation introduces a permanent positive charge, which can be used to dramatically increase water solubility or to form an ionic interaction with a negatively charged residue (e.g., aspartate, glutamate) in a protein's active site. Thiazolium salts are also precursors to N-heterocyclic carbenes (NHCs), an important class of organocatalysts.
Conclusion: A Platform for Innovation
This compound is not merely a chemical; it is a platform for synthetic innovation. The strategic and orthogonal reactivity of its three functional groups provides chemists with a reliable and flexible toolkit for the rapid generation of molecular complexity. By understanding the underlying principles governing its reactions—from nucleophilic additions at the aldehyde to sophisticated cross-coupling at the C-Br bond—researchers can rationally design and execute synthetic routes to novel therapeutics and advanced materials. The protocols and insights presented in this guide serve as a foundation for harnessing the full potential of this powerful synthetic intermediate.
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An In-Depth Technical Guide to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: A Versatile Scaffold for Advanced Chemical Synthesis
Executive Summary
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a strategically important heterocyclic building block in modern medicinal and materials chemistry. Its trifunctional nature—comprising a reactive aldehyde, a versatile bromine atom for cross-coupling, and the biologically significant thiazole core—positions it as a valuable intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic protocol, explores its key chemical reactivities, and discusses its potential applications for researchers, scientists, and drug development professionals. The thiazole moiety is a cornerstone in numerous FDA-approved drugs, and this particular derivative offers multiple handles for diversification, enabling the rapid generation of compound libraries for screening and lead optimization.[1]
Introduction: The Thiazole Nucleus as a Privileged Scaffold
The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen that is a fundamental structural motif in a vast array of biologically active compounds.[1][2] Its presence in natural products like Vitamin B1 (Thiamine) and in a multitude of synthetic drugs, including anticancer, anti-inflammatory, and antimicrobial agents, underscores its significance in pharmaceutical sciences.[2][3] Thiazole derivatives are known to engage in diverse biological pathways, often acting as inhibitors of key enzymes or modulators of cellular receptors.[2][4]
This compound emerges as a particularly powerful tool for chemical synthesis. The strategic placement of three distinct functional groups on this stable aromatic core provides chemists with orthogonal chemical handles to build molecular complexity. This guide will dissect the unique attributes of this compound, providing both theoretical grounding and practical, field-proven insights into its use.
Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNOS | [5] |
| Molecular Weight | 206.06 g/mol | |
| Appearance | Solid | |
| CAS Number | 329797-71-2 | |
| InChI Key | WWQWQYNWIVDNTA-UHFFFAOYSA-N | |
| Storage Conditions | Store at 2-8°C under an inert atmosphere |
Predicted Spectroscopic Data
| Technique | Predicted Chemical Shift / Frequency | Rationale |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.9 - 10.1 ppm (s, 1H, -CHO)δ 2.7 - 2.9 ppm (s, 3H, -CH₃) | The aldehyde proton is highly deshielded by the electronegative oxygen and the aromatic ring current. The methyl protons are in a typical range for a methyl group attached to an aromatic ring. |
| ¹³C NMR (100 MHz, CDCl₃) | δ 180 - 185 ppm (C=O)δ 165 - 170 ppm (C2-thiazole)δ 145 - 150 ppm (C4-thiazole)δ 115 - 120 ppm (C5-thiazole)δ 15 - 20 ppm (-CH₃) | The aldehyde carbonyl is characteristic. The thiazole ring carbons show distinct shifts, with C2 being the most downfield due to its proximity to two heteroatoms. C5, bearing the bromine, is expectedly upfield compared to C4. |
| FT-IR (ATR) | ~1700 cm⁻¹ (strong, C=O stretch)~1500-1600 cm⁻¹ (C=N, C=C stretches) | The strong carbonyl absorption from the aldehyde is a key diagnostic peak. The aromatic ring stretches confirm the presence of the thiazole core. |
| Mass Spectrometry (EI) | m/z 205/207 (M⁺, M⁺+2) | The molecular ion peak will appear as a characteristic doublet with a nearly 1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom. |
Synthesis and Mechanistic Insights
A robust and scalable synthesis is paramount for any valuable building block. While multiple routes to functionalized thiazoles exist, a highly practical approach for synthesizing this compound involves the direct formylation of a commercially available precursor, 5-bromo-4-methylthiazole.[6] This method avoids building the heterocyclic ring from scratch and leverages well-established organometallic chemistry.
Proposed Synthetic Workflow: Lithiation-Formylation
This protocol is based on the common practice of ortho-lithiation or halogen-metal exchange followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF).
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Methodological & Application
The Strategic Utility of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Thiazole Scaffold as a Privileged Motif in Drug Discovery
The 1,3-thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds and clinically approved drugs.[1][2] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it an attractive core for designing novel therapeutic agents. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] The strategic functionalization of the thiazole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This guide focuses on the application of a particularly versatile building block: 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde . This compound offers medicinal chemists three key points for molecular elaboration: a reactive aldehyde for chain extension and introduction of diverse functionalities, a bromine atom amenable to transition metal-catalyzed cross-coupling reactions, and a methyl group that can influence steric interactions and metabolic stability. The strategic and sequential manipulation of these functional groups enables the synthesis of complex and diverse molecular architectures for drug discovery programs.
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 206.06 g/mol .[5] Its structure combines the nucleophilic character of the thiazole ring with the electrophilic nature of the aldehyde, and the potential for radical or organometallic reactions at the C-Br bond.
| Property | Value | Reference |
| Molecular Formula | C₅H₄BrNOS | [5] |
| Molecular Weight | 206.06 g/mol | [5] |
| Appearance | Solid | [5] |
| SMILES | CC1=C(SC(C=O)=N1)Br | [5] |
| InChI Key | WWQWQYNWIVDNTA-UHFFFAOYSA-N | [5] |
The aldehyde group is a versatile handle for various chemical transformations. The bromine atom at the 5-position is particularly valuable for late-stage diversification of drug candidates through reactions like the Suzuki-Miyaura coupling.[6][7]
Core Synthetic Applications and Protocols
The unique trifunctional nature of this compound allows for a multitude of synthetic applications. Below are detailed protocols for key transformations that are highly relevant in a medicinal chemistry setting.
Reductive Amination: A Gateway to Diverse Amine Derivatives
Reductive amination is a robust and widely used method for the formation of C-N bonds. This reaction is fundamental in medicinal chemistry for introducing basic nitrogen atoms, which can improve aqueous solubility and provide key interaction points with biological targets.
Protocol: General Procedure for Reductive Amination
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as methanol or dichloroethane.
-
Add the desired primary or secondary amine (1.0-1.2 eq.).
-
If the amine is an aniline or a less nucleophilic amine, a catalytic amount of acetic acid can be added to facilitate imine formation.
-
Stir the reaction mixture at room temperature for 1-4 hours. The progress of imine formation can be monitored by TLC or LC-MS.
-
Reduction: Once imine formation is complete, add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise at 0 °C.[8]
-
Allow the reaction to warm to room temperature and stir for an additional 2-12 hours.
-
Work-up: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired amine.
Causality Behind Experimental Choices:
-
Solvent: Methanol and dichloroethane are commonly used as they are compatible with both the imine formation and reduction steps.
-
Reducing Agent: Sodium triacetoxyborohydride is often preferred for its milder nature and tolerance of a wider range of functional groups compared to sodium borohydride.
-
Temperature Control: The portion-wise addition of the reducing agent at 0 °C is crucial to control the exothermicity of the reaction and prevent over-reduction or side reactions.
Wittig Reaction: Olefination for Carbon Chain Extension
The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes or ketones.[1][9][10] This reaction allows for the introduction of a carbon-carbon double bond, which can serve as a rigid linker or be further functionalized.
Protocol: General Procedure for Wittig Reaction
-
Ylide Generation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the appropriate phosphonium salt (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C or -78 °C, depending on the base used.
-
Add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise. The formation of the ylide is often indicated by a color change (typically to deep red or orange).
-
Stir the mixture for 30-60 minutes at the same temperature.
-
Olefin Formation: Dissolve this compound (1.0 eq.) in anhydrous THF and add it dropwise to the ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: The crude product is typically purified by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed by trituration or crystallization.
Trustworthiness of the Protocol: This protocol is a standard and well-established procedure for the Wittig reaction.[9][11][12] The use of an inert atmosphere and anhydrous solvents is critical for the successful generation and reaction of the ylide. The stereochemical outcome (E/Z selectivity) of the alkene product is dependent on the nature of the ylide (stabilized vs. non-stabilized).[10]
Suzuki-Miyaura Cross-Coupling: Arylation and Heteroarylation
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and powerful method for the formation of C-C bonds between sp²-hybridized carbon atoms.[6][7] In the context of this compound, this reaction allows for the introduction of a wide variety of aryl or heteroaryl groups at the 5-position of the thiazole ring, which is a common strategy in the development of kinase inhibitors and other targeted therapies.[3][13]
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 eq.), the desired boronic acid or boronic ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq.) or Pd(dppf)Cl₂ (0.02-0.05 eq.), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or dimethoxyethane) and water.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C under an inert atmosphere for 2-24 hours. Microwave irradiation can often significantly reduce the reaction time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Authoritative Grounding: The choice of catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and often requires optimization for specific substrates.[7][14] The use of degassed solvents is essential to prevent the oxidation and deactivation of the palladium catalyst.
Application in Kinase Inhibitor Synthesis: A Case Study
The thiazole scaffold is a key feature in many approved and investigational kinase inhibitors.[13][15][16] The ability of the thiazole nitrogen to act as a hydrogen bond acceptor is often critical for binding to the hinge region of the kinase ATP-binding site. This compound is an excellent starting material for the synthesis of libraries of potential kinase inhibitors.
Hypothetical Kinase Inhibitor Synthesis Workflow
Caption: A potential two-step synthetic route to a library of kinase inhibitors.
In this workflow, the aldehyde is first reacted with a diverse set of primary amines via reductive amination to install a variety of side chains (R1). The resulting intermediate is then subjected to Suzuki-Miyaura coupling with a library of arylboronic acids to introduce different aromatic substituents (Ar) at the 5-position. This strategy allows for the rapid generation of a large number of analogs for structure-activity relationship (SAR) studies.
Structure-Activity Relationship (SAR) Insights
The following table provides a hypothetical SAR summary for a series of kinase inhibitors based on the 5-bromo-4-methyl-1,3-thiazole scaffold, targeting a generic kinase.
| Compound ID | R1 Group | Ar Group | Kinase IC₅₀ (nM) |
| 1a | Cyclopropyl | Phenyl | 500 |
| 1b | Cyclopropyl | 4-Fluorophenyl | 250 |
| 1c | Cyclopropyl | 3-Aminophenyl | 50 |
| 2a | (S)-1-Phenylethyl | Phenyl | 300 |
| 2b | (S)-1-Phenylethyl | 4-Fluorophenyl | 150 |
| 2c | (S)-1-Phenylethyl | 3-Aminophenyl | 25 |
Analysis of SAR:
-
Ar Group: The introduction of a hydrogen bond donor (amine) at the meta-position of the phenyl ring (compounds 1c and 2c ) significantly improves potency, suggesting a key interaction with the kinase active site. A fluorine atom at the 4-position also enhances activity, possibly through favorable hydrophobic or electronic interactions.
-
R1 Group: The chiral (S)-1-phenylethyl group provides better activity than the cyclopropyl group, indicating that there are specific steric and hydrophobic requirements in the pocket that accommodates this substituent.
Conclusion and Future Directions
This compound is a high-value, versatile building block for medicinal chemistry. Its three distinct functional handles allow for a modular and efficient approach to the synthesis of diverse compound libraries. The protocols outlined in this guide provide a solid foundation for researchers to utilize this reagent in their drug discovery efforts, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. Future work could involve exploring other transformations of the aldehyde, such as aldol or Knoevenagel condensations, and leveraging the methyl group for further functionalization through radical-based reactions. The continued exploration of the chemical space accessible from this starting material is likely to yield novel and potent therapeutic agents.
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- Abdel-Wahab, B. F., Mohamed, H. A., & El-Hiti, G. A. (2022). Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. Molecules, 27(15), 4983.
- Fruit, C., & Besson, T. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2187.
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Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
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- Li, Y., et al. (2020). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 208, 112835.
- El-Gamal, M. I., & Oh, C. H. (2022). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-21.
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- Ghotekar, S., & Palkar, M. (2021).
- El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cooksy, A. L., & Bergdahl, M. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259.
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Chemistry LibreTexts. (2023). Wittig Reaction. Retrieved from [Link]
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PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
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Application Notes and Protocols: 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde as a Versatile Precursor for Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde as a strategic starting material for the synthesis of diverse and novel heterocyclic scaffolds. The inherent reactivity of its aldehyde function, coupled with the synthetic handles provided by the bromo and methyl substituents on the thiazole core, makes this compound a valuable building block in medicinal chemistry and materials science. Thiazole-containing molecules are integral to numerous FDA-approved drugs, exhibiting a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide will detail field-proven protocols and the underlying chemical principles for leveraging this precursor in key synthetic transformations.
The Strategic Importance of the Thiazole Scaffold
The thiazole ring is a privileged heterocyclic motif in drug discovery.[3] Its presence in natural products like Vitamin B1 (Thiamine) and synthetic drugs such as the antiretroviral Ritonavir highlights its biological significance. The unique arrangement of sulfur and nitrogen atoms allows for a range of non-covalent interactions with biological targets. The specific precursor, this compound, offers three key points for molecular elaboration:
-
The Aldehyde Group (C2): A versatile functional group for forming carbon-carbon and carbon-nitrogen bonds through reactions like condensation, olefination, and reductive amination.
-
The Bromo Substituent (C5): A classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of aryl, heteroaryl, or alkyl groups.
-
The Methyl Group (C4): While less reactive, it can influence the electronic properties of the ring and offers potential for late-stage functionalization.
Synthesis of Fused Heterocycles: The Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.[4] By reacting an aldehyde or ketone with an α-cyanoester and elemental sulfur in the presence of a base, a highly functionalized thiophene ring is constructed in a single step. Adapting this reaction to this compound allows for the synthesis of novel thieno[3,2-d]thiazole derivatives, which are scaffolds of interest in medicinal chemistry.
Mechanistic Rationale
The reaction proceeds through an initial Knoevenagel condensation between the thiazole aldehyde and the active methylene compound (e.g., ethyl cyanoacetate), catalyzed by a base. The resulting electron-deficient alkene then undergoes a Michael addition by a sulfur nucleophile formed from elemental sulfur and the base. Intramolecular cyclization followed by tautomerization yields the final 2-aminothieno[3,2-d]thiazole product.
Caption: Mechanism of the Gewald reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 2-amino-6-bromo-7-methylthieno[3,2-d]thiazole-5-carboxylate
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental Sulfur
-
Morpholine or Triethylamine
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and elemental sulfur (1.2 eq) to ethanol (30 mL).
-
To this suspension, add morpholine (1.5 eq) dropwise with stirring.
-
Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature. A precipitate will form.
-
Pour the reaction mixture into ice-cold water and stir for 15 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography on silica gel.
Carbon-Carbon Bond Formation: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of organic synthesis for forming α,β-unsaturated products.[3] The aldehyde group of this compound readily undergoes this reaction with a variety of active methylene compounds, yielding functionalized alkenes that are valuable intermediates for further synthetic transformations.
Causality in Experimental Choices
The choice of base is critical in the Knoevenagel condensation. While strong bases can be used, milder bases like piperidine or ammonium acetate are often preferred to minimize side reactions.[5] The solvent also plays a role; polar protic solvents like ethanol can facilitate the reaction, while in some cases, solvent-free conditions under microwave irradiation can lead to cleaner reactions and higher yields.[5]
Caption: Generalized workflow for Knoevenagel condensation.
Detailed Experimental Protocol: Synthesis of (E)-2-(5-Bromo-4-methylthiazol-2-yl)-3-(phenylamino)acrylonitrile
Materials:
-
This compound
-
Malononitrile
-
Aniline
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware, magnetic stirrer, and heating mantle.
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0 eq) in ethanol (20 mL).
-
Add aniline (1.0 eq) to the mixture, followed by a catalytic amount of glacial acetic acid (3-4 drops).
-
Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, the product will often precipitate from the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain the crude product.
-
Recrystallize from a suitable solvent like ethanol or an ethanol/DMF mixture for further purification.
Synthesis of Thiazolyl-Pyrazole Heterocycles
The fusion of thiazole and pyrazole rings creates scaffolds with significant potential in medicinal chemistry, often exhibiting anticancer and antimicrobial activities.[6][7] A common synthetic route involves the condensation of a thiazole aldehyde with a hydrazine derivative, followed by cyclization. A particularly effective method is the reaction with thiosemicarbazide to form a thiosemicarbazone, which can then be cyclized with α-haloketones.
Synthetic Strategy
This two-step process first leverages the reactivity of the aldehyde to form a stable thiosemicarbazone intermediate. This intermediate possesses a nucleophilic sulfur and nitrogen, which can then participate in a Hantzsch-type thiazole synthesis with an α-haloketone, effectively building a new thiazole ring onto the existing structure.[6]
Detailed Experimental Protocol
Step 1: Synthesis of 2-((5-Bromo-4-methylthiazol-2-yl)methylene)hydrazine-1-carbothioamide
-
Dissolve this compound (1.0 eq) and thiosemicarbazide (1.1 eq) in ethanol (25 mL) in a round-bottom flask.
-
Add a few drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture for 1-2 hours. A precipitate should form upon heating.
-
Cool the reaction mixture to room temperature, filter the solid product, wash with cold ethanol, and dry to yield the thiosemicarbazone intermediate.
Step 2: Synthesis of N-(4-Arylthiazol-2-yl)-1-(5-bromo-4-methylthiazol-2-yl)methanimine
-
Suspend the thiosemicarbazone from Step 1 (1.0 eq) in ethanol (30 mL).
-
Add the desired substituted phenacyl bromide (e.g., 2-bromo-1-(4-chlorophenyl)ethan-1-one) (1.0 eq).
-
Reflux the mixture for 3-4 hours.
-
Cool the reaction mixture. If a solid precipitates, filter and wash with ethanol. If no solid forms, pour the mixture into cold water and collect the resulting precipitate.
-
Recrystallize the crude product from ethanol or an appropriate solvent to obtain the pure thiazolyl-thiazole derivative.[6]
Data Summary
The following table summarizes representative yields for the types of reactions discussed, based on analogous transformations found in the literature. Actual yields may vary depending on the specific substrates and reaction conditions.
| Precursor | Reaction Type | Reagents | Product Type | Typical Yield (%) | Reference |
| Heterocyclic Aldehyde | Gewald Reaction | Ethyl cyanoacetate, Sulfur, Base | 2-Aminothiophene | 70-90 | [8] |
| Aromatic Aldehyde | Knoevenagel Condensation | Malononitrile, Base | Arylidene Malononitrile | 85-98 | [5] |
| Pyrazole-4-carbaldehyde | Thiazole Synthesis | Thiosemicarbazide, Phenacyl Bromide | Pyrazolyl-Thiazole | 65-85 | [6] |
Safety and Handling
This compound is expected to be an irritant to the skin, eyes, and respiratory tract. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for complete handling and disposal information.
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Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances. ([Link])
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MICROWAVE ASSISTED SOLVENT FREE KNOEVENAGEL CONDENSATION OF AROMATIC ALDE. International Journal of ChemTech Research. ([Link])
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New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. ([Link])
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Synthesis of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. ([Link])
-
A Facile Synthesis of 5-(2-Bromo-4-Methylthiazol-5-yl)-3-(Methylthio)-1H-Pyrazole. ResearchGate. ([Link])
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Synthesis and Antimicrobial Activity of Novel Thiazole Substituted Pyrazole Derivatives. Journal of Heterocyclic Chemistry. ([Link])
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. ([Link])
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Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. ([Link])
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Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. ([Link])
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Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. ([Link])
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Gewald Reaction. Organic Chemistry Portal. ([Link])
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Application Notes and Protocols: Nucleophilic Addition to 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Introduction: The Strategic Importance of Thiazole Scaffolds in Drug Discovery
The thiazole ring is a privileged heterocyclic motif integral to a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have established it as a cornerstone in medicinal chemistry. Molecules incorporating the thiazole scaffold exhibit a broad spectrum of therapeutic activities, including antimicrobial, antiretroviral, antifungal, and antineoplastic properties.[1][2] 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a versatile synthetic intermediate, with the aldehyde functionality serving as a prime electrophilic site for nucleophilic attack. This allows for the construction of more complex molecular architectures and the introduction of diverse functional groups, which is a critical step in the synthesis of novel drug candidates.
This application note provides detailed experimental protocols for performing nucleophilic addition reactions on this compound. We will explore several classes of widely used nucleophiles, offering step-by-step guidance and elucidating the mechanistic rationale behind the procedural choices. The protocols are designed to be robust and adaptable for researchers in drug development and organic synthesis.
Understanding the Reactivity of this compound
The electrophilicity of the carbonyl carbon in this compound is modulated by the electronic nature of the thiazole ring. The thiazole ring is π-electron deficient, which enhances the electrophilic character of the aldehyde. The bromine atom at the 5-position and the methyl group at the 4-position also influence the ring's electronics and steric environment. Computational studies, such as Molecular Electrostatic Potential (MESP) analysis, can predict reactive sites for nucleophilic and electrophilic attack, with blue regions indicating positive potential (conducive to nucleophilic attack) and red regions indicating negative potential.[1]
Experimental Protocols for Nucleophilic Addition
Herein, we present detailed protocols for three fundamental and highly versatile nucleophilic addition reactions: the Grignard reaction for alkyl/aryl addition, the Reformatsky reaction for the synthesis of β-hydroxy esters, and the Wittig reaction for olefination.
Protocol 1: Grignard Reaction - Synthesis of Secondary Alcohols
The Grignard reaction is a powerful and widely used method for forming carbon-carbon bonds by adding an organomagnesium halide (Grignard reagent) to a carbonyl group.[4][5][6][7] This reaction converts the aldehyde into a secondary alcohol.
Reaction Scheme:
Grignard Reaction Workflow
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 7703-01-7 | 206.05 | 5.0 | 1.0 |
| Alkyl/Aryl Magnesium Bromide (e.g., MeMgBr) | Varies | Varies | 6.0 | 1.2 |
| Anhydrous Diethyl Ether or THF | 60-29-7 | 74.12 | 50 mL | - |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | 12125-02-9 | 53.49 | 20 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | 2 g | - |
Step-by-Step Protocol:
-
Preparation of Glassware: All glassware must be rigorously dried in an oven at 120°C overnight and allowed to cool in a desiccator over a drying agent (e.g., P₂O₅ or CaCl₂) immediately before use. The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a flame-dried 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add this compound (1.03 g, 5.0 mmol).
-
Dissolution: Dissolve the aldehyde in 20 mL of anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Addition of Grignard Reagent: Add the Grignard reagent (e.g., 2.0 mL of a 3.0 M solution of MeMgBr in diethyl ether, 6.0 mmol) dropwise to the stirred solution of the aldehyde via the dropping funnel over 15 minutes. The reaction is exothermic; maintain the temperature at 0°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of 20 mL of saturated aqueous ammonium chloride solution. Rationale: Using NH₄Cl provides a mild acidic workup to protonate the alkoxide intermediate while minimizing potential side reactions like dehydration of the resulting alcohol.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., ethyl acetate/hexane) to afford the desired secondary alcohol.
Protocol 2: Reformatsky Reaction - Synthesis of β-Hydroxy Esters
The Reformatsky reaction employs an organozinc reagent, which is less reactive than Grignard or organolithium reagents.[9][10] This allows for the synthesis of β-hydroxy esters from aldehydes and α-halo esters without the competing nucleophilic addition to the ester group.[9][10][11]
Reaction Scheme:
Reformatsky Reaction Workflow
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 7703-01-7 | 206.05 | 5.0 | 1.0 |
| Ethyl bromoacetate | 105-36-2 | 167.00 | 7.5 | 1.5 |
| Zinc dust (activated) | 7440-66-6 | 65.38 | 10.0 | 2.0 |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 40 mL | - |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 20 mL | - |
| Saturated Aqueous Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 20 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | 2 g | - |
Step-by-Step Protocol:
-
Activation of Zinc: Activate zinc dust by stirring with 1 M HCl for 2 minutes, followed by washing with water, ethanol, and diethyl ether, and then drying under high vacuum.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, suspend the activated zinc dust (0.65 g, 10.0 mmol) in 10 mL of anhydrous THF.
-
Initiation: Add a small crystal of iodine to initiate the reaction.
-
Formation of Organozinc Reagent: A solution of this compound (1.03 g, 5.0 mmol) and ethyl bromoacetate (0.83 mL, 7.5 mmol) in 20 mL of anhydrous THF is added dropwise to the zinc suspension.
-
Reaction Conditions: Gently heat the mixture to reflux for 1-2 hours until the aldehyde is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature and decant the supernatant from the unreacted zinc. Quench the reaction by adding 20 mL of saturated aqueous NH₄Cl.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude β-hydroxy ester by column chromatography on silica gel.
Protocol 3: Wittig Reaction - Synthesis of Alkenes
The Wittig reaction is a highly reliable method for synthesizing alkenes from aldehydes or ketones using a phosphonium ylide (Wittig reagent).[12][13][14] This reaction is particularly useful for introducing a carbon-carbon double bond with good control over its location.
Reaction Scheme:
Wittig Reaction Workflow
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |
| This compound | 7703-01-7 | 206.05 | 5.0 | 1.0 |
| (Triphenylphosphoranylidene)acetaldehyde | 2136-75-6 | 304.32 | 5.5 | 1.1 |
| Anhydrous Toluene | 108-88-3 | 92.14 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.03 g, 5.0 mmol) in 25 mL of anhydrous toluene.
-
Addition of Ylide: Add the stabilized Wittig reagent, (triphenylphosphoranylidene)acetaldehyde (1.67 g, 5.5 mmol), to the solution. Rationale: Stabilized ylides are generally crystalline, air-stable solids that can be handled without special precautions and often lead to the formation of (E)-alkenes.[15]
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110°C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Cooling and Concentration: After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct. Purify by flash column chromatography on silica gel. The less polar alkene will elute before the more polar triphenylphosphine oxide.
Trustworthiness and Self-Validation
The protocols provided are based on well-established and extensively documented chemical transformations.[4][9][12] To ensure the validity of the experimental results, the following self-validating steps are crucial:
-
Spectroscopic Characterization: The identity and purity of the synthesized products must be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Melting Point Analysis: For solid compounds, a sharp melting point range is indicative of high purity.
-
Chromatographic Purity: Purity should be assessed by TLC and, if necessary, by High-Performance Liquid Chromatography (HPLC).
Conclusion
The nucleophilic addition to this compound is a versatile and powerful strategy for the synthesis of novel thiazole-containing compounds with potential applications in drug discovery. The Grignard, Reformatsky, and Wittig reactions offer reliable and adaptable methods for introducing a wide range of functional groups. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this key building block in their synthetic endeavors.
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Guerreiro, B. E. C., et al. (2025). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. The Journal of Organic Chemistry, 90(46). [Link]
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Kumar, V., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(7), 1665-1677. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Reformatsky Reaction. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
Beilstein Journals. (2018). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 14, 21-35. [Link]
-
Rathke, M. W. (1975). The Reformatsky Reaction. Organic Reactions, 22, 423-460. [Link]
-
ResearchGate. (2025). Unanticipated Reactivity toward Nucleophilic Attack in the Synthesis of Saccharyl-1,3,4-Thiadiazolyl Conjugates: Structure and Mechanistic Insights. [Link]
-
Al-Ostath, A., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Scientific Reports, 13(1), 12345. [Link]
-
Sourcing High-Purity Thiazole Derivatives: A Guide for Buyers. (n.d.). [Link]
-
NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]
-
Master Organic Chemistry. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. [Link]
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]
-
MDPI. (2010). Thiazole and Oxazole Alkaloids: Isolation and Synthesis. Marine Drugs, 8(10), 2535-2573. [Link]
-
Siddiqui, N., et al. (2009). THIAZOLES: A VALUABLE INSIGHT INTO THE RECENT ADVANCES AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Drug Research, 1(3), 136-143. [Link]
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A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-15. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Pharmaceutical Research International, 35(1), 1-15. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2021). International Journal of Advanced Research in Science, Communication and Technology, 1-12. [Link]
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El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244-5259. [Link]
-
Master Organic Chemistry. (n.d.). Addition of Organolithiums to Carboxylic Acids. [Link]
-
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-
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-
chemconnections.org. (n.d.). Synthesis of Alcohols Using Grignard Reagents. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
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-
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Taylor & Francis Online. (2022). Design, Synthesis, Biological Evaluation and In-Silico Investigation, Molecular Docking, Molecular Dynamics Simulations, and ADMET Profiling of Novel Thiazole-Based Derivatives. Journal of Biomolecular Structure and Dynamics, 40(20), 9689-9706. [Link]
-
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Application Notes and Protocols: 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde as a Versatile Synthon for Novel Agrochemicals
Introduction: The Thiazole Moiety as a Privileged Scaffold in Modern Agrochemicals
The 1,3-thiazole ring is a cornerstone in the development of contemporary agrochemicals, particularly in the realm of fungicides. Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into numerous commercial products. A significant class of these agrochemicals are the thiazole carboxamides, which frequently act as Succinate Dehydrogenase Inhibitors (SDHIs).[1][2][3] By targeting the mitochondrial complex II in fungi, these compounds effectively disrupt the fungal respiratory chain, leading to potent and broad-spectrum fungicidal activity.
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a highly functionalized building block poised for the synthesis of novel thiazole-based agrochemicals. The presence of a reactive aldehyde group, a bromine atom amenable to further cross-coupling reactions, and a methyl group provides multiple avenues for structural diversification and optimization of biological activity. This application note details a robust synthetic pathway for the conversion of this compound into a novel thiazole carboxamide, a class of compounds with proven fungicidal potential.
Synthetic Strategy: From Aldehyde to a Novel Thiazole Carboxamide Fungicide Candidate
The overall synthetic strategy involves a two-step process, commencing with the oxidation of the aldehyde functionality to a carboxylic acid, followed by an amide coupling reaction with a substituted aniline. This approach is a well-established and reliable method for the preparation of thiazole carboxamides.
Sources
Application Notes and Protocols for the Synthesis of Thiazole-Based Bioactive Compounds from 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Introduction: The Thiazole Scaffold and the Versatility of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1][2] Its unique structural features allow it to serve as a versatile scaffold in a vast array of pharmacologically active compounds, including antimicrobial, anticancer, anti-inflammatory, and antiviral agents.[3][4] The inherent bioactivity of the thiazole nucleus has driven extensive research into the synthesis of novel derivatives with enhanced therapeutic properties.
This compound is a particularly valuable starting material for the synthesis of diverse bioactive molecules. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom, allows for selective and sequential chemical transformations. The aldehyde at the 2-position is a gateway for the construction of various carbon-carbon and carbon-nitrogen bonds through reactions such as Knoevenagel and Claisen-Schmidt condensations, while the bromo-substituent at the 5-position is amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. This dual reactivity enables the generation of a wide range of complex thiazole derivatives with significant potential for drug discovery and development.
This comprehensive guide provides detailed protocols for the synthesis of several classes of bioactive compounds derived from this compound. The methodologies outlined herein are designed to be robust and reproducible, offering researchers a practical toolkit for the exploration of novel thiazole-based chemical space.
Synthetic Workflow Overview
The following diagram illustrates the key synthetic transformations of this compound into various bioactive scaffolds, which will be detailed in the subsequent protocols.
Sources
Application Note: 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde as a Key Building Block for Kinase Inhibitor Synthesis
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. The 1,3-thiazole ring is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates due to its unique physicochemical properties and ability to form key interactions within enzyme active sites.[3][4] This application note provides a detailed guide on the strategic use of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde , a versatile bifunctional building block, for the efficient synthesis of diverse libraries of potential kinase inhibitors. We will explore its reactivity, provide field-proven synthetic protocols, and illustrate its application in constructing complex, drug-like molecules.
Introduction: The Thiazole Scaffold in Kinase Inhibition
The thiazole moiety is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structure is not just a passive linker but an active pharmacophoric element. Its features, including hydrogen bond accepting and donating capabilities, dipole moment, and ability to engage in π-stacking, make it ideal for targeting the ATP-binding site of kinases.[3][5] Several clinically successful kinase inhibitors, such as the tyrosine kinase inhibitor Dasatinib, feature a thiazole core, highlighting its importance in the field.[3]
The strategic value of This compound lies in its orthogonal reactive handles. The 2-carbaldehyde group and the 5-bromo substituent offer distinct and reliable reaction pathways for molecular elaboration, allowing for the systematic exploration of chemical space around the thiazole core to optimize potency, selectivity, and pharmacokinetic properties.
Physicochemical Properties & Reactivity Profile
This compound is a solid at room temperature with the molecular formula C₅H₄BrNOS.[6] Its structure presents two primary points for chemical modification, each with distinct reactivity.
| Property | Value | Source |
| Molecular Formula | C₅H₄BrNOS | [6] |
| Molecular Weight | 206.06 g/mol | [6] |
| Form | Solid | [6] |
| SMILES | CC1=C(SC(C=O)=N1)Br | [6] |
| InChI Key | WWQWQYNWIVDNTA-UHFFFAOYSA-N | [6] |
The reactivity can be logically dissected as follows:
-
The 2-Carbaldehyde: This aldehyde group is an electrophilic center, prime for nucleophilic attack. It is the gateway for introducing diversity through reactions such as reductive amination, Wittig reactions, aldol condensations, and the formation of hydrazones or oximes. This position is often used to introduce moieties that interact with the solvent-exposed region of the kinase active site or to attach key hinge-binding motifs.
-
The 5-Bromo Group: The bromine atom at the C5 position is a crucial handle for modern cross-coupling chemistry.[7] Nucleophilic substitution at this position is difficult, but it excels in reactions like Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. This allows for the stable and predictable introduction of aryl, heteroaryl, or alkyl groups, which are often critical for achieving inhibitor potency and selectivity by occupying hydrophobic pockets within the kinase domain.[8]
Figure 1: Reactivity map of this compound.
Synthetic Strategies & Protocols
The dual reactivity of the starting material allows for a divergent synthetic approach. A medicinal chemist can build a library of compounds by fixing one part of the final molecule while varying the other, or by varying both simultaneously.
Strategy A: Elaboration via the 2-Carbaldehyde (Reductive Amination)
Reductive amination is a robust and widely used method in drug discovery to form C-N bonds. It involves the reaction of the aldehyde with a primary or secondary amine to form an intermediate imine, which is then reduced in situ to the corresponding amine.
Causality Behind Experimental Choices:
-
Reagent: Sodium triacetoxyborohydride (STAB) is the preferred reducing agent. It is milder than other hydrides like sodium borohydride, reducing the imine intermediate much faster than the starting aldehyde. This selectivity prevents unwanted side reactions, such as the reduction of the aldehyde to an alcohol, leading to a cleaner reaction and higher yield.
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents as they are aprotic and effectively solubilize the reactants and the STAB reagent.
-
Additive: A small amount of acetic acid is often added to catalyze imine formation, especially with less nucleophilic amines.
Protocol 1: General Procedure for Reductive Amination
Objective: To couple a primary or secondary amine (R¹R²NH) to the thiazole core via the 2-carbaldehyde group.
Materials:
-
This compound (1.0 equiv.)
-
Desired primary or secondary amine (1.1 equiv.)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv.)
-
Dichloromethane (DCM), anhydrous
-
Acetic Acid (optional, 0.1 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound and dissolve it in anhydrous DCM (approx. 0.1 M concentration).
-
Add the desired amine (1.1 equiv.). If the amine is a hydrochloride salt, add 1.1 equivalents of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to liberate the free amine.
-
Stir the mixture at room temperature for 20-30 minutes to allow for pre-formation of the imine/iminium ion.
-
Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise over 5 minutes. Caution: Gas evolution may occur.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.
Strategy B: Elaboration via the 5-Bromo Group (Suzuki-Miyaura Cross-Coupling)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a C-C bond between the brominated thiazole and a boronic acid or boronate ester. This is ideal for introducing (hetero)aryl groups found in many Type I and Type II kinase inhibitors.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a ligand is crucial. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle. For heteroaromatic systems, ligands like Xantphos or SPhos can be highly effective.[8]
-
Base: A base such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid. The choice of base can significantly impact the reaction outcome.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is commonly used to dissolve both the organic-soluble and inorganic-soluble reactants.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
Objective: To couple an aryl or heteroaryl boronic acid (R³-B(OH)₂) to the C5 position of the thiazole core.
Materials:
-
This compound (1.0 equiv.)
-
Desired (hetero)aryl boronic acid or ester (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.)
-
Base (e.g., Na₂CO₃, 2.0 equiv.)
-
Solvent system: 1,4-Dioxane and Water (e.g., 4:1 ratio)
-
Ethyl acetate
-
Deionized water
Equipment:
-
Schlenk flask or reaction vial suitable for heating
-
Magnetic stir bar and hotplate
-
Condenser
-
Nitrogen or argon source for degassing
Procedure:
-
To a Schlenk flask, add the this compound (1.0 equiv.), the boronic acid (1.2 equiv.), the palladium catalyst (0.05 equiv.), and the base (2.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.
-
Add the degassed solvent system (1,4-dioxane/water). The solution should be sparged with nitrogen or argon for 15-20 minutes prior to addition.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 2-16 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material by flash column chromatography (hexane/ethyl acetate gradient) to yield the desired coupled product.
Application Example: Workflow for a Hypothetical Kinase Inhibitor
To demonstrate the power of this building block, we can design a synthetic workflow for a hypothetical inhibitor targeting, for example, a serine/threonine kinase.[5][9] The designed molecule will feature a (hetero)aryl group at C5 (for hydrophobic interactions) and an amine-containing side chain at C2 (for hydrogen bonding with the kinase hinge region).
Figure 2: Synthetic workflow for a hypothetical kinase inhibitor.
This two-step sequence is highly efficient. The Suzuki coupling first installs the core aromatic system, and the subsequent reductive amination attaches the side chain under mild conditions that are compatible with the newly introduced pyridine ring. This logical flow minimizes functional group protection and leads to a high overall yield.
Conclusion
This compound is a high-value, commercially available starting material for the synthesis of kinase inhibitors. Its two chemically distinct functional groups—the aldehyde and the bromo substituent—provide a reliable and versatile platform for creating diverse chemical libraries. By employing robust and well-understood reactions such as reductive amination and Suzuki-Miyaura cross-coupling, researchers can efficiently generate novel thiazole-based compounds for biological screening. The protocols and strategies outlined in this note offer a validated starting point for drug development professionals aiming to accelerate the discovery of next-generation kinase inhibitors.
References
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14, 36989-37018. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14, 36989-37018. Available from: [Link]
-
The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines. (n.d.). Journal of the Turkish Chemical Society, Section A: Chemistry. Available from: [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. (2022). European Journal of Medicinal Chemistry, 243, 114777. Available from: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (n.d.). RSC Advances. Available from: [Link]
-
Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). RSC Medicinal Chemistry. Available from: [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega, 8(30), 27367–27382. Available from: [Link]
- Thiazole derivatives useful as PI 3 kinase inhibitors. (n.d.). Google Patents.
-
Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2023). Results in Chemistry, 5, 100869. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6432. Available from: [Link]
-
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(21), 15573–15637. Available from: [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules, 28(21), 7311. Available from: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(19), 6432. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. (2018). Molecules, 23(12), 3230. Available from: [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). R Discovery. Available from: [Link]
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- 1. pubs.acs.org [pubs.acs.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Unlocking Novel Chemical Space: Synthetic Methodologies Utilizing 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Introduction: The Thiazole Moiety as a Privileged Scaffold in Drug Discovery
The thiazole ring system is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Its unique electronic properties and ability to participate in various biological interactions have established it as a "privileged scaffold" in drug design. Thiazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The inherent synthetic versatility of the thiazole ring allows for the strategic introduction of various substituents, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic profile.
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a particularly valuable building block for the synthesis of novel molecular entities. This trifunctional scaffold presents three key points for chemical modification: the reactive aldehyde at the C2 position, the versatile bromine atom at the C5 position, and the methyl group at the C4 position, which can influence the electronic and steric properties of the molecule. This application guide provides a comprehensive overview of synthetic methodologies that leverage the unique reactivity of this compound, offering detailed protocols for key transformations and insights into the rationale behind experimental design.
Strategic Functionalization: A World of Possibilities
The strategic manipulation of the aldehyde and bromo functionalities of this compound opens up a vast chemical space for the development of new compounds. The aldehyde group is a gateway to the formation of carbon-carbon double bonds and the introduction of diverse side chains, while the bromo group serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, enabling the construction of complex biaryl and alkynyl structures.
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Caption: Key synthetic pathways from this compound.
Application Note 1: Olefination via the Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. [4]This reaction offers excellent control over the location of the newly formed double bond, making it a superior choice over elimination reactions that can often lead to mixtures of isomers. For this compound, the Wittig reaction provides a direct route to vinyl-thiazole derivatives, which are valuable precursors for further functionalization or as final target molecules.
Causality of Experimental Choices:
-
Choice of Ylide: The nature of the ylide (stabilized or non-stabilized) determines the stereoselectivity of the reaction. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.
-
Solvent and Base: The choice of solvent and base is critical for the efficient generation of the ylide from its corresponding phosphonium salt. Anhydrous conditions are often necessary to prevent the quenching of the highly basic ylide.
-
One-Pot Aqueous Protocol: For stabilized ylides, a one-pot aqueous procedure offers a greener and more efficient alternative to traditional methods, eliminating the need for anhydrous solvents and strong bases.
[5][6]
Protocol 1.1: Synthesis of (E)-Ethyl 3-(5-bromo-4-methyl-1,3-thiazol-2-yl)acrylate (Stabilized Ylide)
This protocol outlines the synthesis of an α,β-unsaturated ester, a common structural motif in biologically active molecules.
Materials:
Reagent M.W. ( g/mol ) Amount (mmol) Equivalents This compound 206.06 1.0 1.0 (Triphenylphosphoranylidene)acetate (Ethyl) 348.38 1.1 1.1 Dichloromethane (DCM) - 10 mL -
Procedure:
-
To a solution of this compound (1.0 mmol) in 10 mL of dry DCM, add ethyl (triphenylphosphoranylidene)acetate (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
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Caption: Workflow for the Knoevenagel condensation.
Application Note 3: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5 position of this compound serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. [7]These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of the palladium catalyst and ligand is crucial for the success of the coupling reaction and depends on the specific transformation (Suzuki, Heck, Sonogashira). The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle.
-
Base and Solvent: The base is required to activate the coupling partner (e.g., boronic acid in Suzuki coupling) or to neutralize the HX generated during the reaction. The solvent must be able to dissolve the reactants and be compatible with the reaction conditions.
-
Chemoselectivity: The presence of the aldehyde group requires careful consideration of the reaction conditions to avoid undesired side reactions. In many cases, the aldehyde is compatible with the conditions used for palladium-catalyzed cross-coupling of aryl bromides.
[8]
Protocol 3.1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a highly efficient method for the formation of C-C bonds between an organoboron compound and an organohalide.
[9]
Materials:
Reagent M.W. ( g/mol ) Amount (mmol) Equivalents This compound 206.06 1.0 1.0 Arylboronic acid - 1.2 1.2 Pd(PPh₃)₄ 1155.56 0.03 0.03 K₂CO₃ 138.21 2.0 2.0 1,4-Dioxane/Water (4:1) - 5 mL -
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3.2: Heck Coupling for Vinylarene Synthesis
The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.
[10]
Materials:
Reagent M.W. ( g/mol ) Amount (mmol) Equivalents This compound 206.06 1.0 1.0 Alkene (e.g., Styrene) 104.15 1.5 1.5 Pd(OAc)₂ 224.49 0.05 0.05 P(o-tolyl)₃ 304.37 0.1 0.1 Triethylamine (Et₃N) 101.19 2.0 2.0 DMF - 5 mL -
Procedure:
-
To a sealed tube, add this compound (1.0 mmol), Pd(OAc)₂ (0.05 mmol), and P(o-tolyl)₃ (0.1 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).
-
Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the residue by column chromatography.
Protocol 3.3: Sonogashira Coupling for Alkynylarene Synthesis
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
[11]
Materials:
Reagent M.W. ( g/mol ) Amount (mmol) Equivalents This compound 206.06 1.0 1.0 Terminal Alkyne - 1.2 1.2 PdCl₂(PPh₃)₂ 701.90 0.02 0.02 CuI 190.45 0.04 0.04 Triethylamine (Et₃N) 101.19 2.0 2.0 THF - 5 mL -
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill with an inert gas.
-
Add THF (5 mL), Et₃N (2.0 mmol), and the terminal alkyne (1.2 mmol).
-
Stir the reaction at room temperature for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Purify the crude product by column chromatography.
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Sources
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- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
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- 5. A simple, efficient and green procedure for Knoevenagel condensation catalyzed by [C4dabco][BF4] ionic liquid in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
Application Notes and Protocols: 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde in the Design of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Thiazole Scaffold in Inflammation Research
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and atherosclerosis.[1][2] The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[3][4] Its unique electronic properties and ability to form multiple non-covalent interactions make it an attractive core for designing novel therapeutic agents. Thiazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory properties.[1][5] This has led to significant research into their potential as alternatives to existing anti-inflammatory medications.[5]
5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a key starting material for the synthesis of a diverse library of thiazole-containing compounds. The bromine atom at the 5-position and the aldehyde group at the 2-position offer versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This document provides a comprehensive guide to utilizing this building block in the design and screening of novel anti-inflammatory agents.
Section 1: The Role of Thiazole Derivatives in Modulating Inflammatory Pathways
Thiazole-containing compounds have been shown to modulate several key pathways involved in the inflammatory response. Understanding these mechanisms is crucial for the rational design of potent and selective anti-inflammatory agents.
Targeting the Arachidonic Acid Cascade: COX and LOX Inhibition
The arachidonic acid pathway is a central player in inflammation, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes through the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, respectively.[6] Many thiazole derivatives have been identified as inhibitors of COX-1, COX-2, and 5-LOX.[3][6][7] The development of dual COX/LOX inhibitors is a promising strategy to achieve broader anti-inflammatory effects with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[3][7]
Inhibition of Pro-inflammatory Cytokine Production
Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), are key signaling molecules that orchestrate the inflammatory response. The overproduction of these cytokines is a hallmark of many chronic inflammatory diseases. Thiazole derivatives have been reported to inhibit the production of these cytokines in various cellular models.
Modulation of Nitric Oxide Synthesis
Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) during inflammation. While NO has important physiological roles, excessive production can contribute to tissue damage. Some thiazole-based compounds have been investigated as potential iNOS inhibitors, thereby reducing pathological NO levels.[8]
Below is a diagram illustrating the key inflammatory pathways that can be targeted by thiazole derivatives.
Caption: Key inflammatory pathways targeted by thiazole derivatives.
Section 2: Synthetic Strategies for Derivatization
The aldehyde and bromo functionalities of this compound provide a rich platform for chemical modifications. A focused library of derivatives can be synthesized to probe the SAR for anti-inflammatory activity.
Modification of the Aldehyde Group
The aldehyde at the C2 position is a versatile functional group that can be readily converted into a variety of other functionalities.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary or tertiary amines, respectively. This allows for the introduction of diverse side chains.
-
Wittig Reaction: Reaction with phosphorus ylides can be used to introduce carbon-carbon double bonds, extending the carbon scaffold.
-
Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) can generate a range of heterocyclic and acyclic derivatives.
-
Oxidation and Reduction: Oxidation to the corresponding carboxylic acid or reduction to the alcohol provides further opportunities for derivatization, such as ester or ether formation.
Functionalization via the Bromo Group
The bromine atom at the C5 position is amenable to various cross-coupling reactions.
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters allows for the introduction of a wide array of aryl and heteroaryl substituents.
-
Sonogashira Coupling: Palladium- and copper-catalyzed coupling with terminal alkynes introduces alkynyl moieties.
-
Heck Coupling: Palladium-catalyzed reaction with alkenes forms new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines introduces amino substituents.
The following diagram outlines a general workflow for the synthesis of a diverse library of derivatives.
Caption: Synthetic workflow for library generation.
Section 3: In Vitro Screening Cascade for Anti-inflammatory Activity
A tiered screening approach is recommended to efficiently identify and characterize the anti-inflammatory potential of the synthesized derivatives.
Primary Screening: Cell-Free and Cell-Based Assays
The initial screen should focus on high-throughput assays to rapidly assess the inhibitory activity of the compounds against key inflammatory targets.
Protocol 1: COX-1/COX-2 Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the peroxidase activity of purified COX-1 and COX-2 enzymes.
-
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic substrate (e.g., TMB) in the presence of arachidonic acid.
-
Materials: Purified ovine COX-1 and human recombinant COX-2, arachidonic acid, TMB substrate, heme, assay buffer.
-
Procedure:
-
Add assay buffer, heme, and the test compound to a 96-well plate.
-
Add the COX enzyme (either COX-1 or COX-2) and incubate.
-
Initiate the reaction by adding arachidonic acid and the TMB substrate.
-
Measure the absorbance at 650 nm over time.
-
Calculate the percent inhibition relative to a vehicle control.
-
-
Data Analysis: Determine the IC50 value for each compound against both COX-1 and COX-2 to assess potency and selectivity.
Protocol 2: Lipopolysaccharide (LPS)-Induced TNF-α Release in THP-1 Cells (Cell-Based)
This assay evaluates the ability of compounds to inhibit the production of a key pro-inflammatory cytokine in a human monocytic cell line.[9]
-
Principle: THP-1 cells are differentiated into macrophage-like cells and stimulated with LPS to induce the production and release of TNF-α. The amount of TNF-α in the cell supernatant is quantified by ELISA.
-
Materials: THP-1 cells, RPMI-1640 medium, FBS, PMA (phorbol 12-myristate 13-acetate), LPS, human TNF-α ELISA kit.
-
Procedure:
-
Seed THP-1 cells in a 96-well plate and differentiate with PMA for 48-72 hours.
-
Replace the medium with fresh medium containing the test compounds and incubate for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 4-6 hours.
-
Collect the cell supernatant.
-
Quantify the TNF-α concentration using an ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percent inhibition of TNF-α release and determine the IC50 value for each active compound.
Secondary Screening: Confirmation and Mechanistic Assays
Compounds that show significant activity in the primary screens should be further evaluated in more complex cellular assays to confirm their activity and elucidate their mechanism of action.
Protocol 3: Nitric Oxide Production in RAW 264.7 Macrophages
This assay measures the inhibition of nitric oxide production in a murine macrophage cell line.
-
Principle: RAW 264.7 cells are stimulated with LPS and interferon-gamma (IFN-γ) to induce iNOS expression and NO production. The amount of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent.
-
Materials: RAW 264.7 cells, DMEM, FBS, LPS, IFN-γ, Griess reagent.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with test compounds for 1 hour.
-
Stimulate with LPS (1 µg/mL) and IFN-γ (10 ng/mL) for 24 hours.
-
Collect the supernatant and mix with an equal volume of Griess reagent.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Determine the IC50 for the inhibition of NO production.
The following diagram illustrates the proposed in vitro screening cascade.
Caption: In vitro screening cascade for anti-inflammatory agents.
Section 4: In Vivo Models of Inflammation
Promising lead compounds identified from in vitro screening should be evaluated in relevant animal models of inflammation to assess their in vivo efficacy.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.[1][5]
-
Principle: A sub-plantar injection of carrageenan into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a compound is measured by its ability to reduce this swelling.
-
Procedure:
-
Administer the test compound orally or intraperitoneally to the animals.
-
After a set pre-treatment time (e.g., 1 hour), inject carrageenan into the hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
-
Data Analysis: Calculate the percentage of edema inhibition compared to the vehicle-treated control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to evaluate the effect of compounds on systemic inflammatory responses.[10]
-
Principle: Intraperitoneal injection of LPS induces a systemic inflammatory response, leading to the release of pro-inflammatory cytokines into the bloodstream.
-
Procedure:
-
Administer the test compound to the animals.
-
After the pre-treatment period, inject LPS intraperitoneally.
-
At a specific time point (e.g., 2-4 hours), collect blood samples.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the plasma or serum using ELISA.
-
-
Data Analysis: Determine the extent to which the compound reduces the LPS-induced cytokine storm.
Section 5: Data Interpretation and Lead Optimization
The data generated from the in vitro and in vivo studies will be used to establish a structure-activity relationship (SAR). This information will guide the design and synthesis of new analogs with improved potency, selectivity, and pharmacokinetic properties.
Example Data Table
| Compound ID | R1-substituent (at C2) | R2-substituent (at C5) | COX-2 IC50 (µM) | TNF-α Inhibition IC50 (µM) | Paw Edema Inhibition (%) @ 10 mg/kg |
| BMT-1 | -CHO | -Br | >50 | 25.3 | 15.2 |
| BMT-2 | -CH2NH(Ph) | -Br | 15.8 | 10.1 | 35.7 |
| BMT-3 | -CHO | -Ph | 22.5 | 18.9 | 28.4 |
| BMT-4 | -CH2NH(Ph) | -Ph | 2.1 | 1.5 | 65.3 |
The example data above illustrates how systematic modifications to the core scaffold can lead to significant improvements in anti-inflammatory activity. In this hypothetical example, the combination of a phenylamino-methyl group at C2 and a phenyl group at C5 (BMT-4) results in a potent anti-inflammatory agent.
Conclusion
This compound is a valuable and versatile starting material for the design and synthesis of novel anti-inflammatory agents. By employing the synthetic strategies and screening protocols outlined in this guide, researchers can efficiently explore the chemical space around this privileged scaffold and identify promising lead compounds for further development. A thorough understanding of the underlying inflammatory pathways and a systematic approach to SAR will be crucial for the successful discovery of new and effective anti-inflammatory therapies.
References
- Vertex AI Search. (2019).
- Vertex AI Search. (2023).
- Vertex AI Search. (2024).
- PubMed. (2021).
- WJPMR. (2020).
- MDPI. (n.d.).
- PMC - PubMed Central. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals.
- PubMed. (n.d.).
- Sygnature Discovery. (2023).
- ResearchGate. (2025).
- Vertex AI Search. (n.d.).
- MDPI. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors.
- WuXi Biology. (n.d.). Inflammation & Autoimmune Disease Models | IBD, RA, EAE.
- PubMed. (n.d.). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents.
- Vertex AI Search. (2025).
- PubMed. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors.
- PMC - NIH. (n.d.). Thiazoles and Thiazolidinones as COX/LOX Inhibitors.
- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.
- Fluorochem. (n.d.). 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde.
- Beilstein Journals. (n.d.).
- MDPI. (n.d.).
- ChemicalBook. (n.d.). 5-bromo-2-methyl-1,3-thiazole-4-carbaldehyde.
- PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427.
- ChemicalBook. (2025). 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4.
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- 9. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
scale-up synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde derivatives
An In-Depth Guide to the Scale-Up Synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde Derivatives
Introduction: The Strategic Importance of Thiazole Carbaldehydes
The 1,3-thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous pharmacologically active compounds, including antibiotics, anti-inflammatory agents, and CNS regulators.[1] Specifically, this compound and its derivatives are highly valued as versatile intermediates. The bromine atom and the aldehyde group serve as crucial chemical handles, enabling a diverse range of subsequent modifications through cross-coupling reactions, condensations, and other transformations to build molecular complexity and explore structure-activity relationships (SAR).[2][3]
Scaling the synthesis of such intermediates from the laboratory bench (grams) to production levels (kilograms) presents a unique set of challenges that extend beyond simple multiplication of reagents.[4][5] Issues of thermal management, reaction kinetics, impurity profiles, and operator safety become paramount. This guide provides a detailed, field-proven framework for the robust and safe scale-up synthesis of this key intermediate, emphasizing the scientific rationale behind each procedural step and addressing common scale-up challenges.
Part 1: Retrosynthetic Analysis and Strategy Rationale
A successful scale-up campaign relies on a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible. The chosen strategy involves a three-stage linear sequence starting from readily available commercial materials.
The overall transformation is as follows: 2-aminothiazole derivative → 4-methylthiazole → 5-bromo-4-methylthiazole → this compound.
However, a more direct and industrially common approach is a convergent synthesis starting with the formation of the substituted thiazole ring, followed by sequential functionalization.
Our strategic approach involves two key transformations:
-
Regioselective Bromination: Introduction of a bromine atom at the C5 position of a 4-methyl-2-substituted-thiazole precursor. The electron-rich nature of the thiazole ring facilitates electrophilic substitution. The choice of N-Bromosuccinimide (NBS) over elemental bromine is a critical safety and selectivity decision for scale-up. While liquid bromine is a potent reagent, its handling poses significant hazards, including high toxicity, corrosivity, and the potential for runaway reactions.[6][7][8][9] NBS is a solid, making it easier and safer to handle in a plant environment, and it often provides better control and higher regioselectivity, minimizing the formation of dibrominated or other undesired byproducts.[10]
-
Vilsmeier-Haack Formylation: Introduction of the carbaldehyde group at the C2 position. This classic reaction is exceptionally effective for the formylation of electron-rich heterocyclic systems like thiazoles.[2][11][12] It utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF). This method is highly reliable and generally proceeds with excellent regioselectivity for the most nucleophilic position on the ring, which, in the absence of a C2 substituent, is the C2 position.
This sequence is designed to install the more deactivating bromo-substituent first, followed by the formylation, although the order can sometimes be reversed depending on the stability and reactivity of the intermediates.
Caption: Overall workflow for the scale-up synthesis.
Part 2: Detailed Scale-Up Protocols and Methodologies
The following protocols are designed for kilogram-scale production and assume the use of standard chemical plant equipment, such as glass-lined or stainless steel reactors with overhead stirrers, temperature control units, and appropriate safety infrastructure.
Protocol 2.1: Stage 1 - Regioselective Bromination of 4-Methylthiazole
Rationale: This step selectively installs the bromine at the C5 position. Acetonitrile is chosen as the solvent for its favorable solubility profile for both the substrate and NBS, as well as its relatively high boiling point, allowing for a moderate reaction temperature to drive the reaction to completion.
Materials:
-
4-Methylthiazole: 10.0 kg (100.9 mol, 1.0 equiv)
-
N-Bromosuccinimide (NBS): 18.8 kg (105.9 mol, 1.05 equiv)
-
Acetonitrile (ACN): 100 L
-
Saturated Sodium Bicarbonate (NaHCO₃) solution: ~50 L
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution: ~20 L
-
Brine (Saturated NaCl solution): ~30 L
-
Ethyl Acetate (EtOAc): ~80 L
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere.
-
Charging: Charge the reactor with 4-methylthiazole (10.0 kg) and acetonitrile (100 L). Begin agitation.
-
Cooling: Cool the solution to 0-5 °C using a chiller unit. A stable, low temperature is crucial to control the initial exotherm upon NBS addition.
-
NBS Addition: Add N-Bromosuccinimide (18.8 kg) portion-wise over 2-3 hours. Causality: Portion-wise addition is a critical safety measure on a large scale to manage the reaction exotherm and prevent a runaway reaction. Monitor the internal temperature closely, ensuring it does not exceed 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. A sample is taken, worked up, and analyzed to confirm the consumption of the starting material.
-
Quenching: Once the reaction is complete, cool the mixture back to 10-15 °C. Slowly add saturated sodium thiosulfate solution (~20 L) to quench any unreacted NBS. This is followed by a slow addition of saturated sodium bicarbonate solution (~50 L) to neutralize the acidic byproducts.
-
Extraction: Transfer the mixture to an extraction vessel. Add ethyl acetate (~40 L) and separate the layers. Extract the aqueous layer again with ethyl acetate (2 x 20 L).
-
Washing & Drying: Combine the organic layers and wash with brine (30 L). Dry the organic phase over anhydrous sodium sulfate and filter.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude 5-bromo-4-methylthiazole as an oil or low-melting solid. The product is often of sufficient purity to be carried forward to the next step without further purification.
Protocol 2.2: Stage 2 - Vilsmeier-Haack Formylation
Rationale: This step introduces the aldehyde functionality. DMF serves as both a reagent (with POCl₃) and the solvent. The controlled addition of the thiazole substrate to the pre-formed Vilsmeier reagent is essential for managing the highly exothermic reaction.
Materials:
-
5-Bromo-4-methylthiazole (from Stage 1): ~17.8 kg (assuming quantitative yield, 100.0 mol, 1.0 equiv)
-
N,N-Dimethylformamide (DMF): 90 L
-
Phosphorus Oxychloride (POCl₃): 16.9 kg (10.3 L, 110.0 mol, 1.1 equiv)
-
Dichloromethane (DCM): 50 L
-
Ice/Water for hydrolysis
-
Sodium Hydroxide (NaOH) solution (50% w/w)
Procedure:
-
Vilsmeier Reagent Preparation: In a separate, dry, and inerted reactor, charge DMF (50 L). Cool the DMF to 0-5 °C.
-
POCl₃ Addition: Slowly add phosphorus oxychloride (16.9 kg) dropwise to the cold DMF over 2-3 hours, ensuring the internal temperature does not rise above 10 °C. The formation of the Vilsmeier reagent is highly exothermic. After addition, stir the resulting slurry at 0-5 °C for 1 hour.
-
Substrate Addition: In the main reactor, dissolve the crude 5-bromo-4-methylthiazole (~17.8 kg) in DMF (40 L).
-
Reaction: Slowly add the solution of the thiazole substrate to the pre-formed Vilsmeier reagent over 2-3 hours, maintaining an internal temperature below 15 °C.
-
Heating: Once the addition is complete, slowly heat the reaction mixture to 60-65 °C and maintain for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction by HPLC until the starting material is consumed.
-
Hydrolysis (Quenching): Cool the reaction mixture to 10-15 °C. In a separate, larger vessel equipped for vigorous stirring and cooling, prepare a mixture of crushed ice and water (~200 kg). CRITICAL STEP: Very slowly and carefully, transfer the reaction mixture into the ice/water slurry. This hydrolysis is extremely exothermic and releases HCl gas; ensure adequate ventilation and scrubbing.
-
Neutralization & Isolation: After the hydrolysis is complete, basify the aqueous slurry by slowly adding 50% NaOH solution until the pH is ~7-8. This will precipitate the product.
-
Filtration: Filter the resulting solid product. Wash the filter cake extensively with water until the filtrate is neutral.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight to yield this compound.
Part 3: Process Parameters and Quality Control
Effective process control is validated through rigorous in-process checks and final product analysis.
Table 1: Critical Process Parameters Summary
| Parameter | Stage 1: Bromination | Stage 2: Formylation |
| Limiting Reagent | 4-Methylthiazole | 5-Bromo-4-methylthiazole |
| Key Reagent Equiv. | NBS (1.05) | POCl₃ (1.1), DMF (Solvent/Reagent) |
| Solvent Volume | ~10 L / kg | ~5 L / kg |
| Addition Temp. | 0-5 °C | 0-10 °C (POCl₃), <15 °C (Substrate) |
| Reaction Temp. | 20-25 °C | 60-65 °C |
| Reaction Time | 12-16 hours | 4-6 hours |
| Typical Yield | >95% (Crude) | 80-90% (Isolated) |
| Purity Spec. (HPLC) | >95% (Intermediate) | >98% (Final Product) |
Analytical and Quality Control Workflow
A multi-step analytical approach ensures the identity and purity of the final product.
Caption: Quality control and analytical testing workflow.
-
Thin-Layer Chromatography (TLC): Used for rapid, qualitative monitoring of reaction progress at the reactor side.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative analysis. It is used to determine the disappearance of starting material, the formation of the product, and to quantify impurities in the final isolated material.[13]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for unambiguous structural confirmation of the intermediates and the final product.[14][15]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Part 4: Scale-Up Challenges and Troubleshooting
Transitioning from bench to plant scale introduces complexities that must be proactively managed.[4][5][16]
-
Thermal Management: Both the bromination and, particularly, the Vilsmeier-Haack reaction are exothermic. Inadequate heat removal can lead to increased byproduct formation or dangerous runaway conditions.
-
Solution: Use of jacketed reactors with efficient cooling, slow, controlled addition of reagents, and continuous temperature monitoring are non-negotiable. For highly exothermic steps, a semi-batch process (where one reagent is added over time) is standard practice.[4]
-
-
Reagent Handling and Safety:
-
Bromine/NBS: While we advocate for NBS, any brominating agent requires care. Ensure adequate ventilation and have quenching agents (sodium thiosulfate) readily available.[6]
-
Phosphorus Oxychloride (POCl₃): This reagent is highly corrosive, toxic, and reacts violently with water.[12] It must be handled in a closed system. The hydrolysis step must be performed with extreme caution, as it generates significant heat and HCl gas. A robust scrubbing system is mandatory.
-
-
Mixing and Mass Transfer: In large reactors, inefficient mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions.
-
Solution: Proper reactor and impeller design are key. The reaction should be run at an agitation speed demonstrated to ensure good mixing without introducing excessive shear.
-
-
Product Isolation and Polymorphism: Crystallization behavior can change dramatically at scale.
-
Solution: A controlled cooling profile and seeding strategy during crystallization may be required to ensure a consistent crystal form (polymorph) and particle size, which can affect filtration, drying, and downstream processing.[5]
-
References
- Benchchem. Vilsmeier-Haack Formylation of 6-arylimidazo[2,1-b]thiazoles: Application Notes and Protocols for Researchers.
- ResearchGate. Formylation reactions of some thiazole.
- Asian Journal of Chemistry. Studies on Vilsmeier-Haack Reaction: Preparation and Synthetic Applications of Synthones 4-Chloro-2-arylamino thiazole-5-carboxaldehydes.
- ResearchGate. Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives | Request PDF.
- YouTube. Bromination safety.
- ResearchGate. Optimization for the bromination step | Download Scientific Diagram.
- ACS Publications. Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors | ACS Omega.
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- RSC Education. Handling liquid bromine and preparing bromine water | Demonstration.
- Chemtek Scientific. Challenges of scaling up production from grams to kilos.
- CDC. Bromine | Chemical Emergencies.
- Slideshare. Bromine handling and safety | DOCX.
- RSC Publishing. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers.
- ResearchGate. (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
- Drug Discovery and Development. Micrograms to Kilos: The Challenges of Scaling.
- National Institutes of Health. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC.
- CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
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- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. youtube.com [youtube.com]
- 7. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 8. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 9. Bromine handling and safety | DOCX [slideshare.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpcbs.com [ijpcbs.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polyme ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00425E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Welcome to the technical support guide for the purification of crude 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key synthetic intermediate in high purity. This guide provides in-depth, experience-driven advice through a series of frequently asked questions and a comprehensive troubleshooting section.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, analysis, and purification of this compound.
Q1: What are the typical physical properties of pure this compound?
Pure this compound is expected to be a solid at room temperature. While a specific melting point is not widely reported in publicly available literature, a sharp melting point is a key indicator of high purity. Its molecular weight is 206.06 g/mol .
Q2: What are the most common impurities I might encounter in my crude product?
Impurities can arise from the synthetic route used or from degradation. Without knowing the specific synthesis, we can anticipate several classes of impurities:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include the precursor thiazole (e.g., 5-Bromo-2,4-dimethyl-1,3-thiazole if using an oxidation strategy) or the formylating agent.
-
Over-Oxidized Product: The aldehyde functional group is susceptible to air oxidation, leading to the formation of the corresponding carboxylic acid (5-Bromo-4-methyl-1,3-thiazole-2-carboxylic acid). This is one of the most common impurities in aldehyde chemistry.[1]
-
Byproducts from Synthesis: Side reactions, such as the formation of regioisomers during bromination or formylation, can lead to structurally similar impurities that are often challenging to separate.
-
Residual Solvents and Reagents: Solvents from the reaction and workup (e.g., THF, ethyl acetate, dichloromethane) and inorganic salts from aqueous washes are common.
Q3: What analytical techniques are recommended for assessing the purity of my sample?
A combination of techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): This is the workhorse for rapid, qualitative analysis of purity and for developing a solvent system for column chromatography. A single, well-defined spot is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is the most powerful tool for structural confirmation and purity assessment. The presence of signals that do not correspond to the product or known solvents indicates impurities. Integration of the proton signals can be used for semi-quantitative analysis.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a highly sensitive method to detect the presence of the desired product (by mass) and to identify the masses of any impurities, giving clues to their structure.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC with UV detection is the standard method. A pure sample will show a single major peak.
Q4: Is this compound stable? What are the recommended storage conditions?
Aromatic aldehydes, particularly halogenated heterocyclic aldehydes, can be sensitive to air, light, and heat. The aldehyde moiety can oxidize to a carboxylic acid.[1] A structurally related compound, 5-Bromo-1,3-thiazole-2-carbaldehyde, is recommended to be stored under an inert atmosphere at 2-8°C. Therefore, it is best practice to store this compound under an inert atmosphere (nitrogen or argon), protected from light, and refrigerated (2-8°C) to minimize degradation.
Part 2: Troubleshooting Guide for Purification
This section is designed to help you diagnose and solve specific problems encountered during the purification process.
| Problem/Observation | Probable Cause(s) | Proposed Solution(s) & Scientific Rationale |
| Issue 1: My crude product is a dark, oily residue instead of a solid. | 1. High concentration of solvent-soluble impurities or polymeric byproducts. 2. Presence of residual high-boiling point solvents (e.g., DMF, DMSO). 3. The product itself may be an oil if impure (impurity-induced melting point depression). | Solution: 1. Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent in which the product is poorly soluble but impurities are soluble (e.g., cold hexanes or diethyl ether). This washes away soluble impurities.2. High-Vacuum Drying: Ensure all reaction solvents are thoroughly removed on a rotary evaporator followed by drying under high vacuum.3. Proceed to Chromatography: If trituration fails, the most direct path to purification is flash column chromatography to separate the desired product from the complex mixture. |
| Issue 2: I'm seeing multiple spots on the TLC, and they are very close together (low ΔRf). | 1. The impurities are structurally very similar to the product (e.g., regioisomers, de-brominated analog).2. The chosen TLC solvent system has insufficient resolving power. | Solution: 1. Solvent System Optimization: Systematically screen different solvent systems. The standard ethyl acetate/hexanes system is a good starting point.[2] If resolution is poor, try switching one component (e.g., diethyl ether/hexanes or dichloromethane/methanol). Small changes in polarity can significantly impact separation.2. Consider a Different Stationary Phase: If silica gel fails, consider using a different stationary phase for chromatography, such as alumina (basic or neutral), which can offer different selectivity. |
| Issue 3: The product seems to be degrading during column chromatography (streaking on TLC of fractions, new spots appearing). | 1. The aldehyde is unstable on the acidic silica gel surface.2. The aldehyde is oxidizing during the long exposure to air on the column. | Solution: 1. Deactivate the Silica: Add a small amount of a non-nucleophilic base, like triethylamine (~0.5-1%), to the eluent.[3] This neutralizes the acidic sites on the silica gel, preventing acid-catalyzed decomposition.2. Use a Faster Technique: Employ flash chromatography with higher pressure to minimize the residence time of the compound on the column.[4]3. Switch to Alumina: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica. |
| Issue 4: After chromatography, my fractions are clean by TLC, but the yield is very low. | 1. The compound is highly retained on the column (irreversible adsorption).2. The compound is co-eluting with a UV-inactive impurity.3. The compound is partially soluble in the loading solvent and precipitated on the column head. | Solution: 1. Column Flushing: After collecting the product, flush the column with a much more polar solvent (e.g., 10-20% methanol in dichloromethane) to see if any additional product elutes.2. Check by NMR: Combine fractions that appear clean by TLC and analyze by ¹H NMR to confirm purity. A UV-inactive impurity (like a saturated aliphatic chain) would not be visible on a TLC plate under UV light.3. Ensure Full Dissolution: When loading the sample, ensure it is fully dissolved in a minimum amount of solvent. If using dry loading, ensure the crude material is properly adsorbed onto a small amount of silica before loading. |
| Issue 5: Recrystallization fails; the compound either "oils out" or doesn't crystallize at all. | 1. The solution is supersaturated, or the cooling rate is too fast, preventing ordered crystal lattice formation.2. The chosen solvent is inappropriate (too good or too poor).3. The purity of the crude material is too low for crystallization to occur effectively. | Solution: 1. Slow Cooling & Seeding: Allow the hot, saturated solution to cool slowly to room temperature, then transfer to a 4°C refrigerator, and finally to an ice bath. If crystals don't form, scratch the inside of the flask with a glass rod or add a seed crystal.2. Solvent Screening: Perform small-scale recrystallization trials in various solvents. Good single solvents for thiazoles include ethanol or acetic acid.[5][6] Good two-solvent systems include ethanol/water, acetone/hexanes, or ethyl acetate/hexanes.[7][8]3. Pre-Purification: If the material is very impure, first pass it through a short plug of silica gel with a moderately polar eluent to remove gross impurities, then attempt recrystallization on the partially purified material. |
Part 3: Detailed Purification Protocols
Protocol 1: Flash Column Chromatography
This is the most versatile method for purifying crude this compound from a variety of impurities. The key is to first identify an appropriate eluent system using TLC.
Step 1: TLC Analysis and Solvent System Selection
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. A good starting point is 20% Ethyl Acetate in Hexanes (v/v).
-
Adjust the polarity until the desired product has a Retention Factor (Rf) of approximately 0.25-0.35.[4] This provides the optimal balance between separation and elution time.
| TLC Observation | Action | Example |
| Product Rf is too high (> 0.5) | Decrease eluent polarity | Move from 20% EtOAc/Hex to 10% EtOAc/Hex |
| Product Rf is too low (< 0.1) | Increase eluent polarity | Move from 20% EtOAc/Hex to 40% EtOAc/Hex |
| Poor separation of spots | Change solvent system | Try Dichloromethane/Methanol or Diethyl Ether/Hexanes |
Step 2: Column Packing and Sample Loading
-
Select an appropriately sized column based on the amount of crude material (a general rule is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel as a slurry in the non-polar component of your eluent (e.g., hexanes).
-
Allow the silica to settle into a uniform bed, then add the optimized eluent and equilibrate the column by passing 2-3 column volumes of eluent through.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the column.
Step 3: Elution and Fraction Collection
-
Begin eluting the column with the chosen solvent system, applying positive pressure (flash chromatography).
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities if the crude product is already substantially pure and solid.
Step 1: Solvent Selection
-
Place a small amount of crude material (20-30 mg) into several test tubes.
-
Add a small amount (~0.5 mL) of a different test solvent to each tube. Common solvents to screen for thiazoles include ethanol, isopropanol, acetonitrile, ethyl acetate, and toluene.[5]
-
A good single recrystallization solvent will dissolve the compound when hot but not when cold.
-
If no single solvent is ideal, try a two-solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[7] In this case, dissolve the compound in a minimal amount of the "good" solvent (in which it is soluble) while hot, and then add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes persistently cloudy. Add a drop of the good solvent to clarify and then cool.
Step 2: Recrystallization Procedure (Two-Solvent Example: Ethyl Acetate/Hexanes)
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of hot ethyl acetate to completely dissolve the solid.
-
While stirring the hot solution, slowly add hexanes dropwise until a faint cloudiness persists. Add 1-2 drops of hot ethyl acetate to make the solution clear again.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold hexanes.
-
Dry the purified crystals under vacuum.
Part 4: Visualization & Workflows
Diagram 1: Purification Method Selection
This decision tree guides the user in selecting the most appropriate initial purification strategy.
Caption: Decision tree for selecting a purification technique.
Diagram 2: Troubleshooting Flash Chromatography
This workflow provides a logical path for diagnosing issues during column chromatography.
Caption: Troubleshooting workflow for flash chromatography.
Part 5: References
-
University of California, Los Angeles. (n.d.). Solvent Systems for Flash Column Chromatography. UCLA Chemistry and Biochemistry. Retrieved January 20, 2026, from [Link]
-
Sorbent Technologies, Inc. (2025). Flash Chromatography Basics. Sorbent Technologies. Retrieved January 20, 2026, from [Link]
-
Scifinder. (2025). Purification of Organic Compounds by Flash Column Chromatography. CAS. Retrieved January 20, 2026, from [Link]
-
Baran Lab, Scripps Research. (2013). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. The Baran Lab. Retrieved January 20, 2026, from [Link]
-
Karoonian, F. S., et al. (n.d.). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical Health Risks. Retrieved January 20, 2026, from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT. Retrieved January 20, 2026, from [Link]
-
Reddit. (2015). Purifying aldehydes? r/chemistry. Retrieved January 20, 2026, from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification? ResearchGate. Retrieved January 20, 2026, from [Link]
-
Narsaiah, A. V., et al. (2011). Glycerin as alternative solvent for the synthesis of Thiazoles. ACG Publications. Retrieved January 20, 2026, from [Link]
-
University of Rochester. (n.d.). Purification: How To. University of Rochester Department of Chemistry. Retrieved January 20, 2026, from [Link]
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. NIH. Retrieved January 20, 2026, from [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. chem.rochester.edu [chem.rochester.edu]
- 3. chemtips.wordpress.com [chemtips.wordpress.com]
- 4. orgsyn.org [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]
- 7. ocw.mit.edu [ocw.mit.edu]
- 8. Purification [chem.rochester.edu]
common side reactions in the synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Welcome to the technical support guide for the synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. This document is intended for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address common challenges encountered during this specific synthesis.
I. Troubleshooting Guide: Common Side Reactions & Purity Issues
This section addresses specific problems that may arise during the synthesis, providing explanations for their causes and actionable steps for resolution.
Question 1: My reaction yields a significant amount of unreacted starting material, 4-methyl-1,3-thiazole-2-carbaldehyde. What is causing the incomplete bromination?
Root Cause Analysis:
Incomplete bromination is a frequent issue and can often be attributed to several factors related to the reactivity of the thiazole ring and the reaction conditions. The thiazole ring is an electron-rich heterocycle, but its reactivity towards electrophilic substitution can be influenced by the substituents present. The aldehyde group at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic attack, making the bromination at the 5-position more challenging than on an unsubstituted thiazole.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Brominating Agent | Under-stoichiometric amounts of the brominating agent (e.g., N-Bromosuccinimide (NBS) or bromine) will naturally lead to incomplete conversion. | Carefully control the stoichiometry. A slight excess (1.1-1.2 equivalents) of the brominating agent is often recommended to drive the reaction to completion. However, a large excess should be avoided to prevent over-bromination (see Question 2). |
| Reaction Temperature Too Low | Electrophilic aromatic substitution reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can result in a sluggish or stalled reaction. | Gradually increase the reaction temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the optimal temperature that promotes the desired reaction without significant byproduct formation. |
| Inadequate Reaction Time | The deactivating effect of the 2-carbaldehyde group can slow down the rate of bromination. | Extend the reaction time and monitor the consumption of the starting material. Ensure the reaction has reached completion before quenching. |
| Poor Solvent Choice | The polarity and nature of the solvent can significantly impact the reaction rate and selectivity. | Acetic acid or a mixture of acetic acid and a non-polar solvent like dichloromethane are commonly used. Acetic acid can protonate the thiazole nitrogen, which can further deactivate the ring, but it is often effective. Experiment with different solvent systems if issues persist. |
Question 2: I am observing a byproduct with a mass corresponding to a di-brominated species. How can I prevent this over-bromination?
Root Cause Analysis:
The formation of di-brominated byproducts, such as 2,5-dibromo-4-methyl-1,3-thiazole, occurs when the desired mono-brominated product undergoes a second electrophilic substitution. Although the aldehyde group is deactivating, the thiazole ring can still be susceptible to further bromination under harsh conditions or with an excess of a powerful brominating agent.
Troubleshooting Workflow for Over-bromination:
Caption: Workflow to mitigate over-bromination.
Detailed Mitigation Strategies:
-
Precise Stoichiometric Control: Use no more than 1.1 equivalents of the brominating agent. Accurately weigh all reagents.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second bromination, which likely has a higher activation energy.
-
Controlled Reagent Addition: Add the brominating agent slowly and in portions, or as a solution via a syringe pump. This maintains a low concentration of the electrophile in the reaction mixture at any given time, favoring mono-substitution.
Question 3: The aldehyde group in my product seems to have reacted or degraded. What side reactions involve the formyl group?
Root Cause Analysis:
The aldehyde functional group is susceptible to oxidation and other side reactions, especially under certain bromination conditions.
Common Side Reactions of the Aldehyde Group:
| Side Reaction | Conditions Favoring It | Prevention & Mitigation |
| Oxidation to Carboxylic Acid | Use of strong oxidizing brominating agents, presence of water, or exposure to air for prolonged periods at elevated temperatures. | Use a milder brominating agent like NBS. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Acetal Formation | If using an alcohol as a solvent or co-solvent, acid-catalyzed acetal formation can occur. | Avoid alcoholic solvents. If their use is unavoidable, consider protecting the aldehyde group as an acetal before bromination and deprotecting it afterward. |
| Over-bromination at the Aldehyde Carbon | While less common for aromatic aldehydes, α-bromination of aldehydes can occur under certain conditions, particularly with free radical initiators.[1] | Ensure the reaction conditions do not favor radical pathways (e.g., avoid high temperatures and UV light unless intended for a different mechanism). |
Question 4: I am having difficulty purifying the final product. What are the likely impurities and how can I remove them?
Root Cause Analysis:
Purification challenges often stem from the presence of structurally similar byproducts and unreacted starting materials. The polarity of the desired product, starting material, and key byproducts are often very close, making chromatographic separation difficult.
Common Impurities and Purification Strategies:
| Impurity | Identification | Purification Method |
| 4-methyl-1,3-thiazole-2-carbaldehyde (Starting Material) | Lower Rf value on normal phase silica TLC compared to the product. | Careful flash column chromatography. A shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly) can improve separation. |
| Di-brominated Byproduct | Higher Rf value on normal phase silica TLC. | Flash column chromatography. Often elutes before the desired product. |
| N-Bromosuccinimide (NBS) and Succinimide | Succinimide is quite polar and may streak on TLC. | A simple aqueous wash of the crude reaction mixture (e.g., with sodium thiosulfate solution to quench excess NBS, followed by brine) can remove a significant portion of these impurities before chromatography. |
| Isomeric Byproducts (e.g., Bromination at other positions) | May be difficult to distinguish by TLC. LC-MS and NMR are necessary for confirmation. | While bromination at the 5-position is generally favored, other isomers are possible.[2] High-performance liquid chromatography (HPLC) may be required for separation if high purity is essential. |
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent method is the direct electrophilic bromination of 4-methyl-1,3-thiazole-2-carbaldehyde. This is typically achieved using N-Bromosuccinimide (NBS) in a suitable solvent like acetic acid or chloroform. The C5 position is the most electron-rich and sterically accessible for electrophilic attack.[2][3]
Q2: Why is the Vilsmeier-Haack reaction not a preferred method for the direct synthesis of this compound?
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic rings.[4][5][6] However, applying it to a pre-brominated thiazole can be problematic due to the deactivating effect of the bromine atom. Conversely, performing a Vilsmeier-Haack reaction on 2-amino-4-methylthiazole derivatives can lead to formylation at various positions, including the amino group or the thiazole ring, making regioselectivity an issue.[7] Therefore, a two-step approach (formylation followed by bromination) is generally more reliable.
Q3: Can I use elemental bromine (Br₂) instead of NBS?
Yes, elemental bromine can be used, often in acetic acid. However, Br₂ is more reactive and less selective than NBS, which can increase the likelihood of over-bromination and other side reactions.[8] NBS is generally considered a safer and more manageable reagent for this transformation.
Q4: How does the methyl group at the 4-position influence the reaction?
The methyl group is an electron-donating group, which activates the thiazole ring towards electrophilic aromatic substitution. This activating effect helps to direct the incoming electrophile (bromine) to the adjacent C5 position and facilitates the reaction, counteracting some of the deactivating effect of the 2-carbaldehyde group.
Q5: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for qualitative, real-time tracking of the consumption of starting material and the formation of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) provides more definitive information on the masses of the components in the reaction mixture.
-
Product Characterization:
-
¹H and ¹³C NMR Spectroscopy: Essential for confirming the structure, particularly the position of the bromine atom. The characteristic singlet for the C5-H in the starting material will be absent in the product's ¹H NMR spectrum.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and the presence of bromine through its characteristic isotopic pattern (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio).
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the aldehyde C=O stretch (typically around 1680-1700 cm⁻¹).
-
Logical Flow of Synthesis and Troubleshooting:
Caption: Synthesis workflow and associated troubleshooting checkpoints.
References
-
Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ResearchGate. Available at: [Link]
-
Thiazole - Wikipedia. Wikipedia. Available at: [Link]
-
Chemistry of the thiazoles. Indian Academy of Sciences. Available at: [Link]
-
α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. ACS Publications. Available at: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Pharmaceutical, Chemical and Biological Sciences. Available at: [Link]
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Lookchem. Available at: [Link]
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- 2. ias.ac.in [ias.ac.in]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. Given that specific stability data for this compound is limited in publicly available literature, this document synthesizes information from structurally related compounds, such as 5-bromo-thiazole derivatives and other heterocyclic aldehydes, to provide expert guidance on storage, handling, and troubleshooting.
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To ensure the long-term integrity of this compound, it is crucial to store it under controlled conditions. Based on the recommendations for similar bromo-thiazole compounds, storage at 2-8°C in a refrigerator is advised[1]. The aldehyde functional group is susceptible to oxidation, so storing the compound under an inert atmosphere, such as argon or nitrogen, is a critical preventative measure. The container should be tightly sealed to prevent moisture ingress, as water can potentially react with the aldehyde or facilitate degradation pathways.
2. How can I visually identify potential degradation of the compound?
Visual inspection is the first line of defense in assessing the stability of your material. For this compound, which is expected to be a solid, any significant change from a crystalline or powdered solid to a discolored, gummy, or oily substance may indicate degradation. A related compound, 5-Bromo-4-methylthiazole, is described as a pale-yellow to yellow-brown liquid, suggesting that color progression towards darker shades could be a sign of impurity formation or degradation[2].
3. What solvents are recommended for preparing solutions of this compound?
4. What are the primary safety and handling precautions for this compound?
This compound and related compounds are classified as irritants. Specifically, the GHS hazard statements for similar compounds include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4][5]. Therefore, it is imperative to handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
Troubleshooting Guide
Issue 1: Inconsistent or poor results in a reaction involving this compound.
If you are experiencing unexpected outcomes, such as low yield or the formation of multiple byproducts, the quality of the starting material should be investigated.
Troubleshooting Steps:
-
Purity Assessment: The purity of the compound should be verified. The most reliable method is to use a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an excellent tool to confirm the structural integrity. Look for the characteristic aldehyde proton signal (typically around 9-10 ppm) and the expected aromatic and methyl group signals. The presence of unexpected peaks may indicate impurities or degradation products.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These techniques can provide a quantitative measure of purity. A broad peak or multiple peaks where a single sharp peak is expected suggests the presence of impurities.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound. For this compound (C₅H₄BrNOS), the expected molecular weight is approximately 207.06 g/mol [6].
-
-
Solvent Purity: Ensure that the solvents used in the reaction are anhydrous and of high purity, as trace amounts of water or other reactive impurities can interfere with the reaction.
Issue 2: The compound has changed in appearance during storage.
As mentioned in the FAQs, a change in color or physical state is a strong indicator of degradation.
Troubleshooting Steps:
-
Analytical Confirmation: Before discarding the material, it is advisable to re-analyze it using NMR or HPLC to confirm if degradation has occurred and to what extent.
-
Purification: If the compound is deemed valuable and only partially degraded, purification via column chromatography or recrystallization may be possible. However, for sensitive downstream applications, using a fresh, high-purity batch is recommended.
Data Summary
| Parameter | Recommended Guideline | Rationale |
| Storage Temperature | 2-8°C (Refrigerator)[1] | Minimizes degradation kinetics. |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group. |
| Container | Tightly sealed, opaque vial | Protects from moisture and light. |
| Appearance | Solid | Changes may indicate degradation. |
| Handling | In a fume hood with appropriate PPE | Compound is an irritant[4][5]. |
Experimental Protocols
Protocol: Preparation and Storage of a Stock Solution
-
Pre-analysis: Before dissolving a significant amount of the compound, perform a quick purity check (e.g., TLC or melting point) to ensure its quality.
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your downstream application (e.g., DMSO for biological assays, THF for organic reactions).
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the solvent to the vial to achieve the desired concentration. If necessary, gently warm or sonicate the mixture to ensure complete dissolution.
-
Storage of Solution: For short-term storage, keep the solution at 2-8°C. For long-term storage, it is recommended to aliquot the solution into smaller, single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.
Visualized Workflow
Troubleshooting Workflow for Compound Stability
Caption: Troubleshooting flowchart for assessing the stability of this compound.
References
-
5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427. PubChem. [Link]
-
This compound. PubChem. [Link]
-
5-formyl-4-methyl thiazole, 82294-70-0. The Good Scents Company. [Link]
-
5-Bromo-4-methyl-1,3-thiazole | C4H4BrNS | CID 15020997. PubChem. [Link]
Sources
- 1. 5-溴-2-噻吩甲醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 5-Bromo-4-methylthiazole | 111600-83-0 [sigmaaldrich.com]
- 3. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]
- 4. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. This compound | C5H4BrNOS | CID 56587799 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling and safety precautions for 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde (CAS No. Not Available, structurally related to CAS No. 933752-44-4). This document is intended for researchers, scientists, and drug development professionals. It provides essential safety information, handling protocols, and troubleshooting guides to ensure safe and effective experimentation. Thiazole derivatives are foundational in medicinal chemistry, serving as building blocks for a wide array of therapeutic agents due to their diverse biological activities.[1][2][3][4] This guide is structured to address practical questions and issues that may arise during your work.
Section 1: Compound Identification and Properties
This section provides the fundamental chemical and physical properties of the compound. While specific data for this compound is not widely published, we can infer properties from closely related analogs like 5-Bromo-1,3-thiazole-2-carbaldehyde.
| Property | Data (based on 5-Bromo-1,3-thiazole-2-carbaldehyde) | Source |
| Molecular Formula | C₅H₄BrNOS | Inferred |
| Molecular Weight | 206.06 g/mol | [5] |
| Appearance | Pale-yellow to Yellow-brown to Brown Liquid/Solid | |
| Boiling Point | ~288.1°C at 760 mmHg | [6] |
| Storage | Store in a dry, sealed place, preferably refrigerated. | [6][7] |
Section 2: Frequently Asked Questions (FAQs) on Health & Safety
This section addresses the most common questions regarding the health and safety hazards associated with this class of compounds.
Question: What are the primary health hazards of this compound?
Based on data from the closely related compound 5-bromo-1,3-thiazole-2-carbaldehyde, this chemical should be handled as a hazardous substance.[8] The primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[8][9]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[8][9]
-
Respiratory Irritation (Category 3): May cause respiratory irritation if inhaled.[8][9]
Question: What should I do in case of accidental exposure?
Immediate and correct first aid is critical. The causality behind these steps is to quickly dilute and remove the chemical to minimize tissue damage.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally. Seek immediate medical attention.[7][9][10]
-
Skin Contact: Remove all contaminated clothing and immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[9][10][11]
-
Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and seek immediate medical attention.[10][11][12]
Question: Are there any long-term health effects I should be aware of?
While specific long-term toxicity data for this exact compound is limited, the aldehyde functional group and the brominated heterocyclic structure warrant caution. Aldehydes can be sensitizers, and long-term exposure can impact respiratory function.[13] Brominated compounds require careful handling due to their potential reactivity and persistence.[10][14] Always handle this compound in accordance with good industrial hygiene and safety practices to minimize long-term exposure risks.[7][11]
Section 3: Troubleshooting Guide: Handling and Storage
This section provides solutions to common issues encountered during the handling and storage of this compound.
Problem: The compound has darkened in color upon storage. Is it still usable?
Cause & Solution: Aldehydes are susceptible to oxidation, which can often cause a change in color (e.g., from pale yellow to brown). This indicates potential degradation and a decrease in purity. While it may still be suitable for some applications, its use in sensitive, high-purity reactions is not recommended. To prevent this, always store the compound under an inert atmosphere (like argon or nitrogen), keep the container tightly sealed, and store it in a cool, dark place, preferably refrigerated.[7]
Problem: I'm observing poor reactivity or unexpected side products in my synthesis.
Cause & Solution: This could be due to several factors:
-
Compound Degradation: As mentioned above, the aldehyde may have oxidized. Confirm the purity via techniques like NMR or LC-MS before use.
-
Incompatible Reagents: This compound is incompatible with strong oxidizing agents and strong reducing agents.[15] Bromine itself reacts violently with many organic compounds and metals.[14] Ensure your reaction conditions and reagents are compatible.
-
Atmospheric Moisture: Aldehydes can react with water. Ensure you are using anhydrous solvents and techniques if your reaction is moisture-sensitive.
Protocol: Standard Handling Procedure
This protocol is designed to minimize exposure and maintain compound integrity.
-
Preparation: Before handling, ensure you have read the Safety Data Sheet (SDS) for a similar compound and that an eyewash station and safety shower are nearby.[7][16]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of vapors or dust.[12][17]
-
Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.
-
Dispensing: Use a clean spatula or syringe to dispense the chemical. Avoid creating dust if it is a solid.[11]
-
Closing: After dispensing, securely seal the container, preferably under an inert atmosphere, and return it to its designated storage location.
-
Hygiene: Wash hands thoroughly after removing gloves and before leaving the laboratory.[11][12]
Section 4: Troubleshooting Guide: Personal Protective Equipment (PPE)
Correct PPE is your primary defense against chemical exposure. Choosing the right equipment is a critical, self-validating step in any protocol.
Problem: I'm not sure what kind of gloves to use. Are standard latex gloves sufficient?
Cause & Solution: No. Latex gloves offer poor protection against many chemicals, including aldehydes and brominated compounds.[18] The correct choice of glove material is critical for preventing skin contact.
-
Recommended Gloves: Use single-use nitrile or neoprene gloves. Always wear two pairs of gloves (double-gloving) when handling highly hazardous materials.[18][19]
-
Glove Inspection: Before use, always inspect gloves for any signs of damage or degradation.[18]
-
Proper Technique: Remove gloves using the proper technique to avoid touching the outer, contaminated surface with your bare skin. Dispose of used gloves immediately as hazardous waste.[11][12]
Mandatory PPE Ensemble
| PPE Component | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles and a full-face shield.[18][20] | Protects against splashes of the corrosive and irritating liquid/solid to the eyes and face. |
| Hand Protection | Nitrile or neoprene gloves (double-gloved).[17][18] | Provides a proper chemical barrier to prevent skin irritation and absorption. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat. A chemical-resistant apron is recommended for pouring operations.[18][20] | Protects skin and personal clothing from splashes and spills. |
| Respiratory Protection | Not typically required if handled in a fume hood. If a hood is unavailable or for large spills, use a NIOSH-approved respirator with organic vapor cartridges.[7][16] | Prevents respiratory tract irritation from vapors or dust. |
| Footwear | Closed-toe shoes made of impervious material.[18] | Protects feet from spills. |
Section 5: Troubleshooting Guide: Spill and Waste Disposal
Accidents happen. A clear, pre-defined plan for spills and waste disposal is essential for laboratory safety.
Problem: I've spilled a small amount of the compound on the lab bench inside the fume hood.
Solution: Follow a structured cleanup protocol. Do not panic. Your safety is the priority.
Protocol: Small Spill Cleanup
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Ensure PPE: Confirm you are wearing the complete PPE ensemble described in Section 4.
-
Containment: For liquid spills, cover with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable container for hazardous waste.[17]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, wipes) as hazardous waste.
Logical Workflow: Spill Response
Below is a decision-making diagram for handling a chemical spill.
Caption: Decision workflow for chemical spill response.
Question: How do I properly dispose of waste containing this compound?
Solution: This compound is a brominated organic material and must be disposed of as hazardous waste. Never pour it down the sink.
Protocol: Waste Disposal
-
Segregation: Waste containing this compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[14][17]
-
Compatibility: The waste container must be made of a compatible material (e.g., glass or certain types of plastic; avoid polyethylene for pure bromine compounds). Do not mix this waste with incompatible materials, especially strong oxidizing or reducing agents.[17]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Collection: Follow your institution's specific guidelines for hazardous waste pickup, which is typically managed by the Environmental Health and Safety (EHS) department.[10][21] Neutralization with a reducing agent like sodium thiosulfate may be an option for dilute aqueous waste, but this should only be done by trained personnel following a validated institutional protocol.[21][22]
References
- Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. (n.d.). CDC.
- Aldehydes exposure analysis. (n.d.). RPS.
- Proper Disposal of (2S)-3-(bromomethyl)but-3-en-2-ol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
- SAFETY DATA SHEET for 5-Bromothiophene-2-carbaldehyde. (n.d.).
- SAFETY DATA SHEET for Ethyl 2-bromothiazole-5-carboxylate. (2024-07-13). Sigma-Aldrich.
- 5-Bromo-2-thiazolecarboxaldehyde SDS. (n.d.). ECHEMI.
- 5-Bromo-1,3-thiazole-2-carbaldehyde. (n.d.). PubChem.
- Chapter 10 – Personal Protective Equipment. (2025-11-07). Med.Navy.mil.
- SAFETY DATA SHEET for 5-Bromo-2-methyl-4-phenyl-1,3-thiazole. (n.d.). Fisher Scientific.
- LCSS: BROMINE. (n.d.). Princeton University.
- What is bromine and what are the safe disposal and recycling methods? (2025-03-18). Ideal Response.
- MSDS of 5-bromo-4-methyl-1,3-thiazol-2-amine. (n.d.). Capot Chemical.
- Personal Protective Equipment (PPE). (n.d.). CHEMM.
- Personal Protective Equipment. (2025-09-12). US EPA.
- An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. (n.d.). World Journal of Research and Review.
- STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine. (n.d.). Washington State University.
- Bromine water - disposal. (n.d.). Chemtalk.
- SAFETY DATA SHEET for 2-Bromo-5-methylthiazole. (n.d.).
- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25).
- REVIEW ON CHEMICAL-BIOLOGICAL APPLICATIONS OF THIAZOLE DERIVATIVES. (2020-04-21).
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021-07-19). ACS Omega.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC - PubMed Central.
- CAS 933752-44-4 | 5-Bromothiazole-2-carbaldehyde. (n.d.). Synblock.
- 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde. (n.d.). Fluorochem.
- 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4. (2025-07-16). ChemicalBook.
- 5-Bromo-4-methylthiazole | 111600-83-0. (n.d.). Sigma-Aldrich.
- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI.
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- 6. CAS 933752-44-4 | 5-Bromothiazole-2-carbaldehyde - Synblock [synblock.com]
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- 8. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 22. chemtalk.com.au [chemtalk.com.au]
Technical Support Center: Troubleshooting Low Yields in 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde Synthesis
Welcome to the technical support center for the synthesis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals who may be encountering challenges in achieving optimal yields for this valuable synthetic intermediate. My goal is to provide not just procedural steps, but the underlying chemical reasoning to empower you to diagnose and resolve issues in your own laboratory settings.
The synthesis of this molecule is typically approached as a two-stage process: first, the formylation of a suitable thiazole precursor, followed by a regioselective bromination. The most common and effective method for introducing the aldehyde group onto an electron-rich heterocycle like a thiazole is the Vilsmeier-Haack reaction.[1] Subsequently, the resulting aldehyde is brominated. This guide is structured to address potential pitfalls in both of these critical stages.
Part 1: Troubleshooting the Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a powerful tool for formylating electron-rich heterocycles.[2][3] It involves the creation of an electrophilic iminium salt, the "Vilsmeier reagent," from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃).[4] This reagent then attacks the thiazole ring. While effective, its success is highly sensitive to reaction conditions.
Frequently Asked Questions: Vilsmeier-Haack Formylation
Q1: My reaction shows very low conversion of the starting material, 4-methyl-1,3-thiazole. What is the most likely cause?
A1: The most common culprit for low conversion is the deactivation or insufficient formation of the Vilsmeier reagent. This is almost always due to the presence of moisture.
-
Causality: The Vilsmeier reagent (a chloromethyliminium salt) is a highly reactive electrophile. Water is a nucleophile that will readily react with and consume both the POCl₃ and the Vilsmeier reagent itself, preventing it from reacting with your thiazole substrate.[1]
-
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware assembled under an inert atmosphere (Nitrogen or Argon).
-
Purify Reagents: Use a fresh, unopened bottle of POCl₃. DMF is notoriously hygroscopic and often contains dimethylamine as an impurity from decomposition.[5] It should be dried over molecular sieves or distilled under reduced pressure before use.
-
Temperature Control: The formation of the Vilsmeier reagent is exothermic. Prepare it at a low temperature (e.g., 0 °C) before adding your substrate. This prevents thermal degradation of the reagent.[1]
-
Q2: I'm observing a dark, tar-like substance in my reaction flask instead of a clean product. What's happening?
A2: Tar formation suggests polymerization or degradation, which can be caused by incorrect stoichiometry or excessive temperatures.
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. If the reaction temperature is too high, or if there is a significant excess of the highly reactive Vilsmeier reagent, uncontrolled side reactions and polymerization of the electron-rich thiazole ring can occur.
-
Solution:
-
Control Stoichiometry: The molar ratios of your substrate, DMF, and POCl₃ are critical. A slight excess of the Vilsmeier reagent (e.g., 1.1-1.5 equivalents) is often optimal. See the table below for a starting point.[6]
-
Strict Temperature Management: After the initial addition at low temperature, the reaction often requires heating to proceed. However, this heating must be carefully controlled. Do not exceed the recommended temperature for your specific substrate. A typical range is 60-80 °C.[6]
-
Controlled Addition: Add the POCl₃ to the DMF slowly at 0 °C to manage the initial exotherm. Then, add the thiazole substrate solution dropwise to the pre-formed Vilsmeier reagent.
-
Optimized Vilsmeier-Haack Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Solvent | Dichloroethane or DMF (as reagent) | Dichloroethane can help control viscosity and concentration.[6] |
| POCl₃ Equiv. | 1.05 - 1.5 | Ensures complete formation of the Vilsmeier reagent. |
| DMF Equiv. | 1.05 - 1.5 (or as solvent) | Reacts with POCl₃ to form the active electrophile. |
| Temp. (Reagent Formation) | 0 °C | Manages exotherm and prevents reagent degradation.[1] |
| Temp. (Reaction) | 60 - 80 °C | Provides activation energy for the substitution without causing degradation. |
| Reaction Time | 3 - 18 hours | Monitor by TLC/LC-MS for completion.[6] |
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Vilsmeier-Haack formylation workflow.
Protocol 1: Synthesis of 4-methyl-1,3-thiazole-2-carbaldehyde
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 1.2 eq).
-
Cool the flask to 0 °C in an ice-water bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 4-methyl-1,3-thiazole (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 4-6 hours), cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by slowly adding a cold 4M NaOH solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired aldehyde.
Part 2: Troubleshooting the Bromination
With the aldehyde in hand, the next step is regioselective bromination at the C5 position of the thiazole ring. For 2-methylthiazole derivatives, electrophilic substitution is expected to occur at the C5 position.[7] However, controlling this reaction to prevent side products is key to achieving a high yield.
Frequently Asked Questions: Bromination
Q1: My bromination is resulting in a mixture of products, including what appears to be di-brominated species or bromination on the methyl group.
A1: This indicates a lack of selectivity, which can stem from either the choice of brominating agent or the reaction conditions being too harsh.
-
Causality: Molecular bromine (Br₂) is a very strong and often unselective brominating agent. Radical conditions (e.g., exposure to UV light or the use of radical initiators) can promote side-chain bromination on the methyl group. The aldehyde group is deactivating, but the thiazole ring itself is still susceptible to over-bromination under harsh conditions.
-
Solution:
-
Use a Milder Brominating Agent: N-Bromosuccinimide (NBS) is the preferred agent for selective aromatic bromination as it provides a low, steady concentration of bromine in situ, minimizing over-bromination.[8]
-
Control the Solvent: Using a polar, non-reactive solvent like acetic acid or a chlorinated solvent can help mediate the reactivity.
-
Exclude Light and Radical Initiators: Perform the reaction in the dark to prevent radical side-chain bromination.
-
Stoichiometry: Use a precise amount of your brominating agent, typically 1.0 to 1.05 equivalents, to favor mono-bromination.
-
Q2: The yield is low, and I'm recovering a lot of my starting aldehyde. What could be wrong?
A2: Low conversion suggests insufficient activation of the brominating agent or deactivation of the substrate.
-
Causality: The aldehyde group is an electron-withdrawing group, which deactivates the thiazole ring towards electrophilic substitution compared to the unsubstituted ring. While the C5 position is still the most activated site, the reaction may require specific conditions to proceed to completion.[9]
-
Solution:
-
Temperature: A slight increase in temperature may be necessary, but this must be balanced against the risk of side reactions. Monitor the reaction closely by TLC.
-
Catalyst: For less reactive systems, a catalytic amount of a Lewis acid might be considered, but this can also increase the risk of side reactions and should be approached with caution. For NBS bromination, a radical initiator is sometimes used, but this is undesirable here as it would promote methyl group bromination.
-
Reaction Time: Ensure the reaction is allowed to stir for a sufficient duration. Some brominations can be slow.
-
Comparison of Common Brominating Agents
| Brominating Agent | Selectivity | Conditions | Common Issues |
| Br₂ (Molecular Bromine) | Low to Moderate | Acetic Acid or CCl₄ | Over-bromination, hazardous to handle. |
| N-Bromosuccinimide (NBS) | High | Acetic Acid, DMF, CH₃CN | Can initiate radical pathways if exposed to light.[8] |
| Pyridinium Bromide Perbromide | High | Acetic Acid | Solid, easier to handle than Br₂, good for small scale. |
Troubleshooting Logic: Bromination Step
Caption: Troubleshooting decision tree for bromination.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
-
Dissolve 4-methyl-1,3-thiazole-2-carbaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask wrapped in aluminum foil to exclude light.
-
Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes at room temperature.
-
Stir the mixture at room temperature and monitor the reaction by TLC. If the reaction is slow, it can be gently warmed to 40-50 °C.
-
Once the starting material is consumed, pour the reaction mixture into a beaker of ice water.
-
A precipitate of the crude product should form. If not, extract the aqueous mixture with a suitable solvent like dichloromethane.
-
Filter the solid product and wash thoroughly with cold water to remove acetic acid and succinimide.
-
Dry the solid under vacuum. Recrystallization from a solvent system like ethanol/water may be required for further purification.
Part 3: General FAQs
Q3: Is it better to brominate first and then formylate, or the other way around?
A3: The recommended route is formylation followed by bromination. The methyl group at the C4 position and the sulfur atom are ortho-, para-directing (activating), making the C5 position the most electron-rich and susceptible to electrophilic attack. The aldehyde group, while deactivating, does not sufficiently overcome this inherent regioselectivity. Attempting to brominate 4-methylthiazole first could lead to a mixture of isomers, and the subsequent Vilsmeier-Haack reaction on a brominated, and thus more deactivated, ring would be significantly more difficult.
Q4: Are there any stability concerns with the final product, this compound?
A4: Aldehydes, in general, can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air. The final product should be stored in a tightly sealed container, preferably under an inert atmosphere (like Argon or Nitrogen), and kept in a cool, dark place to ensure long-term stability.
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of "2-Methoxy-1,3-thiazole-4-carbaldehyde". BenchChem.
-
Reddit. (2021). Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: [Link]
-
ResearchGate. (2016). α-Bromination of Aldehydes by Continuous Flow Chemistry and Its Application to the Flow Synthesis of 2-Aminothiazoles. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. PMC. Available at: [Link]
-
BEPLS. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. BEPLS. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Indian Academy of Sciences. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Journal of Chemical Sciences. Available at: [Link]
-
ResearchGate. (1983). Bromination of 2-Thiazolylhydrazones. ResearchGate. Available at: [Link]
-
International Journal of ChemTech Research. (2018). Synthesis of Thiazolinethione-5-Carbaldehydes by Vilsmeier-Haack formylation and transformation into Imines Chromophores. Sphinix Knowledge House. Available at: [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. WJPR. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: [Link]
-
OSTI.GOV. (1986). Course of bromination of thiazole and 2-methylthiazole. Office of Scientific and Technical Information. Available at: [Link]
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- 9. researchgate.net [researchgate.net]
Technical Support Center: Identification of Impurities in 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
For: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for the identification and characterization of impurities in 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. Adherence to the methodologies outlined within this document will ensure the highest standards of quality and regulatory compliance in your research and manufacturing processes.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common inquiries regarding potential impurities and provides initial steps for assessment.
Q1: What are the primary impurities I should anticipate in a sample of this compound?
A1: Impurities in this compound typically originate from three sources: the synthetic route, subsequent degradation, or improper storage.
-
Process-Related Impurities: These are substances that are formed during the manufacturing process. A common synthetic pathway involves the formylation of a brominated thiazole precursor. Incomplete reactions can result in the carry-over of starting materials, such as 5-bromo-4-methylthiazole. Side reactions, such as debromination, could lead to the formation of 4-methyl-1,3-thiazole-5-carbaldehyde.[1]
-
Degradation Products: Aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 5-bromo-4-methyl-1,3-thiazole-2-carboxylic acid. This degradation can be accelerated by exposure to air and light.
-
Contaminants: These can be introduced from solvents, reagents, or cross-contamination from other processes.
Q2: My batch of this compound has an unusual color. What could this indicate?
A2: The pure compound is typically a solid.[2] Significant color deviation, such as a dark brown or black appearance, can be indicative of polymeric impurities or extensive degradation. A yellowish tint may be normal, but any non-uniformity in color warrants further investigation.
Q3: Can I rely solely on the melting point to assess purity?
A3: While a depressed and broadened melting point range is a strong indicator of the presence of impurities, it is not a definitive test for their identification. It should be used as a preliminary screening tool in conjunction with more sophisticated analytical techniques.
Part 2: A Step-by-Step Guide to Impurity Identification
This section details a systematic workflow for the separation, identification, and structural elucidation of impurities.
Step 1: Chromatographic Separation and Profiling
The initial and most critical step is to develop a robust chromatographic method to separate the main component from its impurities. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Experimental Protocol: HPLC Method Development
-
Column Selection: A C18 reversed-phase column is a suitable starting point due to its versatility in separating compounds with moderate polarity.
-
Mobile Phase Preparation: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is recommended to resolve impurities with a range of polarities.
-
Detection: UV detection at multiple wavelengths (e.g., 254 nm and 280 nm) should be employed to ensure the detection of all chromophoric impurities.
-
Method Validation: The developed method should be validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[3]
Data Presentation: Typical HPLC Profile
| Retention Time (min) | Peak Area (%) | Potential Identity |
| 5.2 | 0.8 | Starting Material (e.g., 5-bromo-4-methylthiazole) |
| 8.5 | 98.5 | This compound |
| 10.1 | 0.5 | Oxidation Product (e.g., Carboxylic Acid) |
| 12.3 | 0.2 | Unknown By-product |
Step 2: Molecular Weight Determination via Mass Spectrometry (MS)
Hyphenating HPLC with a mass spectrometer (LC-MS) provides crucial molecular weight information for each separated impurity.[4][5][6]
Workflow for LC-MS Analysis:
Caption: A simplified workflow of an LC-MS system for impurity analysis.
Interpretation of MS Data: The mass-to-charge ratio (m/z) of each impurity's molecular ion should be compared against a database of potential structures derived from the synthetic process and known degradation pathways.
Step 3: Structural Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous identification, especially for novel impurities, isolation followed by NMR spectroscopy is essential.[5][6]
Protocol for NMR Analysis:
-
Isolation: Utilize preparative HPLC to isolate sufficient quantities of the impurity of interest.
-
Sample Preparation: Dissolve the isolated compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire a suite of NMR experiments, including ¹H, ¹³C, and 2D-NMR (e.g., COSY, HSQC, HMBC) to establish the connectivity of atoms within the molecule. A comprehensive database of chemical shifts for common laboratory solvents and impurities can be a valuable reference.[7]
Logical Relationship of Analytical Techniques for Identification:
Caption: The convergence of analytical data for impurity structure confirmation.
Part 3: Comprehensive References
-
Tanna, R. S., Mishra, A., & Sheth, N. R. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Critical Reviews in Analytical Chemistry, 47(1), 75–93. [Link]
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2015). Synthesis, Reactions and Biological Evaluation of Some Novel 5-Bromobenzofuran-Based Heterocycles. American Journal of Organic Chemistry, 5(1), 12-19.
-
Tanna, R. S., Mishra, A., & Sheth, N. R. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Retrieved from [Link]
-
Singh, D., & Isharani, R. (2023). Recent Trends in Analytical Techniques for Impurity Profiling. Journal of Pharmaceutical and Biomedical Analysis, 228, 115316.
-
International Journal of Pharmaceutical Research & Allied Sciences. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]
-
Singh, D., & Isharani, R. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal, 10(8), 1-15.
-
Gregory, H. P. F., & Caulton, K. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(17), 3841–3844.
-
Beilstein Journals. (n.d.). Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Retrieved from [Link]
-
PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). 5-Bromo-1,3-thiazole-4-carbaldehyde Price. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-formyl-4-methyl thiazole. Retrieved from [Link]
Sources
- 1. 5-formyl-4-methyl thiazole, 82294-70-0 [thegoodscentscompany.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. biomedres.us [biomedres.us]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijprajournal.com [ijprajournal.com]
- 7. epfl.ch [epfl.ch]
Technical Support Center: Improving Regioselectivity of Reactions with 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
Welcome to the technical support center for 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile heterocyclic building block. Here, we address common challenges and frequently asked questions regarding the regiochemical control of its synthetic transformations. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your reactions effectively.
Section 1: Foundational Principles - Understanding the Reactivity of the Substituted Thiazole Core
The regiochemical outcome of any reaction with this compound is dictated by the electronic interplay of its constituent parts: the thiazole ring and its substituents. A clear understanding of these factors is the first step toward rational reaction design.
The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen and sulfur atoms.[1] This general characteristic is further modulated by the substituents at positions 2, 4, and 5.
-
C2-Carbaldehyde (-CHO): This is a potent electron-withdrawing group (EWG) through both induction and resonance. It significantly lowers the electron density of the entire ring, particularly at the C2 position, making the aldehyde carbon highly electrophilic and the ring itself generally deactivated towards electrophilic attack.
-
C4-Methyl (-CH₃): As an alkyl group, the methyl substituent is a weak electron-donating group (EDG), slightly increasing the electron density at the C4 position.
-
C5-Bromo (-Br): The bromine atom is an EWG via induction but can act as a weak electron-donating group through resonance. Its primary role in synthetic strategy, however, is as an excellent leaving group in cross-coupling reactions.
The combination of these groups creates a unique electronic landscape. The C5 position, bearing the bromine, is the primary site for transformations like cross-coupling, while the C2-aldehyde is the main center for nucleophilic addition.
Caption: Electronic influence of substituents on the thiazole core.
Section 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a direct question-and-answer format.
FAQ 1: Suzuki-Miyaura Cross-Coupling Reactions at C5
Question: I am performing a Suzuki-Miyaura coupling at the C5-bromo position, but I am observing low yields and significant amounts of debromination (hydrodehalogenation). How can I improve the regioselectivity and yield?
Answer: This is a common and solvable issue. The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its efficiency with heteroaryl halides is highly dependent on the reaction conditions.[2] Low yields and debromination typically point to suboptimal catalyst/ligand choice, improper base selection, or non-anhydrous conditions.
Causality and Troubleshooting Steps:
-
Catalyst and Ligand System: The oxidative addition of the Pd(0) catalyst to the C-Br bond is the rate-limiting step. For an electron-deficient system like this thiazole, a catalyst system with high electron-donating ability is required.
-
Recommendation: Switch to a catalyst system known for its performance with heteroaryl chlorides/bromides. [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is an excellent starting point.[2] If issues persist, consider using a ligand with more electron-donating character, such as SPhos or XPhos, in combination with a palladium source like Pd₂(dba)₃.[3]
-
-
Choice of Base: The base is critical not only for activating the boronic acid but also for the overall stability of the reaction components.
-
Problem: Strong, highly nucleophilic bases (e.g., NaOH, KOH in protic solvents) can promote competitive debromination.
-
Recommendation: Use a milder, non-nucleophilic base. Potassium phosphate (K₃PO₄) is often superior for these substrates as it is sufficiently basic to promote the catalytic cycle but minimizes side reactions.[3] Potassium carbonate (K₂CO₃) is also a viable option.
-
-
Solvent and Atmosphere: Oxygen can deactivate the Pd(0) catalyst, and water can be a proton source for debromination.
-
Recommendation: Ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon). Use anhydrous solvents. A mixture of toluene and water can sometimes be effective, but for substrates prone to debromination, a polar aprotic solvent like 1,4-dioxane or THF is often a better choice.[4]
-
Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.
FAQ 2: Nucleophilic Aromatic Substitution (S_N_Ar) at C5
Question: I am attempting to displace the C5-bromo group with an amine nucleophile (Buchwald-Hartwig amination) or a thiol, but the reaction is sluggish and requires high temperatures. Why is this and can it be improved?
Answer: Your observation is consistent with the electronic structure of the molecule. While the thiazole ring is electron-deficient, a classic Nucleophilic Aromatic Substitution (S_N_Ar) reaction requires strong activation from electron-withdrawing groups at the ortho and/or para positions relative to the leaving group.[5][6]
Causality and Strategic Pivot:
-
Electronic Disadvantage: In this compound, the primary EWG (the C2-aldehyde) is meta to the C5-bromo. This position provides minimal resonance stabilization for the negatively charged Meisenheimer intermediate that is key to the S_N_Ar mechanism.[6] Consequently, the activation energy for the reaction is high, necessitating forcing conditions.
-
Alternative Strategy - Cross-Coupling: Instead of attempting a direct S_N_Ar, a more reliable and regioselective approach is to use a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This reaction class follows a different mechanism (oxidative addition/reductive elimination) that is not reliant on ortho/para activation and is highly effective for forming C-N and C-S bonds on aryl and heteroaryl halides.
Recommendation: For C-N bond formation, employ Buchwald-Hartwig conditions. A typical starting point would be a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP or Xantphos), and a base like sodium tert-butoxide (NaO_t_Bu) in an anhydrous solvent like toluene or dioxane.
FAQ 3: Reactions Involving the C2-Aldehyde
Question: I want to perform a Wittig reaction on the C2-aldehyde. Do the other ring substituents pose any challenges?
Answer: The C2-aldehyde is highly reactive and readily undergoes standard carbonyl chemistry, including Wittig olefination, reductive amination, and condensation reactions. The C5-bromo and C4-methyl groups generally do not interfere sterically or electronically with reactions at the aldehyde.
Key Consideration: The primary challenge is the choice of reagents and conditions to avoid unwanted side reactions with the C5-bromo position.
-
Wittig Reaction: Standard Wittig ylides (generated with bases like n-BuLi or NaH) are compatible. However, if using a strong organometallic base to generate the ylide, it is crucial to perform this step separately before adding the thiazole aldehyde, especially at low temperatures, to prevent any potential halogen-metal exchange at the C5 position.
-
Reductive Amination: This reaction is highly efficient. Conditions using a mild reducing agent like sodium triacetoxyborohydride (STAB) are ideal as they are chemoselective for the iminium ion intermediate and will not reduce the thiazole ring or cleave the C-Br bond.
Section 3: Optimized Experimental Protocols
The following protocols are provided as validated starting points. Optimization may be required for specific substrates.
Protocol 1: Model Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol details a robust method for coupling at the C5 position, designed to maximize yield and minimize debromination.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)
-
Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 eq)
-
1,4-Dioxane, anhydrous (0.1 M concentration relative to the thiazole)
Procedure:
-
To a dry Schlenk flask under an Argon atmosphere, add this compound, phenylboronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and K₃PO₄.
-
Evacuate and backfill the flask with Argon three times to ensure an inert atmosphere.
-
Add anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 4-12 hours).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-methyl-5-phenyl-1,3-thiazole-2-carbaldehyde.
Data Summary: Suzuki Coupling Conditions
The following table provides a summary of conditions that can be adapted for various boronic acids.
| Boronic Acid Partner | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Typical Yield |
| Arylboronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ (3) | Dioxane | 90 | 75-95% |
| Heteroarylboronic acid | Pd₂(dba)₃ (2.5) | SPhos (5) | K₃PO₄ (3) | Toluene | 100 | 60-85% |
| Vinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | DME/H₂O | 80 | 70-90% |
References
-
Al-Zoubi, R. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. PubMed Central. Available from: [Link]
-
Al-Zoubi, R. M., et al. (2025). Insights on Regioselective Synthesis of Fused Thiazoles: Density Functional Theory Calculations, Local Reactivity Indices, and Molecular Electrostatic Potential Analysis. ResearchGate. Available from: [Link]
-
Caron, A., et al. (2014). Synthesis by direct arylation of thiazole-derivatives: regioisomer configurations-optical properties relationship investigation. PubMed. Available from: [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1. Available from: [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central. Available from: [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Available from: [Link]
-
Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitutions. PubMed Central. Available from: [Link]
-
Aiello, D., et al. (2015). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. Available from: [Link]
-
Husain, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available from: [Link]
-
Kumar, S., et al. (2024). Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino). National Institutes of Health. Available from: [Link]
-
da Costa, M. F. P., et al. (2024). Functionalization of thiazolo[5,4-c]isoquinolines through Suzuki–Miyaura coupling. ResearchGate. Available from: [Link]
-
PubChem. 5-Bromo-4-methyl-1,3-thiazole. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Formylation of Brominated Thiazoles
From the Desk of the Senior Application Scientist
Welcome to the technical support center for synthetic challenges in the functionalization of halogenated heterocycles. This guide is specifically designed for researchers, medicinal chemists, and process development professionals encountering challenges in the formylation of brominated thiazoles. The thiazole moiety is a cornerstone in numerous pharmaceuticals, and its subsequent functionalization is a critical step in drug discovery campaigns.[1][2] However, the introduction of a formyl group onto a brominated thiazole ring is frequently non-trivial, fraught with issues of poor reactivity, low yields, and complex product mixtures.
This document moves beyond simple protocols to provide a deeper understanding of the underlying chemical principles, offering field-proven troubleshooting strategies and detailed experimental guidance to help you navigate these synthetic hurdles.
Troubleshooting Guide: Common Issues & Solutions
The formylation of brominated thiazoles often presents a unique set of challenges stemming from the interplay between the electron-withdrawing nature of the bromine atom and the inherent reactivity of the thiazole ring. The following table outlines common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Yield | 1. Ring Deactivation: The electron-withdrawing bromine atom deactivates the thiazole ring, making it less nucleophilic and unreactive towards weak electrophiles like the Vilsmeier reagent (from POCl₃/DMF).[3][4] 2. Moisture Contamination: Reagents like n-BuLi, LDA, POCl₃, and the Vilsmeier reagent are highly sensitive to moisture, which quenches the active species.[5] 3. Insufficient Reaction Temperature/Time: The deactivated system may require more forcing conditions to proceed to completion. | 1a. Switch to a Stronger Method: For deactivated systems, lithium-halogen exchange followed by quenching with DMF is a more robust method. This involves using organolithium reagents (e.g., n-BuLi, t-BuLi) at low temperatures (-78 °C).[6] 1b. Increase Vilsmeier Reagent Stoichiometry/Temperature: If using the Vilsmeier-Haack reaction, try increasing the equivalents of the pre-formed reagent and cautiously raising the reaction temperature. Monitor by TLC/HPLC to avoid decomposition.[7] 2. Ensure Anhydrous Conditions: Rigorously dry all glassware. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (Nitrogen or Argon). 3. Optimize Reaction Conditions: Systematically increase the reaction temperature in increments (e.g., from room temperature to 40°C, then 60°C) and monitor progress. Extend the reaction time and follow by TLC or LC-MS. |
| Poor Regioselectivity | 1. Multiple Reactive Sites: Depending on the substitution pattern, there may be multiple C-H bonds with similar acidities, leading to mixtures of lithiated intermediates.[8] 2. Isomerization/Rearrangement: Under certain conditions, intermediates may not be stable, leading to isomeric products.[9] | 1a. Leverage Directed Metalation: If another functional group is present, it may direct lithiation to a specific position. 1b. Control Kinetics vs. Thermodynamics: Lithiation at very low temperatures (-78 °C) often favors the kinetically most acidic proton. Allowing the reaction to warm may lead to the thermodynamically more stable lithiated species.[8] 1c. Use a Bulky Base: A sterically hindered base like Lithium Diisopropylamide (LDA) can provide higher selectivity for the least hindered acidic proton.[10] |
| Debromination (Loss of Bromine) | 1. Halogen-Metal Exchange: When using organolithium reagents (n-BuLi), bromine-lithium exchange can compete with or dominate over C-H deprotonation, especially at the C2 position.[8][11] 2. Reductive Dehalogenation: Certain reaction conditions or impurities can lead to the reductive cleavage of the C-Br bond. | 1a. Precise Temperature Control: Maintain cryogenic temperatures (typically -78 °C) during the addition of the organolithium reagent to favor C-H lithiation over bromine-lithium exchange.[8] 1b. Use a Non-Nucleophilic Base: Employ a hindered amide base like LDA, which is less prone to halogen-metal exchange compared to n-BuLi.[10] 1c. Inverse Addition: Add the brominated thiazole solution slowly to the organolithium reagent to maintain a low concentration of the substrate. |
| Decomposition / Polymerization | 1. Harsh Reaction Conditions: High temperatures or highly acidic/basic conditions can lead to ring-opening or polymerization, especially with sensitive substrates.[7] 2. Unstable Intermediates: The generated organometallic intermediates may be unstable at higher temperatures, leading to decomposition. | 1. Use Milder Conditions: If decomposition is observed, reduce the reaction temperature and use the minimum necessary equivalents of reagents.[7] 2. Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent subsequent degradation of the product.[7] 3. Consider Alternative Methods: Palladium-catalyzed formylation can sometimes offer a milder alternative to traditional methods, avoiding harsh bases or temperatures.[12][13] |
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack formylation of 2-bromothiazole is giving no product, only starting material. What is the primary cause?
A1: The most likely cause is the electronic deactivation of the thiazole ring. The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile.[3][4] The bromine atom at the 2-position is strongly electron-withdrawing, reducing the nucleophilicity of the thiazole ring to a point where it may not react with the Vilsmeier reagent under standard conditions. For this specific substrate, you should strongly consider switching to a more powerful formylation method, such as a bromine-lithium exchange with n-BuLi or t-BuLi at -78 °C, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6][8]
Q2: I am attempting to formylate 2,4-dibromothiazole. Which position will be formylated?
A2: In the case of 2,4-dibromothiazole, direct C-H formylation via lithiation is the most viable route. The most acidic proton on the thiazole ring is at the C5 position.[14] Therefore, treatment with a strong, non-nucleophilic base like LDA at low temperature (-78 °C) will selectively deprotonate the C5 position.[8] Quenching the resulting lithium intermediate with DMF will yield 2,4-dibromo-1,3-thiazole-5-carbaldehyde. Attempting a Vilsmeier-Haack reaction is unlikely to be successful due to the severe deactivation from two bromine atoms.
Q3: During my work-up of a lithiation/DMF reaction, I get a thick emulsion that is difficult to separate. How can I improve this?
A3: This is a common issue during the aqueous quench of reactions involving organolithiums and DMF. The formation of lithium salts and partially soluble byproducts can lead to emulsions. To resolve this, try adding a saturated solution of ammonium chloride (NH₄Cl) instead of water for the initial quench. After quenching, you can add a brine solution and allow the mixture to stir for 15-30 minutes, which often helps to break up the emulsion before proceeding with the organic extraction. Using a larger volume of both the organic and aqueous phases can also aid in achieving a clean separation.
Q4: Are there any metal-catalyzed alternatives for formylating aryl bromides that are milder than organolithium methods?
A4: Yes, palladium-catalyzed formylation is a powerful and often milder alternative. These reactions typically use a palladium catalyst, a suitable ligand (e.g., phosphines), and a formyl source.[12] Common formyl sources include carbon monoxide (CO) with a hydride source like H₂ (syngas) or silanes.[15] More recent methods have also employed tert-butyl isocyanide as a CO surrogate.[13] These methods can offer excellent functional group tolerance and avoid the need for cryogenic temperatures and pyrophoric reagents, making them highly attractive for complex molecules.
Visualized Workflow & Mechanisms
Troubleshooting Decision Tree
This workflow provides a logical path to diagnose and solve common issues during the formylation of brominated thiazoles.
Caption: A decision tree for troubleshooting poor reaction outcomes.
Vilsmeier-Haack Reaction Mechanism
Understanding the mechanism highlights the need for an electron-rich aromatic system to attack the Vilsmeier reagent.
Caption: Simplified mechanism of the Vilsmeier-Haack formylation.[16][17]
Detailed Protocol: Lithiation-Formylation of 2-Bromothiazole
This protocol describes the formylation of 2-bromothiazole at the C5 position via deprotonation with LDA followed by quenching with DMF. This method is generally effective when Vilsmeier-Haack conditions fail.
Materials & Reagents:
-
2-Bromothiazole
-
Diisopropylamine (distilled from CaH₂)
-
n-Butyllithium (n-BuLi), typically 2.5 M in hexanes
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether or Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask, oven-dried
-
Septa, nitrogen/argon inlet, and bubbler
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Magnetic stirrer and stir bars
-
Syringes and needles
Step-by-Step Methodology:
Part 1: Preparation of LDA (in situ)
-
Setup: Assemble an oven-dried three-neck flask with a magnetic stir bar, thermometer, and nitrogen inlet. Purge the system with inert gas.
-
Solvent: Add anhydrous THF (approx. 0.2 M relative to the final LDA concentration) to the flask via syringe.
-
Cooling: Cool the THF to -78 °C using a dry ice/acetone bath.
-
Amine Addition: Add freshly distilled diisopropylamine (1.05 equivalents relative to n-BuLi) to the cold THF.
-
n-BuLi Addition: Slowly add n-BuLi (1.0 equivalent) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C.
-
Stirring: Stir the resulting colorless solution at -78 °C for 30 minutes to ensure complete formation of LDA.
Part 2: Lithiation and Formylation 7. Substrate Addition: In a separate, dry flask, dissolve 2-bromothiazole (1.0 equivalent) in a minimal amount of anhydrous THF. Slowly add this solution dropwise to the pre-formed LDA solution at -78 °C.
- Causality Note: Slow addition prevents temperature spikes and ensures selective deprotonation at C5, the most acidic position, rather than undesired side reactions.[10]
- Lithiation: Stir the reaction mixture at -78 °C for 1 hour. Monitor the reaction by quenching a small aliquot with D₂O and checking for deuterium incorporation by ¹H NMR or LC-MS, if desired.
- Electrophile Quench: Slowly add anhydrous DMF (1.5-2.0 equivalents) dropwise to the reaction mixture at -78 °C. A color change is typically observed.
- Causality Note: The lithium-thiazole species is a potent nucleophile that attacks the carbonyl carbon of DMF. Using excess DMF ensures complete trapping of the organometallic intermediate.
- Warming: After the DMF addition is complete, stir the mixture at -78 °C for another 30 minutes, then remove the cooling bath and allow it to warm slowly to room temperature over 1-2 hours.
Part 3: Work-up and Purification 11. Quenching: Carefully pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of NH₄Cl. 12. Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). 13. Washing: Combine the organic layers and wash sequentially with water and then brine. 14. Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. 15. Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure 2-bromo-1,3-thiazole-5-carbaldehyde.
References
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Boga, S. B., et al. (2025). Thiazoles via Formal [4 + 1] of NaSH to (Z)-Bromoisocyanoalkenes. National Institutes of Health. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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NROChemistry. (2021). Vilsmeier-Haack Reaction. YouTube. Retrieved from [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Journal of Organic Chemistry, 82(11), 5947-5951. Retrieved from [Link] [Link provided is to a vendor, but the reference to the original J. Org. Chem. article is valid.]
- Beilstein-Institut. (2020). Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions.
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Organic Chemistry Data. (n.d.). Formylation - Common Conditions. Retrieved from [Link]
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Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Request PDF on ResearchGate. Retrieved from [Link]
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MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]
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ResearchGate. (2018). Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. Retrieved from [Link]
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National Institutes of Health. (2025). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. Retrieved from [Link]
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ResearchGate. (2008). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction. Retrieved from [Link]
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Royal Society of Chemistry. (2021). The influence of halogen-mediated interactions on halogen abstraction reactions by formyl radicals. Retrieved from [Link]
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National Institutes of Health. (2011). Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. Retrieved from [Link]
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National Institutes of Health. (2018). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Retrieved from [Link]
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MDPI. (2020). Recent Developments in Transition-Metal Catalyzed Direct C–H Alkenylation, Alkylation, and Alkynylation of Azoles. Retrieved from [Link]
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Wiley Online Library. (2020). The Role of Conjugation in the Halogen Lithium Exchange Selectivity. Retrieved from [Link]
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Organic Chemistry Portal. (2014). Palladium-Catalyzed Formylation of Aryl Halides with tert-Butyl Isocyanide. Retrieved from [Link]
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The University of Liverpool Repository. (2024). Combined Kinetic and Computational Analysis of the Palladium- Catalyzed Formylation of Aryl Bromides. Retrieved from [Link]
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Royal Society of Chemistry. (1987). Azoles. Part 8. Metallation and bromine → lithium exchange reactions of polyhalogenothiazoles. Retrieved from [Link]
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National Institutes of Health. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
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ResearchGate. (2000). 2,4-Disubstituted Thiazoles by Regioselective Cross-Coupling or Bromine—Magnesium Exchange Reactions of 2,4-Dibromothiazole. Retrieved from [Link]
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Indian Academy of Sciences. (2019). Metal-free selective aryl C–H formylation co-controlled by 1,2,3-triazole and hydroxyl using DMSO. Retrieved from [Link]
- Google Patents. (2009). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
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ACS Publications. (2017). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]
- Google Patents. (2009). CN100548995C - The preparation method of 2-thiazole carboxaldehyde compounds.
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MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
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PubMed Central. (2025). Insights on Regioselective Synthesis of Fused Thiazoles... Retrieved from [Link]
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National Institutes of Health. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? Retrieved from [Link]
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PubMed. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess-Martin Periodinane Reagent. Retrieved from [Link]
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Validation & Comparative
Spectroscopic Analysis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: A Comparative Guide
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel heterocyclic compounds is paramount. 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, a substituted thiazole, represents a class of compounds with significant interest due to the prevalence of the thiazole motif in numerous biologically active molecules. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Due to the limited availability of direct experimental spectra for this specific molecule, this guide will leverage data from closely related analogs and foundational spectroscopic principles to provide a robust predictive analysis. For comparative purposes, we will reference the known spectral data of 5-Bromo-1,3-thiazole-2-carbaldehyde.
Predicted Spectroscopic Data for this compound
A thorough analysis of the structure of this compound allows for the prediction of its characteristic NMR and MS spectral features. These predictions are based on established chemical shift values for substituted thiazoles and known fragmentation patterns of similar heterocyclic aldehydes.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to exhibit two distinct signals corresponding to the methyl and aldehyde protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.5 | Singlet | 3H | -CH₃ | The methyl group at the C4 position is expected to resonate in this region, appearing as a singlet due to the absence of adjacent protons. |
| ~9.9 | Singlet | 1H | -CHO | The aldehyde proton is highly deshielded and will appear as a singlet far downfield. |
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide insights into the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~15-20 | -CH₃ | The methyl carbon will appear in the aliphatic region. |
| ~115-125 | C5 | The C5 carbon, bonded to bromine, will be influenced by the halogen's electronegativity and the overall electronic nature of the ring. |
| ~145-155 | C4 | The C4 carbon, attached to the methyl group, will have a chemical shift typical for a substituted thiazole ring carbon. |
| ~160-170 | C2 | The C2 carbon, bonded to the electron-withdrawing aldehyde group, will be significantly deshielded. |
| ~180-190 | -CHO | The carbonyl carbon of the aldehyde group will be the most deshielded carbon in the molecule. |
Predicted Mass Spectrum
The mass spectrum is anticipated to show a characteristic molecular ion peak and distinct fragmentation patterns.
| m/z | Interpretation | Rationale |
| 205/207 | [M]⁺ | The molecular ion peak will appear as a doublet with a roughly 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). |
| 176/178 | [M-CHO]⁺ | Loss of the formyl radical (•CHO) is a common fragmentation pathway for aldehydes. |
| 126 | [M-Br]⁺ | Cleavage of the carbon-bromine bond would result in this fragment. |
| 97 | [M-Br-CHO]⁺ | Subsequent loss of the formyl radical from the [M-Br]⁺ fragment. |
Comparative Analysis: this compound vs. 5-Bromo-1,3-thiazole-2-carbaldehyde
To provide a tangible comparison, we will analyze the predicted data for our target compound against the known data for 5-Bromo-1,3-thiazole-2-carbaldehyde. The primary difference between these two molecules is the presence of a methyl group at the C4 position in our target compound.
NMR Spectral Comparison
The most significant difference in the ¹H NMR spectra will be the presence of a methyl signal in this compound and a singlet for the C4-H in 5-Bromo-1,3-thiazole-2-carbaldehyde (typically around 8.0-8.5 ppm).
In the ¹³C NMR, the C4 signal will be a quaternary carbon in the methylated compound, while it is a methine carbon in the non-methylated analog. The presence of the electron-donating methyl group may also induce slight upfield shifts for the other ring carbons in our target compound compared to the analog.
Mass Spectral Comparison
The molecular weight of this compound is 14 g/mol higher than that of 5-Bromo-1,3-thiazole-2-carbaldehyde, which will be reflected in their respective molecular ion peaks. The fragmentation patterns are expected to be analogous, with losses of the formyl group and bromine being prominent in both.
Experimental Protocols
For researchers aiming to acquire experimental data for this compound, the following protocols are recommended.
NMR Spectroscopy
-
Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition :
-
¹H NMR : Acquire the spectrum on a 400 MHz or higher spectrometer. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing : Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.
-
Mass Analysis : Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Visualizing the Structures and Fragmentation
To better illustrate the compounds and their expected behavior in a mass spectrometer, the following diagrams are provided.
Figure 1: Chemical structure of this compound.
Figure 2: Predicted mass spectrometry fragmentation pathway.
Conclusion
While direct experimental data for this compound is not readily published, a comprehensive understanding of its spectroscopic properties can be achieved through predictive analysis and comparison with structurally similar compounds. The presence of the methyl group at the C4 position is the key differentiator and will manifest in predictable ways in both NMR and mass spectra. This guide provides a solid foundation for researchers working with this compound, enabling them to anticipate, interpret, and validate their own experimental findings.
References
-
PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde Derivatives
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde scaffold. Thiazole-containing compounds are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The unique chemical features of the thiazole ring allow for diverse substitutions, making it a privileged scaffold in drug discovery. This guide will explore how modifications to the core structure of this compound can influence its biological efficacy, supported by established principles from related thiazole derivatives and detailed experimental methodologies.
The Core Scaffold: this compound
The this compound core structure presents multiple points for chemical modification, each with the potential to significantly alter the compound's biological activity. The thiazole ring itself is a key pharmacophore, and the substituents at positions 2, 4, and 5 play crucial roles in defining the molecule's interaction with biological targets.
-
Position 2 (Carbaldehyde group): The aldehyde functionality is a versatile handle for synthesizing a variety of derivatives, such as Schiff bases, hydrazones, and oximes. These modifications can dramatically impact the molecule's lipophilicity, steric profile, and hydrogen bonding capacity.
-
Position 4 (Methyl group): The methyl group can influence the molecule's orientation within a binding pocket and can be replaced with other alkyl or aryl groups to probe steric and electronic requirements for activity.
-
Position 5 (Bromo group): The bromine atom, an electron-withdrawing group, can be substituted with other halogens or functional groups to modulate the electronic properties of the thiazole ring and potentially form halogen bonds with target proteins.[4]
Structure-Activity Relationship Analysis
The following sections explore the hypothetical impact of structural modifications at each key position on the biological activity of the core scaffold, drawing parallels from published research on other thiazole derivatives.
Modifications at the 2-Position Carbaldehyde
The aldehyde group at the 2-position is a prime site for derivatization to explore a wide chemical space.
Condensation of the 2-carbaldehyde with various primary amines yields Schiff bases. The nature of the substituent on the imine nitrogen is critical for activity.
-
Aromatic Amines: Introduction of substituted phenyl rings can lead to potent antimicrobial and anticancer agents.[5] Electron-withdrawing groups (e.g., chloro, fluoro) on the phenyl ring have been shown to enhance the antimicrobial activity of thiazole derivatives.[4]
-
Heterocyclic Amines: Incorporating other heterocyclic moieties, such as pyridine or piperazine, can introduce additional binding interactions and improve pharmacokinetic properties.
Reaction with hydrazines or hydrazides produces hydrazones, a class of compounds known for their diverse biological activities.[3]
-
Substituted Hydrazides: The presence of different acyl groups on the hydrazone moiety can influence the compound's ability to chelate metal ions, which is a mechanism of action for some antimicrobial agents.
Modifications at the 5-Position Bromo Group
The bromine atom at the 5-position significantly influences the electron density of the thiazole ring.
-
Halogen Substitution: Replacing bromine with other halogens (F, Cl, I) can fine-tune the electronic and steric properties. For instance, fluorine substitution can enhance metabolic stability and binding affinity.
-
Aryl and Heteroaryl Substitutions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be employed to introduce various aryl or heteroaryl groups at this position. This strategy can lead to compounds with extended conjugation and the potential for new binding interactions.
Modifications at the 4-Position Methyl Group
While seemingly a simple substituent, the methyl group at the 4-position can be altered to probe the steric tolerance of the target's binding site.
-
Alkyl Chain Elongation: Replacing the methyl group with larger alkyl groups (ethyl, propyl) can enhance lipophilicity, which may improve membrane permeability.
-
Introduction of Cyclic Groups: Substitution with cyclopropyl or phenyl rings can introduce conformational rigidity and new hydrophobic interactions.
Comparative Performance Data (Illustrative)
The following table presents hypothetical Minimum Inhibitory Concentration (MIC) and 50% Inhibitory Concentration (IC50) values for a series of hypothetical derivatives to illustrate potential SAR trends.
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at C4) | Antimicrobial MIC (µg/mL) vs. S. aureus | Anticancer IC50 (µM) vs. MCF-7 |
| Core | -CHO | -Br | -CH₃ | >128 | >100 |
| Deriv-1 | -CH=N-Ph | -Br | -CH₃ | 64 | 50 |
| Deriv-2 | -CH=N-(4-Cl-Ph) | -Br | -CH₃ | 16 | 25 |
| Deriv-3 | -CH=N-NH-CO-Ph | -Br | -CH₃ | 32 | 40 |
| Deriv-4 | -CHO | -Ph | -CH₃ | >128 | 80 |
| Deriv-5 | -CH=N-(4-Cl-Ph) | -Ph | -CH₃ | 8 | 15 |
| Deriv-6 | -CH=N-(4-Cl-Ph) | -Br | -C₂H₅ | 32 | 30 |
Experimental Protocols
General Synthesis of Schiff Base Derivatives
A solution of this compound (1 mmol) in ethanol (10 mL) is treated with the appropriate primary amine (1.1 mmol). A catalytic amount of glacial acetic acid (2-3 drops) is added, and the reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered, washed with cold ethanol, and dried to afford the desired Schiff base derivative.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines. A serial twofold dilution of each compound is prepared in Mueller-Hinton broth in a 96-well microtiter plate. A standardized bacterial inoculum (5 x 10^5 CFU/mL) is added to each well. The plates are incubated at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Cytotoxicity Assay: MTT Assay
Human cancer cell lines (e.g., MCF-7) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours. The resulting formazan crystals are dissolved in 100 µL of DMSO. The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration required to inhibit 50% of cell growth, is calculated from the dose-response curve.
Visualizing Structure-Activity Relationships and Workflows
Caption: Workflow for the synthesis, screening, and SAR analysis of thiazole derivatives.
Caption: General structure-activity relationships of the thiazole scaffold.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]
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Synthesis and Bioactivity of Novel Phenothiazine-Based Thiazole Derivatives. ResearchGate. [Link]
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Review Article on Synthesis of 1,3,4-Thiadiazole Derivatives and It's Biological Activity. JOCPR. [Link]
-
New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. NIH. [Link]
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The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH. [Link]
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Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents. PMC - PubMed Central. [Link]
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Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]
-
Investigating Novel Thiophene Carbaldehyde Based Thiazole Derivatives as Potential Hits for Diabetic Management: Synthesis, In Vitro and In Silico Approach. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. PMC - NIH. [Link]
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Design, Synthesis and Biological Assessment of Thiazole Derivatives as Possible Antioxidant and Antimicrobial Agents. Journal of Pharmaceutical Research International. [Link]
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Thiazole antifungals. Research Starters - EBSCO. [Link]
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Multitarget inhibition of diabetic enzymes by thiazole carboxylic acids: experimental and computational approaches. ResearchGate. [Link]
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Synthesis and diuretic activity of novel 5-amino-1,3,4-thiadiazole- 2-thiol derivatives. Biopolymers and Cell. [Link]
-
Synthesis and Biological Evaluation of Novel Thiazole Hydrazines as Antimicrobial and Antimalarial Agents. MDPI. [Link]
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Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis. ResearchGate. [Link]
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2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. [Link]
-
Thiazole inhibitors of α-glucosidase: Positional isomerism modulates selectivity, enzyme binding and potency of inhibition. PubMed. [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. NIH. [Link]
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A Researcher's Guide to the Spectroscopic Fingerprint of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde: A Comparative Analysis
For Immediate Release
In the intricate landscape of pharmaceutical and materials science, the precise structural elucidation of heterocyclic compounds is paramount. This guide offers an in-depth spectroscopic analysis of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, a key building block in organic synthesis. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive comparative guide, grounded in experimental data from closely related analogues, to facilitate the unambiguous identification of this compound.
Molecular Structure and Spectroscopic Overview
This compound possesses a unique substitution pattern on the thiazole ring that gives rise to a distinct spectroscopic signature. The presence of an aldehyde, a methyl group, and a bromine atom, all attached to the aromatic thiazole core, results in characteristic signals in Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
¹H NMR Spectroscopy: A Tale of Two Isomers
The ¹H NMR spectrum is arguably the most informative technique for distinguishing between this compound and its isomer, 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde. The key differentiator lies in the chemical environment of the aldehyde and methyl protons.
In our target molecule, the aldehyde proton at the 2-position is adjacent to the ring nitrogen, which is expected to deshield it significantly, placing its resonance at a characteristically downfield position. Conversely, the methyl group at the 4-position is adjacent to the bromine atom.
For the isomeric 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde, the electronic environment is reversed. The methyl group is at the 2-position, adjacent to the nitrogen, while the aldehyde is at the 4-position, neighboring the bromine. This will result in a noticeable shift in the resonances of both the aldehyde and methyl protons.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | This compound (Predicted) | 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde (Reference) | Rationale for Differentiation |
| Aldehyde (-CHO) | ~9.9 - 10.1 | ~9.8 - 10.0 | The aldehyde proton at C2 is more deshielded by the adjacent nitrogen compared to the C4 position. |
| Methyl (-CH₃) | ~2.5 - 2.7 | ~2.7 - 2.9 | The methyl group at C4 is less deshielded than when at the C2 position, which is directly attached to the imine carbon. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework, and for our target compound and its comparators, it offers clear points of differentiation. The chemical shifts of the carbonyl carbon, the brominated carbon, and the methyl carbon are particularly diagnostic.
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | This compound (Predicted) | 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde (Reference) | Rationale for Differentiation |
| Aldehyde (C=O) | ~185 - 188 | ~183 - 186 | The carbonyl carbon at C2 experiences a different electronic environment compared to C4. |
| C2 (Thiazole) | ~160 - 163 | ~168 - 172 | In the target, C2 is attached to the aldehyde; in the isomer, it's attached to the methyl group. |
| C4 (Thiazole) | ~148 - 152 | ~145 - 149 | In the target, C4 is attached to the methyl group; in the isomer, it's attached to the aldehyde. |
| C5 (Thiazole) | ~120 - 123 | ~118 - 121 | The position of the bromine atom directly influences the chemical shift of the carbon it is attached to. |
| Methyl (-CH₃) | ~15 - 17 | ~18 - 20 | The electronic environment of the methyl group at C4 differs from that at C2. |
Infrared (IR) Spectroscopy: Vibrational Fingerprints
The IR spectrum reveals the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the most prominent features will be the carbonyl stretch of the aldehyde and the various vibrations of the substituted thiazole ring.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | Expected Range for this compound | Comparative Notes |
| C=O Stretch (Aldehyde) | 1690 - 1710 | Conjugation with the thiazole ring lowers the frequency from a typical aliphatic aldehyde. |
| C-H Stretch (Aldehyde) | 2820 - 2850 and 2720 - 2750 | The presence of two distinct peaks is characteristic of an aldehyde C-H bond. |
| C=N Stretch (Thiazole) | 1500 - 1550 | Typical for thiazole and other aromatic azoles.[1] |
| C-Br Stretch | 550 - 650 | A weaker absorption in the fingerprint region. |
When compared to a simpler analogue like 5-Bromothiophene-2-carbaldehyde, the presence of the nitrogen in the thiazole ring will subtly influence the electronic distribution and thus the exact frequencies of the ring vibrations.
Mass Spectrometry (MS): Unraveling the Molecular Mass and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a distinctive M and M+2 molecular ion peak.
Expected Fragmentation Pattern:
A primary fragmentation pathway would involve the loss of the aldehyde group (CHO) or the bromine atom. Subsequent fragmentation of the thiazole ring would also be observed.
Caption: Predicted mass fragmentation of this compound.
Experimental Protocols
To ensure the accurate acquisition of spectroscopic data for the identification of this compound, the following standardized protocols are recommended.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 30-degree pulse angle.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Use a relaxation delay of at least 2 seconds.
-
Accumulate a minimum of 16 scans for adequate signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
Use a relaxation delay of 5 seconds.
-
Accumulate a minimum of 1024 scans.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Employ a Fourier Transform Infrared (FT-IR) spectrometer.
-
Acquisition:
-
Collect a background spectrum of the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add at least 32 scans at a resolution of 4 cm⁻¹.
-
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition:
-
For EI, use a standard electron energy of 70 eV.
-
Acquire data over a mass range of m/z 50 to 500.
-
Caption: Workflow for the spectroscopic analysis of this compound.
Conclusion
The structural confirmation of this compound relies on a multi-technique spectroscopic approach. By understanding the predicted spectral features and comparing them with data from known isomers and related compounds, researchers can confidently identify this valuable synthetic intermediate. The subtle yet significant differences in the NMR spectra, in particular, provide an unambiguous fingerprint for this molecule. This guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel thiazole derivatives, ensuring the integrity and accuracy of their research.
References
- Royal Society of Chemistry. (2016). Electronic Supplementary Information. This journal is © The Royal Society of Chemistry 2016.
-
Zahra, G. F., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. PMC - PubMed Central. [Link]
-
ResearchGate. Synthesis of thiazoles from aldehydes, amines, and element sulfur. [Link]
-
SpectraBase. 5-Bromo-4-(dichloromethyl)-2-methyl-1,3-thiazole - Optional[13C NMR]. [Link]
-
PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. [Link]
-
Wikipedia. Thiazole. [Link]
-
NIST. Benzaldehyde, 4-bromo-. [Link]
Sources
A Comparative Guide to the Validation of Analytical Methods for 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. The validation of an analytical method ensures that it is suitable for its intended purpose, a cornerstone of regulatory compliance and confidence in product quality. This guide provides an in-depth comparison of potential analytical methods for the characterization and quantification of 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde, a key intermediate in pharmaceutical synthesis. Our focus will be on the practical application of validation principles as outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines, United States Pharmacopeia (USP) General Chapter <1225>, and Food and Drug Administration (FDA) guidances.[1][2][3][4][5][6][7][8][9][10][11][12]
The choice of an analytical method is dictated by the specific requirements of the analysis, such as whether it is for identification, impurity testing, or assay of the main component. For this compound, its structure, featuring a thiazole ring, a bromine substituent, a methyl group, and a reactive carbaldehyde group, suggests that chromatographic techniques will be most suitable for achieving the necessary specificity and sensitivity.
Comparison of Primary Analytical Techniques
While several analytical techniques could be employed, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most powerful and commonly used methods in pharmaceutical analysis for non-volatile and volatile compounds, respectively. The choice between them depends on the volatility and thermal stability of the analyte. Given the likely solid nature and molecular weight of this compound, HPLC is the more probable primary technique.[13][14][15][16] However, for completeness and to address potential volatile impurities, GC will also be considered.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Titrimetric Methods | Spectroscopic (UV-Vis) Methods |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Quantitative chemical reaction with a reagent of known concentration. | Measurement of light absorption by the analyte at a specific wavelength. |
| Applicability | Assay, impurity profiling, stability studies. | Analysis of volatile impurities, residual solvents. | Assay of the aldehyde functional group. | Simple quantification in the absence of interfering substances. |
| Specificity | High, especially with photodiode array (PDA) or mass spectrometry (MS) detectors. | High, particularly with a mass spectrometer (MS) detector. | Low; can react with other aldehydes or ketones. | Low; susceptible to interference from other chromophores. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Moderate (mg level). | Low to moderate (µg to mg level). |
| Precision | High (RSD < 2%). | High (RSD < 2%). | High (RSD < 1%). | Moderate (RSD < 5%). |
| Robustness | Generally good, but sensitive to mobile phase composition, pH, and column temperature. | Good, but sensitive to carrier gas flow rate, temperature programming, and injection parameters. | Excellent. | Good. |
In-Depth Validation of a Proposed HPLC Method
The following section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the assay of this compound and the rigorous validation process it must undergo.
Proposed RP-HPLC Method
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (gradient elution may be necessary for impurity profiling)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (to be determined by UV scan)
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Validation Workflow
The validation of this method would proceed according to a pre-approved protocol, following the logic outlined below.
Caption: A typical workflow for the validation of an HPLC method.
Detailed Validation Parameters
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.
-
Experimental Protocol:
-
Analyze a blank sample (diluent).
-
Analyze a placebo sample (if in a formulated product).
-
Analyze a sample of this compound.
-
Analyze a sample spiked with known related substances or potential impurities.
-
Perform forced degradation studies (acid, base, oxidation, heat, light) and analyze the stressed samples. The peak for the main component should be spectrally pure (as determined by a PDA detector) and well-resolved from any degradation products.
-
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Experimental Protocol:
-
Prepare a series of at least five standard solutions of this compound at different concentrations, typically ranging from 80% to 120% of the expected working concentration.[17]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be > 0.999.
-
Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Experimental Protocol:
-
Prepare samples (or placebo) spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery. The recovery should typically be within 98.0% to 102.0%.
-
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same lot at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument. The RSD over the different sets of conditions should be ≤ 2%.
-
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Prepare solutions at the estimated LOQ and inject multiple times to confirm precision.
-
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
-
Experimental Protocol:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 5 °C)
-
Mobile phase composition (e.g., ± 2% organic)
-
-
Analyze the system suitability standards under each condition and evaluate the impact on the results. The system suitability parameters should remain within the pre-defined limits.
-
Comparison with a Titrimetric Method for the Aldehyde Group
As a simpler, albeit less specific alternative, a titrimetric method could be developed for the assay of the aldehyde functional group.
Proposed Titrimetric Method (based on hydroxylamine hydrochloride)
This method is based on the reaction of the aldehyde with hydroxylamine hydrochloride to form an oxime and liberate hydrochloric acid, which is then titrated with a standardized base.[18][19]
R-CHO + NH₂OH·HCl → R-CH=NOH + H₂O + HCl
Validation of the Titrimetric Method
The validation of a titrimetric method follows similar principles to chromatography but with different experimental considerations.
Caption: Logical flow for validating a titrimetric method.
| Validation Parameter | Titrimetric Method Protocol |
| Specificity | Analyze known impurities or related substances that might also react with hydroxylamine hydrochloride. This is a significant limitation of this method. |
| Accuracy | Titrate known amounts of a highly pure reference standard of this compound. |
| Precision | Perform multiple titrations of the same sample by the same analyst on the same day (repeatability) and by different analysts on different days (intermediate precision). |
| Linearity & Range | Titrate varying amounts of the analyte to demonstrate a linear relationship between the amount of analyte and the volume of titrant consumed. |
Conclusion
The validation of analytical methods is a critical process in pharmaceutical development and quality control. For a compound like this compound, an RP-HPLC method offers the best combination of specificity, sensitivity, and precision for both assay and impurity profiling. While a titrimetric method can be a simpler alternative for a straightforward assay, its lack of specificity is a major drawback in a regulatory environment where the identity and quantity of all components must be well-understood. The choice of method and the design of the validation studies must be scientifically sound and appropriate for the intended use of the analytical procedure, ensuring data of the highest quality and integrity.
References
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024, March 6). U.S.
- Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). ProPharma Group.
- USP <1225> Method Valid
- VALIDATION OF COMPENDIAL METHODS - General Chapters.
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org. ECA Academy.
- Quality Guidelines - ICH.
- ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, September 22). Lab Manager.
- Proposed Revision of USP <1225> Published in the Pharmacopeial Forum - ECA Academy. (2025, November 13). ECA Academy.
- USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision - Investigations of a Dog. (2025, November 13).
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). U.S.
- ICH Q2(R1)
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. (2024, April 24). Starodub.
- Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. SIELC Technologies.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
- 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT. USP-NF.
- ICH Q2 Analytical Method Valid
- DETERMINATION OF ALDEHYDES AND KETONES. (2014, December 13).
- A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES - DergiPark. (1985, January 1). DergiPark.
- Development and Validation of a New HPLC Method for Quantification of a Novel Antifungal Drug Based on 1,3,4-Thiadiazole and its Impurities - ResearchGate.
- Water determination in aldehydes and ketones - Honeywell. Honeywell.
- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method | ACS Omega. (2025, April 9).
- Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2025, August 5).
- Karl Fischer titrations of aldehydes and ketones | Analytical Chemistry - ACS Publications.
- Titrimetric Methods.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromin
- This compound | Sigma-Aldrich. Sigma-Aldrich.
- (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - ResearchGate.
- 5-Bromo-1,3-thiazole-2-carbaldehyde | 933752-44-4 - J&K Scientific. J&K Scientific.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed. (2017, June 2). PubMed.
- 5-Bromo-1,3-thiazole-2-carbaldehyde | 933752-44-4 - Sigma-Aldrich. Sigma-Aldrich.
- Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF - ResearchGate. (2025, August 10).
- 5-Bromo-2-methyl-1,3-thiazole-4-carbaldehyde - Fluorochem. Fluorochem.
- CORE COMPONENTS OF ANALYTICAL METHOD VALIDATION FOR SMALL MOLECULES: AN OVERVIEW | Semantic Scholar. Semantic Scholar.
- IV.
- Comprehensive two-dimensional gas chromatography under low-pressure conditions - OSTI.GOV. (2023, April 14).
- Independent Laboratory Validation for Thiabendazole 50103005 - EPA. U.S. Environmental Protection Agency.
- Chemometric Methods for Spectroscopy-Based Pharmaceutical Analysis - Frontiers. Frontiers.
- This compound | Sigma-Aldrich. Sigma-Aldrich.
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- 19. Communications Faculty of Sciences University of Ankara Series B Chemistry and Chemical Engineering » Submission » A SIMPLE TITRIMETRIC METHOD FOR DETERMINATION OF ALDEHYDES AND KETONES [dergipark.org.tr]
A Comparative Guide to Assessing the Purity of Synthesized 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde
For researchers, medicinal chemists, and professionals in drug development, the purity of synthesized intermediates is paramount to the integrity and success of their work. 5-Bromo-4-methyl-1,3-thiazole-2-carbaldehyde is a key building block in the synthesis of various biologically active compounds. Its purity directly impacts reaction yields, impurity profiles of subsequent steps, and the overall safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this critical thiazole derivative, grounded in scientific principles and practical laboratory experience.
The Critical Nature of Purity for this compound
This compound is a trifunctional heterocyclic compound, offering multiple reaction sites for molecular elaboration. The aldehyde group is a versatile handle for forming carbon-carbon and carbon-nitrogen bonds, the bromo substituent is amenable to cross-coupling reactions, and the thiazole ring itself can participate in various chemical transformations.
The synthesis of this intermediate, commonly proceeding through formylation of 5-bromo-4-methyl-1,3-thiazole via methods like the Vilsmeier-Haack reaction or lithiation followed by quenching with a formylating agent, can introduce a range of process-related impurities.[1][2] These may include unreacted starting materials, over-brominated species, regioisomers, or by-products from incomplete reactions or side reactions. The presence of such impurities can lead to the formation of undesired side products in subsequent synthetic steps, complicating purification and potentially introducing toxic or mutagenic compounds into the final drug substance. Therefore, a robust analytical strategy to ensure the purity of this intermediate is not just a matter of quality control, but a cornerstone of safe and efficient drug development, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH) Q3A for impurities in new drug substances.[3][4]
Orthogonal Analytical Approaches for Comprehensive Purity Assessment
A multi-pronged approach, employing several analytical techniques that rely on different physicochemical principles, is the most reliable strategy for a comprehensive purity assessment. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Furthermore, we will explore advanced and alternative methods like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) that offer distinct advantages.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is arguably the most widely used technique for purity assessment in the pharmaceutical industry due to its high resolving power, sensitivity, and adaptability.[5] For a moderately polar compound like this compound, a reversed-phase HPLC method is typically the most suitable.
Principle of Operation
In reversed-phase HPLC, the sample is dissolved in a mobile phase and pumped through a column packed with a nonpolar stationary phase (e.g., C18-silica). The separation is based on the differential partitioning of the analyte and its impurities between the mobile phase and the stationary phase. More polar compounds will have a lower affinity for the nonpolar stationary phase and will elute earlier, while less polar compounds will be retained longer.
Experimental Protocol: A Typical Reversed-Phase HPLC Method
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Rationale: The formic acid helps to protonate any basic sites on the analytes and the silica, leading to sharper peaks and better peak shapes. Acetonitrile is a common organic modifier that provides good separation for a wide range of compounds.
-
-
Gradient Program: A typical gradient might start at 30% B, ramp up to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times.
-
-
Detection: UV detection at a wavelength where the thiazole ring and aldehyde chromophore have significant absorbance (e.g., 254 nm or 280 nm).
-
Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the initial mobile phase composition or a compatible solvent like acetonitrile.
Data Interpretation and Purity Calculation
The purity of the sample is typically assessed by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Strengths and Limitations
| Strengths | Limitations |
| High resolving power for separating closely related impurities. | Requires a reference standard for confident peak identification. |
| Excellent sensitivity, especially with UV detection. | Non-chromophoric impurities will not be detected by UV. |
| Robust and reproducible method. | The area percentage method assumes that all compounds have the same response factor at the detection wavelength, which can lead to inaccuracies. |
| Non-destructive, allowing for sample recovery if needed. | Aldehydes can sometimes be reactive on certain stationary phases or under specific mobile phase conditions. |
Diagram of HPLC Workflow
Caption: Workflow for purity assessment by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds, including residual solvents and certain process impurities.
Principle of Operation
In GC, the sample is vaporized and injected into a long, thin capillary column. An inert carrier gas (e.g., helium) carries the sample through the column, which is coated with a stationary phase. Separation occurs based on the volatility and polarity of the compounds. More volatile compounds with lower boiling points travel through the column faster. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each compound.
Experimental Protocol: A Typical GC-MS Method
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap).
-
Column: A nonpolar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
Rationale: The temperature program allows for the separation of compounds with a range of boiling points.
-
-
MS Interface Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
Data Interpretation and Purity Assessment
The total ion chromatogram (TIC) from the GC-MS analysis is used to assess purity by area percentage, similar to HPLC. However, the true power of GC-MS lies in the identification of impurities. The mass spectrum of each peak can be compared to a library of known spectra (e.g., NIST) for identification. The fragmentation pattern of this compound is expected to show a molecular ion peak and characteristic fragments resulting from the loss of the bromine atom, the aldehyde group, and cleavage of the thiazole ring.[6][7]
Strengths and Limitations
| Strengths | Limitations |
| Excellent for identifying volatile and semi-volatile impurities. | Not suitable for non-volatile or thermally labile compounds. |
| Provides structural information from mass spectra for impurity identification. | Quantification by area percentage can be less accurate than HPLC due to variations in ionization efficiency. |
| Highly sensitive detection. | The high energy of electron ionization can sometimes lead to extensive fragmentation and the absence of a molecular ion peak. |
| Ideal for analyzing residual solvents as per USP <467>.[8][9] | Derivatization may be required for some polar compounds to improve volatility and peak shape. |
Diagram of GC-MS Workflow
Caption: Workflow for purity and impurity identification by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Structurally Informative Approach
NMR spectroscopy is an indispensable tool for structural elucidation and can also be a powerful technique for purity assessment. ¹H NMR is particularly useful for this purpose as the integral of each signal is directly proportional to the number of protons giving rise to that signal.
Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei with a non-zero spin (like ¹H and ¹³C) can absorb electromagnetic radiation at a specific frequency. This frequency is dependent on the chemical environment of the nucleus, allowing for the differentiation of atoms in different parts of a molecule.
Experimental Protocol: ¹H and ¹³C NMR
-
Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., CDCl₃ or DMSO-d₆).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent containing a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain sharp singlets for each unique carbon atom.
-
Data Interpretation and Purity Assessment
-
¹H NMR:
-
Identification: The chemical shifts, splitting patterns (multiplicity), and coupling constants of the signals should be consistent with the structure of this compound. Expected signals include a singlet for the aldehyde proton (CHO), a singlet for the methyl group (CH₃), and potentially a singlet for the thiazole proton if present.
-
Purity: The presence of any additional signals in the spectrum indicates impurities. The relative molar ratio of an impurity to the main compound can be determined by comparing the integral of a characteristic peak of the impurity to a characteristic peak of the main compound, after normalizing for the number of protons each peak represents.
-
-
¹³C NMR:
-
Identification: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts should be in the expected regions for the different types of carbons (e.g., aldehyde carbonyl, aromatic/heteroaromatic carbons, methyl carbon).[10]
-
Purity: The presence of extra peaks suggests impurities.
-
Strengths and Limitations
| Strengths | Limitations |
| Provides unambiguous structural information. | Relatively low sensitivity compared to HPLC and GC-MS. |
| Can detect and quantify impurities without the need for reference standards of the impurities themselves. | Peak overlap can make quantification difficult in complex mixtures. |
| Can detect non-chromophoric and non-volatile impurities. | Requires a relatively larger amount of sample. |
| Inherently quantitative under the right experimental conditions. | Paramagnetic impurities can broaden signals and complicate the spectrum. |
Advanced and Alternative Methodologies
For applications requiring higher accuracy or for challenging samples, more advanced techniques can be employed.
Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance with high accuracy and precision without the need for a specific reference standard of the analyte.[8][11] Instead, a certified internal standard of known purity is added to the sample at a known concentration. The purity of the analyte is then calculated based on the integral ratios of the analyte and the internal standard signals.
Key Advantages of qNMR:
-
High Accuracy and Precision: Can provide highly reliable purity values.
-
Traceability: The results are traceable to a certified reference material.
-
Versatility: Can be applied to a wide range of compounds.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments.[12][13] This is extremely valuable for the confident identification of unknown impurities, even at trace levels. When coupled with liquid chromatography (LC-HRMS), it combines the separation power of HPLC with the high-resolution mass analysis, making it a powerful tool for impurity profiling.
Key Advantages of HRMS:
-
Unambiguous Impurity Identification: Provides elemental composition, greatly aiding in structure elucidation.
-
High Sensitivity and Specificity: Can detect and identify impurities at very low concentrations.
Comparison of Purity Assessment Techniques
| Feature | HPLC-UV | GC-MS | ¹H NMR | qNMR | LC-HRMS |
| Primary Application | Quantitative purity assessment and impurity profiling. | Analysis of volatile/semi-volatile impurities and residual solvents. | Structural confirmation and semi-quantitative purity assessment. | High-accuracy quantitative purity determination. | Identification and structural elucidation of unknown impurities. |
| Sensitivity | High | Very High | Moderate | Moderate | Very High |
| Quantification | Relative (area %), requires response factor for accuracy. | Relative (area %), ionization efficiency can vary. | Relative (molar ratio), can be absolute with an internal standard. | Absolute, traceable to a certified standard. | Can be quantitative with appropriate standards. |
| Impurity ID | Requires reference standards or collection for further analysis. | Yes, through mass spectral library matching and fragmentation analysis. | Limited to known structures or requires extensive 2D NMR. | No | Yes, through accurate mass and fragmentation analysis. |
| Sample Throughput | High | High | Moderate | Low to Moderate | Moderate |
| Instrumentation Cost | Moderate | Moderate to High | High | High | Very High |
Conclusion and Recommendations
The assessment of purity for a critical intermediate like this compound requires a thoughtful and multi-faceted analytical approach.
-
For routine quality control and release testing, a validated HPLC-UV method is the industry standard, providing a robust and sensitive measure of purity.
-
To ensure the absence of volatile impurities and residual solvents, GC-MS analysis is essential and aligns with regulatory expectations (e.g., USP <467>). It also provides an orthogonal method for impurity identification.
-
For initial characterization of a newly synthesized batch and for identifying any major unexpected impurities, ¹H and ¹³C NMR are indispensable for confirming the structure and providing a semi-quantitative purity assessment.
-
When a highly accurate purity value is required, for instance, for a reference standard, qNMR is the method of choice.
-
In cases where unknown impurities are detected by HPLC, LC-HRMS is the most powerful tool for their identification and structural elucidation.
By employing a combination of these techniques, researchers and drug development professionals can be confident in the quality of their this compound, ensuring the reliability of their research and the safety of the resulting therapeutic agents.
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Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
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European Medicines Agency. ICH Q3A(R2) Impurities in new drug substances. [Link]
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PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. [Link]
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A Comparative Guide to the Biological Targets of Brominated Thiazoles in Oncology
This guide provides an in-depth comparative analysis of the biological targets of distinct brominated thiazole derivatives, focusing on their application in oncology. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, serves as a privileged scaffold in medicinal chemistry due to its versatile biological activities.[1][2] The introduction of a bromine atom can significantly enhance a molecule's pharmacological properties by increasing its lipophilicity, improving membrane permeability, and forming halogen bonds with target proteins. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, mechanistic insights, and detailed protocols to inform the rational design of next-generation thiazole-based therapeutics.
Key Oncogenic Pathways Targeted by Brominated Thiazoles
The efficacy of many anticancer agents lies in their ability to selectively inhibit proteins that drive tumor growth, proliferation, and survival. Brominated thiazoles have emerged as potent inhibitors of several such key targets. This guide will compare derivatives targeting three distinct and critical pathways:
-
VEGFR-2 Signaling: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process by which new blood vessels form, supplying tumors with essential nutrients and oxygen.[3][4] Inhibition of this receptor tyrosine kinase is a clinically validated strategy to stifle tumor growth.
-
Aromatase and Protein Tyrosine Kinases (PTKs): Aromatase is a key enzyme in estrogen biosynthesis, making it a crucial target in hormone-dependent breast cancers.[5] PTKs are a broad family of enzymes that regulate cellular signaling pathways controlling growth and division; their dysregulation is a common feature of many cancers.[6]
-
BRAF Signaling: The BRAF kinase is a component of the MAPK/ERK signaling pathway. The V600E mutation in BRAF is a known oncogenic driver in a significant percentage of melanomas and other cancers, making it a prime target for specific inhibitors.[7]
Comparative Analysis of Brominated Thiazole Inhibitors
The strategic placement of a bromine atom and other substituents on the thiazole scaffold dictates the compound's binding affinity and selectivity for its biological target. Below, we compare representative brominated thiazoles and their performance data.
Derivative Class A: VEGFR-2 Inhibitors
A series of (E)-2-(2-(3-Bromo-4-hydroxybenzylidene)hydrazineyl)thiazol-4[5H]-one derivatives have demonstrated potent anti-proliferative activity by targeting VEGFR-2.[3] The mechanism involves blocking the ATP-binding site of the kinase, thereby inhibiting autophosphorylation and downstream signaling required for angiogenesis.
Derivative Class B: Aromatase and PTK Inhibitors
Certain brominated 2,4-disubstituted-1,3-thiazole analogues have shown potent cytotoxicity against breast cancer cell lines through the dual inhibition of aromatase and protein tyrosine kinases.[5] This multi-targeted approach is advantageous, as it can simultaneously block hormone production and critical growth signaling pathways, potentially reducing the likelihood of acquired resistance.
Derivative Class C: BRAFV600E Inhibitors
Hybrid molecules incorporating a 4-(4-bromophenyl)thiazole moiety have been investigated for their ability to inhibit the oncogenic BRAFV600E mutant.[7][8] These compounds are designed to fit into the ATP-binding pocket of the mutated kinase, which differs subtly from the wild-type, allowing for a degree of selectivity.
Quantitative Performance Data
The following table summarizes the biological activity of representative brominated thiazole derivatives against their intended targets and relevant cancer cell lines.
| Derivative Class (Representative Compound) | Primary Target(s) | Target Inhibition IC₅₀ | Cancer Cell Line | Cytotoxicity IC₅₀ | Reference |
| Class A (Compound 4c) | VEGFR-2 | 0.15 µM | MCF-7 (Breast) | 2.57 µM | [3] |
| HepG2 (Liver) | 7.26 µM | [3] | |||
| Class B (Compound 8) | Aromatase, PTK | Not specified | MCF-7 (Breast) | ~3.36 µg/mL | [5] |
| Class C (Compound 11d) | BRAFV600E (inferred) | Not specified | A-549 (Lung) | 62.5 µg/mL | [7][8] |
| Reference Drug: Staurosporine | - | - | MCF-7 (Breast) | 5.25 µg/mL | [5] |
| Reference Drug: Sorafenib | VEGFR-2 | 0.059 µM | - | - | [3] |
| Reference Drug: Cisplatin | DNA | - | A-549 (Lung) | 45.88 µg/mL | [7][8] |
| Note: IC₅₀ values are reported in different units (µM vs. µg/mL) as per the source literature and should be compared with caution. |
Experimental Methodologies for Target Validation
The trustworthiness of a drug discovery campaign hinges on robust, self-validating experimental protocols. The journey from a hit compound to a validated lead involves confirming direct target engagement and quantifying its cellular effects.
Protocol: Drug Affinity Responsive Target Stability (DARTS)
Causality: The foundational principle of DARTS is that when a small molecule binds to its protein target, it stabilizes the protein's structure.[9][10] This stabilization confers resistance to proteolysis. By treating a cell lysate with the compound and then a protease, target proteins will be less degraded compared to the control. This label-free method is invaluable for identifying direct binding partners in a complex proteome without chemically modifying the compound, which could alter its activity.[11]
Step-by-Step Methodology:
-
Lysate Preparation: Culture and harvest cells. Lyse the cells in non-denaturing lysis buffer to create a total cell lysate.
-
Compound Incubation: Divide the lysate into two aliquots: one for treatment (add brominated thiazole) and one for control (add vehicle, e.g., DMSO). Incubate to allow for binding.
-
Protease Digestion: Add a protease (e.g., pronase) to both aliquots. Incubate for a time determined by optimization experiments to achieve partial digestion in the control sample.
-
Quenching: Stop the digestion by adding a protease inhibitor and boiling the samples in SDS-PAGE loading buffer.
-
Analysis: Separate the protein fragments by SDS-PAGE. The target protein will appear as a more prominent band in the compound-treated lane compared to the control lane. The band of interest can be excised and identified via mass spectrometry.[12]
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Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
